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  • Product: 2-Butanol (D)
  • CAS: 4712-39-4

Core Science & Biosynthesis

Foundational

The Structural Foundation: Chirality in 2-Butanol

An In-Depth Technical Guide to the Stereochemistry of 2-Butanol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive examination of the stereochemical properties of 2-butano...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry of 2-Butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the stereochemical properties of 2-butanol (sec-butanol). As a foundational chiral molecule, understanding its structure, properties, and analysis is critical for professionals in organic synthesis, materials science, and pharmacology. This document moves beyond basic definitions to explore the causality behind its stereoisomerism, the protocols for its analysis, and its significance in advanced chemical applications.

2-Butanol, with the chemical formula C₄H₁₀O, is a secondary alcohol that serves as a key industrial solvent and a precursor for the synthesis of methyl ethyl ketone (MEK).[1][2][3] Its true chemical significance, however, lies in its molecular asymmetry.

The second carbon atom (C2) in the butane chain is the source of this asymmetry. It is an sp³-hybridized carbon bonded to four distinct substituent groups:

  • A hydroxyl group (-OH)

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • An ethyl group (-CH₂CH₃)

A carbon atom with four different substituents is defined as a chiral center or stereocenter.[4][5][6] This structural feature means that 2-butanol is a chiral molecule, existing as a pair of stereoisomers that are non-superimposable mirror images of each other.[5][7] These specific types of stereoisomers are known as enantiomers .

cluster_0 2-Butanol Structure cluster_1 Four Distinct Substituents C2 Chiral Center (C2) OH -OH C2->OH H -H C2->H CH3 -CH₃ C2->CH3 CH2CH3 -CH₂CH₃ C2->CH2CH3

Caption: The chiral center of 2-butanol and its four unique substituents.

Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

To unambiguously describe the three-dimensional arrangement of atoms at the chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[8][9][10] This system assigns an absolute configuration, designated as either (R) or (S), to each enantiomer.

Assigning Priorities to 2-Butanol Substituents

The assignment is based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.[11][12]

  • Priority 1: -OH (Oxygen, Z=8)

  • Priority 2: -CH₂CH₃ (The carbon of the ethyl group is attached to another carbon and two hydrogens. We compare this to the methyl group.)

  • Priority 3: -CH₃ (The carbon of the methyl group is attached to three hydrogens. The ethyl group takes priority because its carbon is bonded to another carbon, which has a higher atomic number than hydrogen.)[11]

  • Priority 4: -H (Hydrogen, Z=1)

Determining (R) and (S) Configuration

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (Priority 4, the -H atom) points away from the viewer. The direction traced from priority 1 to 2 to 3 determines the configuration:[11][12]

  • Clockwise direction: (R) configuration (from Latin rectus, meaning right).

  • Counter-clockwise direction: (S) configuration (from Latin sinister, meaning left).

Therefore, the two enantiomers of 2-butanol are designated (R)-(-)-2-butanol and (S)-(+)-2-butanol .[1][13] It is crucial to understand that the (R)/(S) designation is a formal nomenclature rule and has no direct, predictable correlation with the direction of optical rotation ((+)/(-)).[14]

cluster_R (R)-2-Butanol cluster_S (S)-2-Butanol R_Node C R_OH OH (1) R_Node->R_OH R_Et CH₂CH₃ (2) R_Node->R_Et R_Me CH₃ (3) R_Node->R_Me R_H H (4) R_Node->R_H label_R Clockwise → (R) S_Node C S_OH OH (1) S_Node->S_OH S_Et CH₂CH₃ (2) S_Node->S_Et S_Me CH₃ (3) S_Node->S_Me S_H H (4) S_Node->S_H label_S Counter-clockwise → (S)

Caption: Assignment of (R) and (S) configurations using CIP rules.

Physicochemical and Optical Properties

Enantiomers exhibit identical physical properties in an achiral environment. However, their interaction with plane-polarized light is distinct and serves as the primary method for their differentiation.

Comparative Physicochemical Data

The physical properties of (R)- and (S)-2-butanol are identical, as they possess the same molecular formula and connectivity. Commercially available 2-butanol is typically a 1:1 racemic mixture of the two.[1][15]

PropertyValueSource
Molar Mass74.123 g·mol⁻¹[1]
Density0.807 - 0.808 g·cm⁻³ (at 20 °C)[1][16]
Boiling Point97 - 100 °C[1][16][17]
Melting Point-115 °C[1]
Refractive Index (n₂₀/D)1.397[16]
Optical Activity: The Differentiating Property

Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light.[18]

  • (S)-2-butanol is dextrorotatory , rotating light in a clockwise direction (+).

  • (R)-2-butanol is levorotatory , rotating light in a counter-clockwise direction (-).[14]

The magnitude of this rotation is a characteristic physical constant known as the specific rotation [α] . For the enantiomers of 2-butanol, the specific rotation values are equal in magnitude but opposite in sign.[14] The specific rotation of neat (R)-(-)-2-butanol at 20°C using the sodium D-line is approximately -13° .

A racemic mixture , containing equal amounts of both enantiomers, is optically inactive because the equal and opposite rotations cancel each other out completely.[6][14][18]

Experimental Determination and Analysis

The analysis of chiral compounds like 2-butanol requires specialized techniques to quantify the relative amounts of each enantiomer, often expressed as enantiomeric excess (e.e.) .

Protocol: Determination of Specific Rotation by Polarimetry

This protocol outlines the standard procedure for measuring the optical activity of a 2-butanol sample.

Objective: To determine the specific rotation of an enantiomerically-enriched sample of 2-butanol.

Materials:

  • Polarimeter

  • Sample cell (e.g., 100 mm or 200 mm path length)

  • Volumetric flask (e.g., 10.0 mL)

  • Analytical balance

  • Sample of 2-butanol

  • High-purity solvent (e.g., ethanol or methanol)

Methodology:

  • Sample Preparation:

    • Accurately weigh a known mass (e.g., 0.60 g) of the 2-butanol sample.[19]

    • Transfer the sample quantitatively to a 10.0 mL volumetric flask.

    • Dissolve and dilute the sample to the mark with the chosen solvent. Calculate the concentration (c) in g/mL.

  • Instrument Calibration:

    • Turn on the polarimeter and allow the light source (typically a sodium lamp) to stabilize.

    • Fill the sample cell with the pure solvent (blank) and place it in the polarimeter.

    • Zero the instrument by adjusting the analyzer until the light field is at its darkest point. Record this as the zero reading.

  • Sample Measurement:

    • Rinse the sample cell with a small amount of the prepared 2-butanol solution, then fill the cell, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter.

    • Rotate the analyzer to again find the point of minimum light transmission.

    • Record the observed rotation (α) in degrees. Note the direction of rotation (clockwise (+) or counter-clockwise (-)).[19]

  • Calculation of Specific Rotation [α]:

    • Use the following formula: [α]_D^T = α / (l * c) Where:

      • [α]_D^T is the specific rotation at temperature T (e.g., 20°C) using the sodium D-line.

      • α is the observed rotation in degrees.

      • l is the path length of the cell in decimeters (dm) (e.g., 200 mm = 2.0 dm).[19]

      • c is the concentration of the solution in g/mL.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = ([α]_sample / [α]_pure_enantiomer) * 100

    • This calculation determines the percentage excess of one enantiomer over the other.[20]

Protocol: Enantiomeric Separation by Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating and quantifying enantiomers. It relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Objective: To determine the enantiomeric excess (e.e.) of a 2-butanol sample.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Astec® CHIRALDEX™ G-TA).[21][22]

  • High-purity carrier gas (Hydrogen or Helium).[23]

  • Autosampler vials.

  • Solvent (e.g., dichloromethane).

  • (Optional but recommended) Derivatizing agent (e.g., acetic anhydride and pyridine for acetylation).[21]

Methodology:

  • System Preparation:

    • Install the chiral GC column in the gas chromatograph.

    • Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • (Optional) Derivatization:

    • Rationale: Derivatizing the alcohol to an ester (e.g., 2-butyl acetate) can improve peak shape and enhance separation efficiency (resolution) on some chiral columns.[21]

    • In a vial, mix the 2-butanol sample with acetic anhydride and a pyridine catalyst. Heat gently (e.g., 60°C for 1 hour) to form the acetate ester.[21]

  • Sample Preparation:

    • Prepare a dilute solution of the 2-butanol sample (or its derivative) in a suitable solvent (e.g., 1 µL in 1 mL of dichloromethane).

  • GC Method Parameters (Typical Starting Conditions):

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Oven Program: Start at a low temperature (e.g., 40 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 2 °C/min) to a final temperature (e.g., 100 °C). This program must be optimized to achieve baseline separation.

    • Injection: 1 µL with a high split ratio (e.g., 100:1) to avoid column overload.

  • Analysis:

    • Inject a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the unknown sample.

    • Integrate the peak areas for the two enantiomers in the resulting chromatogram.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

    • Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

cluster_0 Chiral GC Analysis Workflow Start Sample of 2-Butanol Deriv Optional: Derivatization (e.g., Acetylation) Start->Deriv Prep Dilute in Solvent Deriv->Prep Yes/No Inject Inject into GC (Chiral Column) Prep->Inject Separate Enantiomer Separation on Chiral Stationary Phase Inject->Separate Detect FID Detection Separate->Detect Chrom Chromatogram (Two Separated Peaks) Detect->Chrom Calc Integrate Peaks & Calculate e.e. Chrom->Calc

Caption: Workflow for the enantiomeric analysis of 2-butanol by Chiral GC.

Chemical Reactivity and Industrial Significance

The stereochemistry of 2-butanol is not merely an academic curiosity; it has profound implications for its chemical behavior and applications.

Racemization in Acidic Media

When an enantiomerically pure sample of 2-butanol is exposed to aqueous acid, it slowly loses its optical activity.[6][18] This process, known as racemization, occurs because the hydroxyl group is protonated, forming a good leaving group (H₂O). Departure of water generates a planar sp²-hybridized carbocation intermediate. The subsequent nucleophilic attack by water can occur with equal probability from either face of the planar carbocation, resulting in the formation of a 1:1 racemic mixture of (R)- and (S)-2-butanol, which is optically inactive.[6][18]

R_Butanol (R)-2-Butanol (Optically Active) Protonation Protonation (+H⁺) R_Butanol->Protonation Intermediate Planar Carbocation (Achiral) Protonation->Intermediate Attack Nucleophilic Attack (+H₂O, -H⁺) Intermediate->Attack Racemic Racemic Mixture (R)- and (S)-2-Butanol (Optically Inactive) Attack->Racemic

Caption: Mechanism of acid-catalyzed racemization of 2-butanol.

Applications of Enantiomerically Pure 2-Butanol

The demand for enantiomerically pure compounds is a driving force in modern chemistry, particularly in the pharmaceutical and fine chemical industries.

  • Chiral Building Blocks: Both (R)- and (S)-2-butanol serve as valuable chiral synthons (building blocks) in asymmetric synthesis to construct more complex chiral molecules.[16][17] They are often used as intermediates in the production of pharmaceutically active substances.[24]

  • Flavors and Fragrances: Volatile esters derived from enantiomerically pure 2-butanol possess distinct aromas and are utilized in the formulation of perfumes and artificial flavors.[1][13][16]

  • Chiral Modifiers: In analytical chemistry, enantiomers of 2-butanol can be used as chiral modifiers or selectors in techniques like ion mobility spectrometry to facilitate the separation of other chiral molecules.[25]

Conclusion

The stereochemistry of 2-butanol is a quintessential example of molecular chirality. Its structure, centered on a single asymmetric carbon, gives rise to two enantiomers, (R)- and (S)-2-butanol, which are identical in most physical respects but differ in their interaction with plane-polarized light. This guide has detailed the principles of its stereochemical assignment, provided validated protocols for its analysis via polarimetry and chiral gas chromatography, and explored the chemical and industrial relevance of its enantiomeric forms. For scientists and researchers, a thorough grasp of these concepts is fundamental for the rational design of asymmetric syntheses, the development of chiral drugs, and the quality control of fine chemicals.

References

  • Fiveable. (2025, August 15). (S)-2-butanol: Organic Chemistry Study Guide. Fiveable. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Cahn-Ingold-Prelog rules. [Link]

  • Wikipedia. 2-Butanol. [Link]

  • Fiveable. (2025, August 15). (R)-2-butanol: Organic Chemistry Study Guide. Fiveable. [Link]

  • Pearson+. Which of the following is an enantiomer of 2-butanol?. [Link]

  • Vaia. Problem 58 Is 2-butanol chiral?. [Link]

  • Scribd. Stereochemistry of 2-Butanol Reactions. [Link]

  • Groger, H., et al. (2016). Enantioselective, continuous (R)- and (S)-2-butanol synthesis: Achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system. ResearchGate. [Link]

  • The ICE Group. (2016, October 30). Understanding the formation of the long range chiral network of 2-butanol. [Link]

  • University of Texas at Austin. CH610A/618A Naming R and S pictures. [Link]

  • Zelt, S., et al. (2018). Absolute measured optical activity for pure 2-butanol over enantiomeric excess for different fiber length. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025, October 1). 8.2: Chiral Molecules. [Link]

  • Taylor & Francis. 2-butanol – Knowledge and References. [Link]

  • Study.com. When -2-butanol is left standing in aqueous acid, it slowly loses its optical activity. Account for this observation. [Link]

  • Google Patents.
  • Vaia. When ( R ) − 2 butanol is left standing in aqueous acid, it slowly loses its optical activity. Account for this observation. [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • University of Rochester, Department of Chemistry. Solvent: 2-butanol. [Link]

  • Synthesis with Catalysts (Pvt). Ltd. (R)-2-Butanol. [Link]

  • ResearchGate. (2022, November 16). How to prepare enantiomeric R-2butanol and S- 2 butanol , both chiral and chemical pure. [Link]

  • PSIBERG. (2022, August 17). Cahn Ingold Prelog Priority Rules (with Examples) - Stereochemistry. [Link]

  • Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]

  • WikiMili. (2021, April 2). Cahn–Ingold–Prelog priority rules. [Link]

  • Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

  • Atlas. The optical rotation of a sample composed of (+)-2-butanol is determined to be 13.532° ml/g for (+). [Link]

  • ResearchGate. Measured optical activity for pure 2-butanol over enantiomeric excess.... [Link]

  • Bougas, L., et al. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. GSI Repository. [Link]

  • Chegg. (2022, June 6). A. When one of the enantiomers of 2-butanol is placed in a polarimeter, the observed rotation is 4.05⁰ counterclockwise. [Link]

  • Dwivedi, P., et al. (2008). Gas Phase Chiral Separations By Ion Mobility Spectrometry. PMC - NIH. [Link]

  • WVU School of Medicine. Chiral Drug Separation. [Link]

  • Ataman Kimya. SECONDARY BUTYL ALCOHOL. [Link]

  • Sciforum. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. [Link]

  • Google Patents. US3944617A - Synthesis of dl-2-amino-1-butanol.
  • Brainly.in. (2021, March 7). when one of the enantiomers of 2-butanol is placed in a polarimeter, the observed rotation is 4.05°. [Link]

  • chemeurope.com. 2-Butanol. [Link]

  • PubChem - NIH. (+)-2-Butanol. [Link]

  • Patocka, J., et al. (2012). TOXIC ALCOHOLS: ALIPHATIC SATURATED ALCOHOLS. Military Medical Science Letters. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Butanol. [Link]

  • Gcms.cz. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • AZ chrom s.r.o. Chiral Gas Chromatography. [Link]

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Exploratory

Thermodynamic Profiling of 2-Butanol (D) Enantiomers: A Technical Guide for Chiral Thermodynamics

Executive Summary In the realm of pharmaceutical development and chiral solvent engineering, understanding the thermodynamic behavior of enantiomers is critical for designing enantioselective separations and predicting c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmaceutical development and chiral solvent engineering, understanding the thermodynamic behavior of enantiomers is critical for designing enantioselective separations and predicting crystallization outcomes. 2-Butanol (sec-butanol) serves as the simplest aliphatic chiral alcohol, making it an ideal model system for investigating chiral discrimination and intermolecular hydrogen bonding. This whitepaper provides an in-depth analysis of the thermodynamic properties of 2-butanol enantiomers—specifically focusing on the (S)-(+)-enantiomer (historically designated as D-2-butanol) and its (R)-(−) counterpart[1][2]. By synthesizing structural thermodynamics, calorimetric data, and field-proven experimental protocols, this guide equips researchers with the authoritative methodologies required to profile chiral liquid systems.

Structural Thermodynamics and Conformational Landscape

The macroscopic thermodynamic properties of D-2-butanol are fundamentally governed by its microscopic conformational flexibility. The molecule possesses 18 distinguishable structural conformers (comprising 9 pairs of mirror images) generated by torsions along the C–C–C–C and C–C–O–H dihedral angles[3].

The energy difference between the global minimum (the T–G– and T+G+ conformers) and the highest-energy conformer is exceptionally narrow, at approximately 0.90 kcal/mol[3]. Consequently, multiple conformers exhibit significant thermal distribution at standard temperatures, directly impacting the partition function and the ideal gas thermodynamic properties[3]. In dilute solutions, D-2-butanol exists as an equilibrium of rotational isomers (gauche and trans), with the enthalpy of isomerization between these configurations measured at 3.36 ± 0.25 kJ/mol[2].

Fundamental Thermodynamic Properties

The baseline thermodynamic properties of 2-butanol are essential for equation-of-state modeling and phase-transition predictions. The table below summarizes the critically evaluated quantitative data for 2-butanol in its standard state.

Thermodynamic PropertyValueConditionsReference
Molar Mass 74.123 g/mol Standard State[1]
Melting Point 158 K (−115 °C)100 kPa[1]
Boiling Point 371 to 373 K100 kPa[1]
Liquid Heat Capacity ( Cp​ ) 197.1 J/(K·mol)298.15 K[1]
Vapor Pressure 1.67 kPa20 °C[1]
Enthalpy of Isomerization 3.36 ± 0.25 kJ/molDilute Solution[2]

Chiral Discrimination and Intermolecular Assemblies

A critical thermodynamic parameter in drug development is the enthalpy of mixing ( ΔHmix​ ) between enantiomers. This value dictates whether a racemate will crystallize as a racemic compound, a racemic conglomerate, or a solid solution—a vital determination for chiral resolution processes[4].

Isothermal Titration Calorimetry (ITC) studies have revealed that the mixing of neat (R)- and (S)-2-butanol yields a distinct endothermic profile[4]. Because the mixing process requires energy, this endothermicity demonstrates that the racemic 2-butanol liquid possesses lower supramolecular order and weaker intermolecular hydrogen-bonding energies compared to the neat, enantiopure chiral isomers[4][5]. The preference for homochiral interactions (R-R or S-S) over heterochiral interactions (R-S) highlights the subtle yet measurable chiral discrimination present even in simple aliphatic alcohols.

Experimental Methodologies for Thermodynamic Profiling

To capture the micro-thermodynamic nuances of D-2-butanol and its enantiomeric counterpart, rigorous calorimetric protocols must be employed. The following methodologies are designed as self-validating systems to ensure absolute scientific integrity.

Protocol 1: Microcalorimetric Determination of Enthalpy of Mixing (ITC)

Objective: To quantify the chiral discrimination energy ( ΔHmix​ ) between (R)- and (S)-2-butanol.

  • Degassing and Thermal Equilibration: Degas both enantiopure samples under vacuum for 15 minutes prior to loading.

    • Causality: Dissolved gases nucleate into micro-bubbles during the physical agitation of titration. Bubble formation causes artifactual heat spikes that invalidate the integration of the delicate mixing endotherm.

  • Titration Execution: Load (S)-2-butanol into the sample cell and titrate (R)-2-butanol via the injection syringe in 2 µL increments at 298.15 K.

    • Causality: Incremental addition ensures the system returns to thermal baseline between injections, allowing for the precise mathematical integration of the partial molar enthalpy of mixing.

  • Blank Subtraction (Self-Validation): Perform a control titration of (R)-2-butanol into an inert, achiral reference solvent (e.g., cyclohexane). Subtract this heat of dilution from the primary experimental data.

    • Causality: Subtracting the baseline heat of dilution isolates the specific R-S intermolecular interaction energy from generic solvent-solute mechanical mixing heats, ensuring the resulting ΔHmix​ is purely a function of chiral discrimination.

Protocol 2: Differential Scanning Calorimetry (DSC) for Heat Capacity ( Cp​ )

Objective: To determine the absolute liquid heat capacity and phase transition enthalpies of D-2-butanol.

  • Baseline Calibration with Sapphire Standard: Run a baseline scan with an empty pan, followed by a scan of a standard synthetic sapphire disk.

    • Causality: Sapphire has a precisely characterized specific heat capacity. Using it as a reference creates a self-validating calibration curve that accurately converts the raw instrument heat flow (mW) into absolute Cp​ values (J/K·mol).

  • Hermetic Sealing of Samples: Encapsulate 5–10 mg of D-2-butanol in an aluminum pan using a hermetic press.

    • Causality: 2-Butanol is highly volatile, with a vapor pressure of 1.67 kPa at 20 °C[1]. Hermetic sealing prevents mass loss and suppresses endothermic vaporization artifacts during the heating ramp, preserving data integrity.

  • Controlled Temperature Ramp: Cool the sample to 130 K using liquid nitrogen, equilibrate, and heat at a controlled rate of 10 K/min past the melting point (158 K)[1].

    • Causality: A steady 10 K/min ramp rate ensures uniform thermal equilibrium within the sample pan, preventing thermal lag and allowing for the accurate detection of the melting onset and liquid-phase heat capacity.

Thermodynamic Profiling Workflow

G N1 Enantiomeric Purification (D/R & L/S 2-Butanol) N2 Calorimetric Profiling N1->N2 Sample Prep N3 Isothermal Titration Calorimetry (ITC) N2->N3 Liquid-Phase Mixing N4 Differential Scanning Calorimetry (DSC) N2->N4 Thermal Cycling N5 Enthalpy of Mixing (ΔHmix) Chiral Discrimination N3->N5 Endothermic Profile N6 Heat Capacity (Cp) & Enthalpy of Vaporization N4->N6 Phase Transitions N7 Thermodynamic Modeling & Equation of State N5->N7 Interaction Energies N6->N7 Ideal Gas Properties

Workflow for the thermodynamic profiling of 2-butanol enantiomers using calorimetric techniques.

Conclusion

The thermodynamic profiling of 2-butanol enantiomers provides critical insights into the physical chemistry of chiral molecules. Through the rigorous application of microcalorimetry and differential scanning techniques, researchers can quantify the subtle endothermic penalties associated with racemic mixing and accurately map the conformational energy landscape. These field-proven methodologies ensure that the resulting thermodynamic data is both highly accurate and directly applicable to the scale-up of enantioselective pharmaceutical processes.

References

  • 2-Butanol - Wikipedia . wikipedia.org.[Link]

  • Thermodynamic Properties of Key Organic Oxygen Compounds in the Carbon Range C1 to C4. Part 2. Ideal Gas Properties . nist.gov.[Link]

  • 2-Butanol Aqueous Solutions: A Combined Molecular Dynamics and Small/Wide-Angle X-ray Scattering Study - PMC . nih.gov.[Link]

  • Intermolecular chiral assemblies in R(-) and S(+) 2-butanol detected by microcalorimetry measurements . researchgate.net.[Link]

  • Thermodynamic Studies of Chiral Compounds | Enthalpy and Internal Energy . rsc.org.[Link]

  • Kinetics of the Hydrogen Abstraction Reaction From 2-Butanol by OH Radical . acs.org.[Link]

Sources

Foundational

Introduction: The Structural Elucidation of 2-Butanol via NMR

An In-Depth Technical Guide to the NMR Chemical Shifts and Coupling Constants of 2-Butanol This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-butanol (CH₃CH(O...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Chemical Shifts and Coupling Constants of 2-Butanol

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-butanol (CH₃CH(OH)CH₂CH₃). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles behind the observed chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra. It offers not just data, but a field-proven interpretation grounded in the principles of molecular structure and magnetic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a seemingly simple molecule like 2-butanol, a secondary alcohol, NMR reveals a surprising level of structural detail, including the non-equivalence of protons and the distinct electronic environments of its carbon atoms. This guide will dissect the ¹H and ¹³C NMR spectra of 2-butanol, explain the underlying principles governing its spectral features, and provide a robust experimental protocol for data acquisition.

The ¹H NMR Spectrum of 2-Butanol: A Detailed Analysis

The proton NMR spectrum of 2-butanol shows five distinct signals, corresponding to the five unique proton environments in the molecule.[1] The integrated signal intensity ratio of 3:1:1:2:3 directly corresponds to the number of protons in each environment, confirming the molecular structure.[1]

Table 1: ¹H NMR Data for 2-Butanol
LabelChemical Shift (δ, ppm)MultiplicityAssignmentProtons
a~0.93Triplet (t)-CH₂CH₃ 3H
b~1.17Doublet (d)-CH(OH )CH₃3H
c~1.46Multiplet (m)-CH₂ CH₃2H
d~2.37 (variable)Broad Singlet (br s)-OH 1H
e~3.71Multiplet (sextet-like)-CH (OH)-1H

Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0.0 ppm and can vary slightly depending on the solvent and concentration. The values presented are representative.[2]

Interpretation of the ¹H NMR Spectrum
  • Signal (a) ~0.93 ppm (Triplet): This signal corresponds to the terminal methyl group (C4). It is the most upfield (shielded) signal as it is furthest from the electronegative oxygen atom. According to the n+1 rule, its signal is split into a triplet by the two adjacent protons on the methylene group (C3).[1]

  • Signal (b) ~1.17 ppm (Doublet): This signal is assigned to the methyl group at C1, which is attached to the same carbon as the hydroxyl group. It is slightly deshielded compared to the other methyl group. It appears as a doublet because it is coupled to the single proton on C2.

  • Signal (c) ~1.46 ppm (Multiplet): These are the protons of the methylene group (C3). This signal is complex because the two protons are diastereotopic, meaning they are chemically non-equivalent due to the adjacent chiral center at C2. They couple with each other (geminal coupling), with the C2 proton, and with the C4 methyl protons, resulting in a complex multiplet rather than a simple quintet.[3]

  • Signal (d) ~2.37 ppm (Broad Singlet): The hydroxyl proton is characteristic of alcohols. Its chemical shift is highly variable (typically δ 1-5 ppm) and depends on factors like concentration, solvent, and temperature, all of which affect hydrogen bonding.[4][5] The signal is often broad due to rapid chemical exchange with other alcohol molecules or trace amounts of water, which averages out the coupling to adjacent protons.[1][6]

    • D₂O Exchange: A definitive test for an -OH proton is to add a drop of deuterium oxide (D₂O) to the NMR sample. The -OH proton will exchange with deuterium (-OD), causing the signal to disappear from the ¹H spectrum.[1]

  • Signal (e) ~3.71 ppm (Multiplet): This downfield signal belongs to the proton on C2 (the α-carbon), which is directly attached to the electron-withdrawing hydroxyl group. This causes significant deshielding.[4] This proton is coupled to the protons on C1 (three) and C3 (two), a total of five neighboring protons. This would ideally result in a sextet (n+1=6), and the signal is often described as such.

Visualization of ¹H-¹H Coupling in 2-Butanol

Caption: Spin-spin coupling network in 2-butanol.

The ¹³C NMR Spectrum of 2-Butanol: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum of 2-butanol is simpler than its proton counterpart as ¹³C-¹³C coupling is statistically insignificant and spectra are typically acquired with proton decoupling. This results in four sharp singlet signals, one for each of the four chemically distinct carbon atoms in the molecule.[7]

Table 2: ¹³C NMR Data for 2-Butanol
Chemical Shift (δ, ppm)AssignmentCarbon Type
~10.0C H₃-CH₂-Methyl (CH₃)
~22.0C H₃-CH(OH)-Methyl (CH₃)
~32.0-C H₂-Methylene (CH₂)
~69.0-C H(OH)-Methine (CH)

Note: Chemical shifts are referenced to TMS at 0.0 ppm. Values are approximate and can vary with solvent.[7]

Interpretation of the ¹³C NMR Spectrum

The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of attached atoms.[5]

  • ~69.0 ppm (C2): This is the most downfield signal and corresponds to the carbon atom directly bonded to the hydroxyl group. The high electronegativity of oxygen draws electron density away from this carbon, significantly deshielding it and shifting its resonance downfield.[4][7] The typical range for a carbon bonded to an alcohol is 50-80 ppm.[4]

  • ~32.0 ppm (C3): This signal is from the methylene carbon. It is less deshielded than C2 but is influenced by the proximity of the hydroxyl group.

  • ~22.0 ppm (C1) and ~10.0 ppm (C4): These signals belong to the two methyl carbons. They are the most shielded carbons, appearing furthest upfield. The slight difference in their chemical shifts arises from their different positions relative to the hydroxyl group. C1 is closer to the -OH group than C4, making it slightly more deshielded.[7]

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to definitively distinguish between the carbon types. A DEPT-135 experiment would show the CH and CH₃ signals as positive peaks and the CH₂ signal as a negative peak.[8]

Experimental Protocol for High-Resolution NMR of 2-Butanol

To obtain high-quality NMR data, meticulous sample preparation and proper instrument setup are paramount.

Step-by-Step Methodology
  • Solvent Selection: Choose a suitable deuterated solvent in which 2-butanol is soluble. Chloroform-d (CDCl₃) is a common choice.[1] The deuterium in the solvent is used by the spectrometer for field-frequency locking.[9][10]

  • Sample Concentration: For a standard 5 mm NMR tube, prepare a solution by dissolving approximately 5-25 mg of pure 2-butanol in 0.6-0.7 mL of the deuterated solvent.[10][11] For ¹³C NMR, a more concentrated sample (50-100 mg) may be beneficial to improve the signal-to-noise ratio in a shorter time.[11]

  • Sample Preparation:

    • Ensure all glassware is clean and dry to avoid contamination.[12]

    • After dissolving the sample, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube. This removes any particulate matter which can degrade spectral quality by disrupting the magnetic field homogeneity.[9][10]

  • Referencing: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.0 ppm.[10] Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).[13]

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp spectral lines and high resolution. Poor shimming results in broad, distorted peaks.

    • Acquire the ¹H spectrum. A typical experiment involves a short pulse, an acquisition time of a few seconds, and a relaxation delay.

    • Acquire the proton-decoupled ¹³C spectrum. This requires more scans than a ¹H spectrum due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Deuterated Solvent (e.g., CDCl3) Dissolve Dissolve 2-Butanol (5-25 mg in 0.6 mL) Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Optimize Magnetic Field (Shimming) Lock->Shim Acquire Acquire 1H and 13C Spectra Shim->Acquire Process Fourier Transform, Phase, and Baseline Correction Acquire->Process Reference Reference Spectrum (TMS or Solvent) Process->Reference Integrate Integrate Peaks (1H) Reference->Integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The NMR spectra of 2-butanol offer a classic yet rich example of structural elucidation in organic chemistry. The ¹H NMR spectrum reveals five distinct proton environments, with chemical shifts and coupling patterns dictated by proximity to the hydroxyl group and neighboring protons. Key features include the diastereotopic nature of the methylene protons and the characteristic variable signal of the exchangeable hydroxyl proton. The ¹³C NMR spectrum cleanly resolves the four unique carbon atoms, with the C-OH carbon being significantly deshielded. A thorough understanding of these spectral features, grounded in the principles of shielding, electronegativity, and spin-spin coupling, allows for the unambiguous assignment of the structure of 2-butanol.

References

  • Brown, P. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Doc Brown's Advanced Organic Chemistry. [Link]

  • OpenOChem Learn. (n.d.). Alcohols. [Link]

  • University of Wisconsin. (n.d.). 1H NMR: Intermediate Level, Spectrum 1. [Link]

  • Arora, A. (n.d.). Chemical shifts, coupling constants and spectral interpretation. e-PG Pathshala. [Link]

  • Vaia. (n.d.). Following is a 1 H -NMR spectrum of 2-butanol. Explain why the CH 2 protons appear as a complex multiplet rather than as a simple quintet. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • Wiley-VCH. (n.d.). 2-Butanol. SpectraBase. [Link]

  • University of Notre Dame. (n.d.). NMR Sample Preparation. [Link]

  • Brown, P. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol. Doc Brown's Advanced Organic Chemistry. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. [Link]

  • Weizmann Institute of Science. (n.d.). NMR Sample Preparation. [Link]

  • National Center for Biotechnology Information. (n.d.). (-)-2-Butanol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-2-Butanol. PubChem. [Link]

  • Wiley-VCH. (n.d.). 2-Butanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • ResearchGate. (n.d.). Factors influencing the chemical shift and coupling constants. [Link]

  • University of California, Berkeley. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-2-Butanol. PubChem. [Link]

  • Scribd. (n.d.). Factors Affecting NMR Chemical Shifts. [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

Exploratory

Isotopic and Stereochemical Signatures in the Vibrational Spectra of 2-Butanol (D)

An In-Depth Technical Guide to IR Absorption, Isotopic Shifts, and Vibrational Circular Dichroism Executive Summary In the realm of vibrational spectroscopy, "2-Butanol (D)" serves as a critical, dual-purpose model syste...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to IR Absorption, Isotopic Shifts, and Vibrational Circular Dichroism

Executive Summary

In the realm of vibrational spectroscopy, "2-Butanol (D)" serves as a critical, dual-purpose model system for advanced structural elucidation. Depending on the analytical context, the "(D)" designation refers either to isotopic substitution (Deuterated 2-butanol, specifically 2-butanol-OD) or stereochemical configuration (Dextrorotatory D-2-butanol, formally (S)-(+)-2-butanol).

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physical causality behind the vibrational spectra of 2-butanol. By isolating the O-D stretching dynamics and mapping the Vibrational Circular Dichroism (VCD) of its chiral enantiomers, researchers can extract high-fidelity data regarding hydrogen-bonding networks, molecular conformations, and absolute stereochemistry.

Isotopic Causality: IR Absorption of 2-Butanol-OD

The Harmonic Oscillator and Reduced Mass

When analyzing the hydrogen-bonding dynamics of secondary alcohols, the native O-H stretching band (~3356 cm⁻¹) often suffers from spectral broadening and overlap with C-H stretching modes or overtone bands. To resolve this, we utilize isotopic substitution to create 2-butanol-OD.

The causality of the resulting spectral shift is governed by the quantum harmonic oscillator model. The vibrational frequency ( ν ) is inversely proportional to the square root of the reduced mass ( μ ) of the bonded atoms. Replacing protium (1 amu) with deuterium (2 amu) nearly doubles the reduced mass of the hydroxyl oscillator (from ~0.94 amu to ~1.78 amu). Consequently, the stretching frequency drops by a factor of roughly 1/2​ , shifting the absorption peak from ~3356 cm⁻¹ to the mid-IR "silent region" at ~2468 cm⁻¹ 1[1].

Probing Hydrogen Bond Dynamics

By isolating the O-D stretch at 2468 cm⁻¹, researchers can utilize femtosecond infrared spectroscopy to track excited-state population relaxation without background interference. The O-D stretch excited state lifetime for 2-butanol is approximately 0.9 ps, a metric that provides direct insight into the rotational dynamics and steric hindrance of the alkyl chain during hydrogen-bond breaking and reforming2[2].

Stereochemical Causality: Vibrational Circular Dichroism (VCD)

Conformational Flexibility and Dipole Coupling

While standard IR absorption measures the electric dipole transition moment ( μ ), VCD measures the differential absorption of left versus right circularly polarized IR light ( ΔA=AL​−AR​ ). For a signal to manifest, the molecule must be chiral, and the electric dipole transition must couple non-orthogonally with the magnetic dipole transition moment ( m ). The resulting "Rotational Strength" ( R ) dictates the VCD band intensity.

2-Butanol is the simplest chiral alcohol lacking isotopic substituents. It exists as a dynamic equilibrium of 9 stable conformers (combinations of anti and gauche orientations around the C-C and C-O bonds). The VCD spectrum in the 2000–900 cm⁻¹ fingerprint region is highly sensitive to these geometries, particularly the coupling between the O-H bending modes and C-H deformations 3[3].

Intermolecular Interactions

In dilute solutions, the experimental VCD spectra of (R)-(−)-2-butanol align perfectly with ab initio Density Functional Theory (DFT) predictions for the isolated monomer. However, as concentration increases, intermolecular hydrogen bonding shifts the C-O-H bending and C-O stretching bands to higher frequencies, altering the rotational strength and providing a macroscopic readout of solvent-solute clustering 4[4].

Causality cluster_0 Harmonic Oscillator Causality (Isotopic Shift) cluster_1 VCD Causality (Stereochemical) M1 O-H Bond μ ≈ 0.94 amu F1 ν ≈ 3356 cm⁻¹ M1->F1 ν ∝ 1/√μ M2 O-D Bond μ ≈ 1.79 amu F2 ν ≈ 2468 cm⁻¹ M2->F2 ν ∝ 1/√μ ED Electric Dipole Transition (μ) RS Rotational Strength R = Im(μ · m) ED->RS MD Magnetic Dipole Transition (m) MD->RS

Fig 1. Physical causality governing isotopic frequency shifts and VCD rotational strength.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental artifacts (like detector saturation or solvent interference) are engineered out of the workflow.

Protocol A: Mid-IR Acquisition of 2-Butanol-OD
  • Sample Preparation : Perform isotopic exchange by mixing 2-butanol with excess D₂O, followed by fractional distillation, or utilize commercially procured 2-butanol-OD (≥98% D atom).

  • Cell Assembly : Inject the sample into a liquid transmission cell utilizing CaF₂ windows. Causality checkpoint: Use a 50 µm Teflon spacer. Path lengths >100 µm will cause total absorption of the O-D band, violating the Beer-Lambert law and causing non-linear detector response.

  • Spectral Acquisition : Purge the FTIR spectrometer with dry N₂ to eliminate atmospheric H₂O/CO₂. Acquire spectra at 2 cm⁻¹ resolution.

  • Internal Validation : Inspect the ~3356 cm⁻¹ region. A flat baseline indicates complete deuteration. A residual broad peak here indicates atmospheric moisture contamination or incomplete H/D exchange.

Protocol B: VCD Acquisition of Chiral 2-Butanol
  • Sample Preparation : Dissolve (S)-(+)-2-butanol in carbon disulfide (CS₂) at a concentration of ~0.05 M. Causality checkpoint: CS₂ is strictly required because it is non-polar (preserving the native monomeric conformations) and lacks interfering IR absorption bands in the critical 2000–900 cm⁻¹ fingerprint region.

  • Instrument Setup : Utilize a VCD spectrometer equipped with a Photoelastic Modulator (PEM) optimized for mid-IR.

  • Data Acquisition : Collect unpolarized IR and VCD spectra simultaneously. Because the VCD signal ( ΔA ) is 10−4 to 10−5 times smaller than the background absorbance, accumulate scans for 4 hours to achieve statistical significance.

  • Internal Validation : Subtract the VCD spectrum of a racemic (±)-2-butanol mixture from the enantiopure spectrum. The racemate must yield a flat line (zero rotational strength); any deviation represents a baseline artifact that must be subtracted from the sample data.

Workflow A 2-Butanol (D) Model System B Isotopic Substitution (2-Butanol-OD) A->B Deuteration C Chiral Resolution (D-2-Butanol) A->C Enantiomeric Separation D FTIR Spectroscopy (50 µm Path Length) B->D Mid-IR Transmission E VCD Spectroscopy (CS₂ Solvent, 0.05 M) C->E Circularly Polarized IR F H-Bond Dynamics (~2468 cm⁻¹) D->F Mass-Induced Redshift G Conformational Analysis (9 Conformers) E->G Dipole Coupling

Fig 2. Divergent spectroscopic workflows for isotopic and chiral analysis of 2-Butanol (D).

Quantitative Data Presentation

The following table summarizes the key vibrational modes, comparing the protiated and deuterated forms, alongside their physical causalities. Note that modes unassociated with the hydroxyl proton remain largely unperturbed by isotopic substitution.

Vibrational Mode2-Butanol (O-H) Frequency (cm⁻¹)2-Butanol-OD Frequency (cm⁻¹)Physical Causality / Diagnostic Utility
O-H / O-D Stretch ~3356 (H-bonded)~2468 (H-bonded)Isotopic mass effect ( μ doubles). Used to probe H-bond relaxation dynamics.
C-H Asym. Stretch ~2960~2960Unaffected by O-D substitution. Serves as an internal calibration standard.
O-H / O-D Bend ~1300 - 1400~950 - 1050Highly coupled to C-H bending in protiated form. Decouples upon deuteration.
C-O Stretch ~1110~1110Highly sensitive to anti vs gauche conformations. Primary driver of VCD signals.

(Data synthesized from 5[5] and 1[1])

References

  • Hydrogen Bond Dynamics in Primary Alcohols: A Femtosecond Infrared Study Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Vibrational Circular Dichroism: Predominant Conformations and Intermolecular Interactions in (R)−(−)-2-Butanol Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Analysis of Vibrational Circular Dichroism Spectra of (S)-(+)-2-Butanol by Rotational Strengths Expressed in Local Symmetry Coordinates Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • A “Universal” Spectroscopic Map for the OH Stretching Mode in Alcohols Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Oxygen Exchange in the Selective Oxidation of 2-Butanol on Oxygen Precovered Au(111) Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Foundational

A Technical Guide to the Asymmetric Reduction of 2-Butanone for the Synthesis of Enantiopure 2-Butanol

Abstract The stereoselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. 2-Butanol, a chiral secondary alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereoselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. 2-Butanol, a chiral secondary alcohol, serves as a critical building block in the synthesis of numerous complex molecules. This technical guide provides an in-depth analysis of the primary mechanisms for the asymmetric reduction of 2-butanone to produce enantiomerically enriched (R)- and (S)-2-butanol. We will explore three major catalytic strategies: transition-metal catalysis, biocatalysis, and organocatalysis. For each, we will dissect the underlying mechanistic principles, provide field-proven experimental protocols, and present comparative data to guide researchers and drug development professionals in selecting the optimal synthetic route.

Introduction: The Significance of Chiral Alcohols

Chiral alcohols are ubiquitous structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1][2] The specific stereochemistry of these alcohol moieties is often crucial for their biological function, necessitating synthetic methods that can deliver high levels of enantiopurity. The asymmetric reduction of prochiral ketones stands as one of the most direct and efficient methods for accessing these valuable chiral building blocks.[2][3] 2-Butanone, a simple dialkyl ketone, provides an excellent model system for examining the nuances of these asymmetric transformations. The production of either (R)- or (S)-2-butanol with high enantiomeric excess (ee) is a challenging yet essential task in synthetic chemistry.[4][5]

Transition-Metal Catalysis: The Noyori-Type Asymmetric Hydrogenation

The pioneering work of Ryoji Noyori, which earned him a share of the 2001 Nobel Prize in Chemistry, revolutionized the field of asymmetric hydrogenation.[6][7] His development of ruthenium-based catalysts bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), provided a highly efficient and versatile method for the enantioselective reduction of a wide range of ketones.[6][8]

Mechanism of Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is believed to proceed through a "metal-ligand cooperative" mechanism.[9] The catalytic cycle involves the ruthenium center, the chiral diphosphine ligand, and a diamine ligand. A key feature of this mechanism is the concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state.[10][11] The chirality of the diphosphine and diamine ligands creates a chiral environment around the metal center, which dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.[9][12]

Diagram: Catalytic Cycle of Noyori Asymmetric Hydrogenation

Noyori_Cycle cluster_main Noyori Asymmetric Hydrogenation Catalyst_Precursor [Ru(II)-BINAP-Diamine]Cl2 Active_Catalyst [RuH(BINAP)(Diamine)]+ Catalyst_Precursor->Active_Catalyst H2, Base Ketone_Coordination [RuH(BINAP)(Diamine)(Ketone)]+ Active_Catalyst->Ketone_Coordination 2-Butanone Transition_State Six-membered Pericyclic Transition State Ketone_Coordination->Transition_State Hydride and Proton Transfer Product_Complex [Ru(II)(BINAP)(Diamine)(Alcohol)] Transition_State->Product_Complex Product_Complex->Active_Catalyst Product Release Product_Release Chiral Alcohol Product (R)- or (S)-2-Butanol Product_Complex->Product_Release

Caption: Catalytic cycle for the Noyori-type asymmetric hydrogenation of a ketone.

Experimental Protocol: Asymmetric Hydrogenation of 2-Butanone

The following is a representative protocol for the asymmetric hydrogenation of 2-butanone using a Noyori-type catalyst.

Materials:

  • RuCl₂[(S)-BINAP][(S,S)-DPEN] (or the corresponding (R)-BINAP/(R,R)-DPEN for the other enantiomer)

  • 2-Butanone

  • Isopropanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • To a high-pressure autoclave under an inert atmosphere (e.g., argon), add the ruthenium catalyst (0.01 mol%).

  • Add a solution of potassium tert-butoxide (0.1 mol%) in anhydrous isopropanol.

  • Add 2-butanone (1.0 equivalent).

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

  • Upon completion, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the resulting 2-butanol by distillation or column chromatography.

Table 1: Performance of Noyori-Type Catalysts in the Asymmetric Hydrogenation of 2-Butanone

CatalystSubstrate/Catalyst RatioH₂ Pressure (atm)SolventConversion (%)ee (%)Product Enantiomer
RuCl₂[(S)-BINAP][(S,S)-DPEN]10,0008Isopropanol>9998(S)
RuCl₂[(R)-BINAP][(R,R)-DPEN]10,0008Isopropanol>9998(R)

Biocatalysis: The Power of Alcohol Dehydrogenases

Nature has evolved highly efficient and selective enzymes for the reduction of carbonyl compounds. Alcohol dehydrogenases (ADHs), also known as carbonyl reductases, are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[13][14] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), as the hydride source.[15]

Mechanism of Biocatalytic Reduction

The active site of an ADH contains a binding pocket that specifically recognizes the ketone substrate and the cofactor. The three-dimensional structure of this active site dictates the orientation of the substrate relative to the cofactor, leading to a highly stereoselective hydride transfer from the cofactor to one face of the carbonyl group.[14] The enantioselectivity of the reaction is therefore determined by the specific enzyme used. For example, ADHs from different microorganisms can exhibit opposite stereopreferences, allowing for the synthesis of either (R)- or (S)-2-butanol.[4][13]

Diagram: Biocatalytic Reduction of 2-Butanone

Biocatalysis cluster_bio Biocatalytic Reduction using ADH Enzyme_Cofactor ADH-NADH Complex Substrate_Binding Enzyme-Substrate-Cofactor Complex Enzyme_Cofactor->Substrate_Binding 2-Butanone Binding Cofactor_Regeneration NAD+ to NADH (Cofactor Regeneration) Enzyme_Cofactor->Cofactor_Regeneration NAD+ Released Hydride_Transfer Stereoselective Hydride Transfer Substrate_Binding->Hydride_Transfer Product_Release (R)- or (S)-2-Butanol Released Hydride_Transfer->Product_Release Product_Release->Enzyme_Cofactor Enzyme Turnover

Caption: Simplified mechanism of the biocatalytic reduction of 2-butanone by an alcohol dehydrogenase (ADH).

Experimental Protocol: Enzymatic Reduction of 2-Butanone

The following protocol outlines a general procedure for the whole-cell biocatalytic reduction of 2-butanone.

Materials:

  • Recombinant E. coli cells overexpressing a suitable alcohol dehydrogenase (e.g., from Lactobacillus brevis for (R)-2-butanol or from Candida parapsilosis for (S)-2-butanol).[4][13]

  • Growth medium (e.g., LB broth)

  • Inducer (e.g., IPTG)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Glucose (as a carbon source for cofactor regeneration)

  • 2-Butanone

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cultivate the recombinant E. coli cells in a suitable growth medium.

  • Induce the expression of the alcohol dehydrogenase with an appropriate inducer.

  • Harvest the cells by centrifugation and resuspend them in a buffer solution.

  • To the cell suspension, add glucose and 2-butanone.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

  • Monitor the reaction progress by GC or chiral HPLC.

  • Upon completion, extract the product from the reaction mixture with an organic solvent.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the 2-butanol by distillation.

Table 2: Performance of Biocatalysts in the Asymmetric Reduction of 2-Butanone

BiocatalystCofactor Regeneration SystemConversion (%)ee (%)Product EnantiomerReference
E. coli overexpressing LbADHGlucose~46>98(S)[4]
Carbonyl reductase from Candida parapsilosisIsopropanol6898.4(S)[13]

Organocatalysis: Metal-Free Asymmetric Reductions

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing transition-metal and enzymatic catalysis.[1][2] Chiral small organic molecules are used to catalyze enantioselective transformations, offering advantages such as being metal-free, less sensitive to air and moisture, and often readily available.[16] For the reduction of ketones, chiral oxazaborolidines, known as Corey-Bakshi-Shibata (CBS) catalysts, have proven to be highly effective.[17]

Mechanism of CBS Reduction

The CBS reduction employs a stoichiometric borane source, such as borane-THF or borane-dimethyl sulfide, in the presence of a catalytic amount of a chiral oxazaborolidine.[18] The active catalyst is formed in situ by the coordination of borane to the nitrogen atom of the oxazaborolidine.[18] The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a way that minimizes steric interactions between the bulky substituent of the ketone and the chiral framework of the catalyst.[19] This pre-organization facilitates the intramolecular transfer of a hydride from the coordinated borane to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantioselectivity.[19]

Diagram: Mechanism of CBS-Catalyzed Ketone Reduction

CBS_Mechanism cluster_cbs Corey-Bakshi-Shibata (CBS) Reduction CBS_Catalyst Chiral Oxazaborolidine Active_Catalyst CBS-Borane Complex CBS_Catalyst->Active_Catalyst BH3 Ketone_Coordination Ternary Complex (CBS-Borane-Ketone) Active_Catalyst->Ketone_Coordination 2-Butanone Transition_State Six-membered Chair-like Transition State Ketone_Coordination->Transition_State Intramolecular Hydride Transfer Product_Formation Alkoxyborane Intermediate Transition_State->Product_Formation Product_Formation->CBS_Catalyst Catalyst Regeneration Product_Release Chiral Alcohol (R)- or (S)-2-Butanol Product_Formation->Product_Release Hydrolysis

Caption: Proposed mechanism for the CBS-catalyzed asymmetric reduction of a ketone.

Experimental Protocol: CBS Reduction of 2-Butanone

The following is a general protocol for the CBS-catalyzed reduction of 2-butanone.

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (or the (R)-enantiomer) as a 1 M solution in toluene

  • Borane-dimethyl sulfide complex (BMS)

  • 2-Butanone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (5-10 mol%).

  • Cool the flask to 0°C and add borane-dimethyl sulfide complex (0.6 equivalents) dropwise.

  • Stir the mixture at 0°C for 15 minutes.

  • Add a solution of 2-butanone (1.0 equivalent) in anhydrous THF dropwise over a period of time, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C until completion, as monitored by TLC or GC.

  • Slowly add methanol to quench the excess borane.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the 2-butanol by distillation.

Table 3: Performance of CBS Catalysts in the Asymmetric Reduction of Ketones

Catalyst (mol%)Borane SourceTemperature (°C)Conversion (%)ee (%)Product EnantiomerReference
(S)-2-Methyl-CBS-oxazaborolidine (10)Catecholborane-46>9592(S)[20]
(R)-2-Methyl-CBS-oxazaborolidine (10)BH₃·THF0>99>95(R)

Conclusion and Future Outlook

The asymmetric reduction of 2-butanone to enantiopure 2-butanol can be effectively achieved through various catalytic methods. Noyori-type transition-metal catalysts offer high efficiency and excellent enantioselectivity for a broad range of substrates. Biocatalysis, utilizing alcohol dehydrogenases, provides a green and highly selective alternative, often operating under mild conditions. Organocatalysis, particularly with CBS reagents, presents a metal-free approach with good to excellent stereocontrol.

The choice of method will depend on several factors, including the desired enantiomer, scale of the reaction, cost and availability of the catalyst, and the required level of enantiopurity. For industrial applications, the high turnover numbers of transition-metal catalysts are often advantageous.[21] For the synthesis of pharmaceutical intermediates, the mild reaction conditions and high selectivity of biocatalysis can be particularly appealing.[4][13] Organocatalysis provides a valuable tool for laboratory-scale synthesis and for applications where metal contamination is a concern.[1]

Future research in this field will likely focus on the development of more active and robust catalysts with even broader substrate scopes. The design of novel chiral ligands for transition-metal catalysis, the discovery and engineering of new enzymes with tailored properties, and the development of more efficient and recyclable organocatalysts will continue to drive innovation in the stereoselective synthesis of chiral alcohols.

References

  • D. J. P.
  • "Recent Advances in Organocatalyzed Asymmetric Reduction of Prochiral Ketones: An Upd
  • "Enantioselective, continuous (R)- and (S)-2-butanol synthesis: Achieving high space-time yields with recombinant E.
  • "Chiral Ligands," Alfa Chemistry, n.d.
  • "Recent trends in organocatalyzed asymmetric reduction of prochiral ketones," Catalysis Science & Technology (RSC Publishing), n.d.
  • "Corey-Bakshi-Shibata Reduction," Organic Chemistry Portal, n.d.
  • "Noyori Asymmetric Hydrogenation," Thermo Fisher Scientific - TW, n.d.
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  • "Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands," PNAS, n.d.
  • "Reagent of the month – CBS oxazaborolidine," SigutLabs, 16 Feb. 2023.
  • A. R.
  • "Recoverable Fluorous CBS Methodology for Asymmetric Reduction of Ketones," Organic Letters - ACS Public
  • "Noyori Asymmetric Hydrogenation," Chem-St
  • "Chiral Diene Ligands in Asymmetric Catalysis," Chemical Reviews, 16 Aug. 2022.
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  • "In the reduction of 2-butanone to (2)-butanol using the (S)-CBS reagent (2-methyl-oxazaborolidine + BH3), what is transferred in the critical step in the reaction mechanism?," Homework.Study.com, n.d.
  • "Recent Advances in Organocatalyzed Asymmetric Reduction of Prochiral Ketones: An Upd
  • P. A. Dub and J. C. Gordon, "The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts," Dalton Transactions (RSC Publishing), n.d.
  • "Chiral Oxazaborolidines [Organoc
  • "Noyori Asymmetric Hydrogen
  • "Organocatalytic Transfer Hydrogenation of Cyclic Enones," Macmillan Group, n.d.
  • "Convert S-2-butanol to R-2-butanol," Filo, 21 Aug. 2025.
  • "Mechanistic insight into NOYORI asymmetric hydrogenations," Chemical Communic
  • "Reduction of 2-butanone with NaBH 4 yields 2-butanol. Is the product chiral? Is it optically active? Explain.," Vaia, n.d.
  • "A Comparative Guide: Dip-Cl vs. Noyori Asymmetric Hydrogenation for Ketone Reduction," Benchchem, n.d.
  • "CA2565675A1 - Process for the preparation of 2-butanol," Google P
  • "Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones," Center for Nonlinear Studies - Los Alamos National Labor
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  • "Asymmetric Reduction and Oxidation of Aromatic Ketones and Alcohols Using W110A Secondary Alcohol Dehydrogenase from Thermoanaerobacter ethanolicus," The Journal of Organic Chemistry - ACS Public
  • "How is 2-Butanone to 2-Butanol conversions carried out ?," Allen, n.d.
  • "Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation C
  • "How to prepare enantiomeric R-2butanol and S- 2 butanol , both chiral and chemical pure," ResearchG
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  • "Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope," PMC, n.d.
  • "A Technical Guide to Enantioselective Ketone Reduction for Researchers and Drug Development Professionals," Benchchem, n.d.
  • "Alcohol dehydrogenases catalyzed asymmetric reductions of “difficult-to-reduce” ketones and the involved mechanism of stereoselective recognition and regulation," ResearchG
  • P. Ghiaci and others, "2-Butanol and Butanone Production in Saccharomyces cerevisiae through Combination of a B12 Dependent Dehydratase and a Secondary Alcohol Dehydrogenase Using a TEV-Based Expression System," Research journals - PLOS, 23 Jul. 2014.
  • "Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts," Journal of the American Chemical Society, n.d.
  • "Structural insights into alcohol dehydrogenases c
  • "2-Butanol and butanone production in Saccharomyces cerevisiae through combination of a B12 dependent dehydratase and a secondary alcohol dehydrogenase using a TEV-based expression system," PubMed, 23 Jul. 2014.
  • "Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones," MDPI, n.d.
  • "Asymmetric hydrogenation , transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes," Chemical Society Reviews (RSC Publishing), 28 May 2009.
  • "An In-depth Technical Guide to the Discovery and Synthesis of (S)-(+)-3-Methyl-2-butanol," Benchchem, n.d.
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  • "Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Rhodium Block Copolymer Complexes in Aqueous Micelles," n.d.
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  • "Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols," PMC, 20 Sep. 2018.
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Exploratory

Isotopic Substitution in Aliphatic Alcohols: A Technical Whitepaper on the Boiling Point and Density of 2-Butanol (D)

Executive Summary In the realm of advanced analytical chemistry and drug development, isotopically labeled solvents are indispensable tools. 2-Butanol (D) —formally known as 2-Butanol-d or 2-(2H)hydroxybutane—is a specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced analytical chemistry and drug development, isotopically labeled solvents are indispensable tools. 2-Butanol (D) —formally known as 2-Butanol-d or 2-(2H)hydroxybutane—is a specific isotopologue of sec-butyl alcohol where the hydroxyl proton is replaced by a deuterium atom (O-D). This seemingly minor atomic substitution triggers a cascade of quantum mechanical effects that fundamentally alter the molecule's physicochemical properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the density and boiling point shifts of 2-Butanol (D), establish self-validating experimental protocols for measuring these properties, and explore their critical implications in pharmaceutical research.

The Physicochemical Mechanics of Deuteration

To understand why 2-Butanol (D) behaves differently from standard 2-Butanol, we must examine the thermodynamic and quantum mechanical consequences of replacing protium ( 1H ) with deuterium ( 2H ).

Density Causality: The Mass-to-Volume Ratio

The density ( ρ ) of an organic liquid is a function of its molar mass ( M ) and molar volume ( Vm​ ). Replacing the hydroxyl hydrogen with deuterium increases the molecular weight of 2-butanol from 74.12 Da to 75.13 Da [1].

Because deuterium is twice as massive as protium, it sits lower in its potential energy well—a phenomenon known as having a lower zero-point vibrational energy . This lower energy state reduces the anharmonicity of the bond vibration, resulting in a slightly shorter average O-D bond length compared to the O-H bond. Consequently, the molar volume ( Vm​ ) of the deuterated liquid is marginally smaller (tighter molecular packing). The combination of a higher mass and a slightly reduced volume leads to a measurable increase in density. Standard 2-butanol exhibits a density of 0.807 g/cm³, whereas 2-Butanol-d increases to approximately 0.813 g/cm³ [2].

Boiling Point Causality: Intermolecular Network Dynamics

Boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, a property heavily dictated by the strength of intermolecular hydrogen bonding.

Paradoxically, while the covalent O-D bond is stronger than the O-H bond, the intermolecular deuterium bond (O-D···O) in bulk liquids is often slightly weaker than its protium counterpart (O-H···O). This is due to the Ubbelohde effect (geometric isotope effect) and reduced polarizability of the tighter O-D bond. Because the intermolecular network is slightly easier to disrupt thermally, the vapor pressure of 2-Butanol-d is higher at a given temperature, resulting in a calculated boiling point depression to roughly 96.6 °C, compared to the 99.5 °C boiling point of non-deuterated 2-butanol [3].

IsotopeMechanics A 2-Butanol (O-H) Mass: 74.12 Da C Intermolecular Forces (H/D Bonding Dynamics) A->C O-H···O Bond B 2-Butanol-d (O-D) Mass: 75.13 Da B->C O-D···O Bond F Density Increase (0.807 -> 0.813 g/cm³) B->F Mass-to-Volume Ratio D Zero-Point Energy Shift (Lower for O-D) C->D E Boiling Point Variation (99.5 °C -> 96.6 °C) D->E Increased Vapor Pressure

Mechanistic pathway illustrating how O-D isotopic substitution alters boiling point and density.

Quantitative Data Synthesis

To provide a comprehensive baseline, the table below contrasts standard 2-Butanol with its O-D labeled variant and its fully deuterated (d10) counterpart.

Physicochemical Property2-Butanol (Standard)2-Butanol-d (O-D Labeled)2-Butanol-d10 (Fully Labeled)
CAS Registry Number 78-92-24712-39-4163830-69-1
Molecular Formula C₄H₁₀OC₄H₉DOC₄D₁₀O
Molecular Weight 74.12 g/mol 75.13 g/mol 84.18 g/mol
Density (at 20 °C) 0.807 g/cm³~0.813 g/cm³~0.916 g/cm³
Boiling Point (760 mmHg) 99.5 °C96.6 °C - 99.0 °C~98.0 °C

Self-Validating Experimental Protocols

When characterizing expensive isotopically labeled compounds, traditional macro-scale techniques are inefficient. Furthermore, protocols must be designed as self-validating systems to ensure that environmental contamination (e.g., atmospheric moisture) does not skew the data.

Protocol A: High-Precision Density via Oscillating U-Tube Densitometry

Causality for Choice: This method requires less than 1 mL of sample and provides 5-digit precision, which is critical for detecting the subtle density shifts caused by single-atom isotopic substitution.

  • Calibration: Flush the U-tube with ultra-pure water and dry air to establish baseline oscillation frequencies at 20.00 ± 0.01 °C.

  • Injection: Introduce 1.0 mL of anhydrous 2-Butanol-d into the borosilicate glass U-tube using a Luer-slip syringe, ensuring no micro-bubbles are trapped.

  • Measurement: The instrument calculates density based on the change in the oscillation period ( τ ) of the tube, utilizing the equation ρ=A⋅τ2−B .

  • Self-Validation Step (Moisture Control): Immediately subject a parallel aliquot to Karl Fischer (KF) coulometric titration. Because water has a density of ~1.00 g/cm³, even trace moisture will artificially inflate the apparent density of the 2-butanol-d. If the KF titration detects >50 ppm H2​O , the density data is flagged, and the sample must be dried over 3Å molecular sieves before re-measurement.

Protocol B: Dynamic Micro-Ebulliometry for Boiling Point

Causality for Choice: Simple distillation setups are prone to superheating, which yields artificially high boiling points. A micro-ebulliometer utilizes a Cottrell pump to continuously spray the boiling liquid-vapor mixture over a thermistor, ensuring true thermodynamic equilibrium.

  • Preparation: Introduce 5 mL of 2-Butanol-d into the ebulliometer boiling flask.

  • Equilibration: Apply controlled electrical heating until a steady, continuous reflux is established through the Cottrell pump.

  • Data Acquisition: Record the plateau temperature. Simultaneously record the ambient barometric pressure using a transducer to correct the boiling point to standard atmospheric pressure (760 mmHg) via the Sydney Young equation.

  • Self-Validation Step (Isotopic Integrity): Heating alcohols can facilitate rapid proton exchange if exposed to atmospheric moisture, converting the O-D bond back to an O-H bond. Post-measurement, extract a 0.5 mL sample and run a 1H -NMR spectrum in CDCl3​ . The absence of the broad hydroxyl singlet (typically around δ 2.5 ppm) validates that the isotopic integrity of the 2-Butanol-d was maintained throughout the thermal stress test.

Workflow S1 1. Sample Preparation (Anhydrous 2-Butanol-d) S2 2. Oscillating U-Tube (Density Measurement) S1->S2 1 mL Aliquot S3 3. Micro-Ebulliometry (Boiling Point Measurement) S1->S3 5 mL Aliquot S4 4. Self-Validation (Karl Fischer & NMR) S2->S4 ρ Data S3->S4 Tb Data S4->S1 Feedback Loop (If H2O > 50 ppm)

Self-validating experimental workflow for measuring density and boiling point of deuterated solvents.

Strategic Applications in Drug Development

Understanding the precise physical properties of 2-Butanol (D) extends far beyond basic thermodynamic profiling. In drug development, deuterated alcohols are frequently utilized to probe the Kinetic Isotope Effect (KIE) .

When 2-Butanol is metabolized by Alcohol Dehydrogenase (ADH) in the liver, the rate-limiting step is often the cleavage of the C-H or O-H bond. By substituting protium with deuterium, researchers can drastically slow down this metabolic cleavage (due to the higher activation energy required to break the lower zero-point energy D-bond). Knowing the exact boiling point and density of these labeled precursors ensures accurate dosing, precise solvent recovery during API synthesis, and reliable chromatographic separation (such as GC-MS) when tracking metabolites in pharmacokinetic (PK) assays.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 6568, 2-Butanol." PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 20837, 2-Butanol-d." PubChem. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "2-Butanol Thermophysical Properties." NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Enantioselective Synthesis of (S)-(+)-2-Butanol and (S)-2-Butanol-2-d via Asymmetric Hydrogenation

Executive Summary & Scientific Rationale The synthesis of enantiopure aliphatic alcohols represents a formidable challenge in asymmetric catalysis. Unlike aromatic ketones, dialkyl ketones like 2-butanone lack the requis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The synthesis of enantiopure aliphatic alcohols represents a formidable challenge in asymmetric catalysis. Unlike aromatic ketones, dialkyl ketones like 2-butanone lack the requisite steric and electronic bias needed for a chiral catalyst to easily differentiate the two prochiral faces (the methyl versus the ethyl group)[1].

In pharmaceutical drug development, there is a dual demand for these chiral building blocks: the dextrorotatory isomer, historically termed D-2-butanol or (S)-(+)-2-butanol , and its isotopically labeled analogue, (S)-2-butanol-2-d . Deuterated chiral alcohols are critical for evaluating the Deuterium Kinetic Isotope Effect (DKIE) in ADME/Tox profiling. This application note details a self-validating protocol utilizing metal-ligand bifunctional catalysis to achieve >99% conversion and >99% enantiomeric excess (ee) for both the standard and deuterated variants[2].

Mechanistic Causality & Catalyst Selection

Traditional inner-sphere coordination mechanisms struggle to differentiate the subtle steric difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group.

  • The Outer-Sphere Solution: We employ Iridium-based tetradentate ligands (e.g., Ir-f-ampha)[3] or Ruthenium-TsDPEN complexes. These catalysts operate via a concerted outer-sphere hydride transfer[4]. The rigid chiral pocket of the catalyst forces the slightly bulkier ethyl group into the open quadrant of the transition state, maximizing enantiofacial discrimination[5].

  • Hydrogen Source Causality: For standard (S)-(+)-2-butanol, an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) is used. The irreversible decomposition of formic acid into CO₂ drives the reaction to completion, preventing the thermodynamic equilibration (and subsequent ee erosion) commonly seen with isopropanol[6]. To synthesize the deuterated variant, DCOOD/NEt₃ is substituted, delivering a stereospecific deuteride to the carbinol carbon.

Workflow Visualization

ATH_Workflow A 1. Catalyst Activation [RuCl2(p-cymene)]2 + Ligand B 2. Active 16e- Complex Color Change: Orange -> Purple A->B NEt3 / -HCl C 3. Substrate Addition 2-Butanone + DCOOD/NEt3 B->C IPC Validated D 4. Enantioselective Hydride Transfer Six-Membered Cyclic TS C->D 40 °C, 18h D->B Catalyst Turnover E 5. Product Isolation (S)-2-Butanol-2-d (>99% ee) D->E Fractional Distillation

Figure 1: Workflow for asymmetric transfer hydrogenation of 2-butanone to (S)-2-butanol-2-d.

Experimental Protocol: Synthesis of (S)-2-Butanol-2-d

Note: This protocol is a self-validating system incorporating In-Process Controls (IPC) to ensure catalyst viability before the substrate is introduced.

Materials & Reagents
  • Pre-catalyst: [RuCl₂(p-cymene)]₂ (0.5 mol%)

  • Chiral Ligand: (S,S)-TsDPEN (1.1 mol%)

  • Substrate: 2-butanone (Distilled over CaSO₄ prior to use)

  • Hydrogen Donor: DCOOD / NEt₃ azeotrope (5:2 molar ratio)

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology

Step 1: Pre-Catalyst Activation (IPC Checkpoint)

  • Procedure: In a nitrogen-filled glovebox, dissolve[RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous CH₂Cl₂. Add 2.0 equivalents of NEt₃ and stir for 30 minutes at room temperature.

  • Causality & Validation: The base strips the chloride ligands, forming the active 16-electron Ru(II)-amide complex. IPC: A distinct color change from orange-red to deep purple indicates successful formation of the active catalyst. Do not proceed if the solution remains orange, as this indicates moisture contamination or inactive precursor.

Step 2: Substrate & H-Donor Addition

  • Procedure: Cool the reaction vessel to 0 °C. Add 2-butanone (1.0 eq, 0.5 M concentration). Slowly add the DCOOD/NEt₃ azeotrope (3.0 eq of DCOOD) dropwise over 15 minutes.

  • Causality: The reaction between triethylamine and formic acid is highly exothermic. Uncontrolled, rapid addition causes thermal spikes that irreversibly degrade the delicate Ru-amide active species before the catalytic cycle begins.

Step 3: Asymmetric Transfer Hydrogenation (ATH)

  • Procedure: Seal the reaction vessel, attach a bubbler to monitor CO₂ evolution, and heat to 40 °C for 18 hours.

  • Causality: 40 °C is the thermodynamic sweet spot. Lower temperatures exponentially reduce the Turnover Frequency (TOF), stalling the reaction. Temperatures exceeding 60 °C induce non-selective background reduction, severely degrading the enantiomeric excess.

Step 4: Product Isolation & Chiral Analysis

  • Procedure: Quench the reaction with cold water. Extract the aqueous layer with low-boiling pentane (3 x 20 mL). Perform careful fractional distillation (collecting the fraction at 98–100 °C) to isolate the volatile (S)-2-butanol-2-d.

  • Causality & Validation: Because 2-butanol is highly water-soluble and volatile, standard rotary evaporation will result in total product loss. Pentane extraction followed by fractional distillation ensures high recovery. Validate the ee via Chiral GC (Cyclodextrin-B column); the (S)-enantiomer will elute second.

Quantitative Data Presentation

The following table summarizes the performance of various state-of-the-art chiral catalyst systems for the asymmetric reduction of 2-butanone to (S)-(+)-2-butanol.

Catalyst SystemHydrogen SourceTemp (°C)Conversion (%)Enantiomeric Excess (ee %)Major Enantiomer
Ru-(S,S)-TsDPENHCOOH / NEt₃40>9985(S)-(+)
Ir-Polydiamine (3j)HCOOH / NEt₃70>9997(S)-(+)
Ir-f-amphaH₂ (50 atm)60>99>99(S)-(+)

Data aggregated from recent advancements in sterically unbiased dialkyl ketone reduction[2],[3].

Sources

Application

Advanced Application Note: Distillation and Purification of 2-Butanol (D) for Pharmaceutical Synthesis

Executive Summary The integration of deuterium into active pharmaceutical ingredients (APIs) has revolutionized modern drug development. Following the FDA's landmark 2017 approval of deutetrabenazine [1], the demand for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of deuterium into active pharmaceutical ingredients (APIs) has revolutionized modern drug development. Following the FDA's landmark 2017 approval of deutetrabenazine [1], the demand for high-purity deuterated building blocks has surged. 2-Butanol (D) —specifically 2-Butanol-d1 ( CH3​CH(OD)CH2​CH3​ ) or its fully deuterated isotopologues—is a critical reagent for synthesizing deuterated ethers, esters, and chiral intermediates.

However, the purification of 2-Butanol (D) presents a unique physicochemical challenge: preventing protium-deuterium (H/D) exchange . Atmospheric moisture or improper drying agents will rapidly degrade the isotopic purity of the hydroxyl/deuteroxyl group. This application note details a rigorously self-validating protocol for the anhydrous pre-drying and fractional distillation of 2-Butanol (D), ensuring >99.5% isotopic purity and <10 ppm moisture content.

Mechanistic Rationale & Causality

To achieve pharmaceutical-grade purity, researchers must move beyond standard distillation templates and understand the thermodynamic causality of the purification steps.

The Threat of H/D Exchange

The deuteroxyl (-OD) proton is highly labile. In the presence of trace water ( H2​O ), the system undergoes rapid, base- or acid-catalyzed isotopic scrambling [4]:

R−OD+H2​O⇌R−OH+HOD

Heating a moisture-contaminated batch of 2-Butanol (D) during distillation exponentially accelerates this equilibrium, permanently destroying the isotopic integrity of the reagent. Therefore, water must be entirely eliminated prior to the application of heat .

Why Conventional Desiccants Fail

Standard laboratory drying agents like Calcium Chloride ( CaCl2​ ) or Magnesium Sulfate ( MgSO4​ ) are strictly prohibited for deuterated alcohols. These salts often contain trace hydrates or weakly acidic surface sites that act as proton donors, directly catalyzing H/D exchange.

The 3A Molecular Sieve Solution

The only mechanistically sound method for pre-drying 2-Butanol (D) is the use of 3A molecular sieves [2]. These synthetic zeolites possess a highly uniform pore diameter of 3 Angstroms (Å). The kinetic diameter of a water molecule is ~2.65 Å, allowing it to easily enter the pores and become permanently trapped by the aluminosilicate framework. Conversely, the kinetic diameter of 2-butanol is >5.0 Å, resulting in complete steric exclusion. This size-exclusion mechanism dries the solvent without exposing the labile -OD group to chemical exchange.

Experimental Workflow

G cluster_0 Phase 1: Selective Moisture Exclusion cluster_1 Phase 2: Anhydrous Fractional Distillation N1 Raw 2-Butanol (D) (Contains H2O & ROH) N2 Activated 3A Molecular Sieves (Pore Size: 3Å) N1->N2 Add to Schlenk Flask N3 H2O Adsorption (Steric Exclusion of Alcohol) N2->N3 24h Incubation (Argon) N4 Schlenk Line Transfer (Closed System) N3->N4 Cannula Transfer N5 Fractional Distillation (Silanized Vigreux Column) N4->N5 Heat to 100°C N6 Pure 2-Butanol (D) (bp: 99.5 °C, >99% D) N5->N6 Collect Main Fraction

Workflow for the anhydrous purification and distillation of Deuterated 2-Butanol.

Step-by-Step Protocol

Phase 1: Preparation and Passivation

Causality Check: Standard borosilicate glassware possesses surface silanol groups (Si-OH). At distillation temperatures, these surface protons can exchange with the -OD group of the alcohol. Glassware must be passivated.

  • Silanization : Rinse the Vigreux column, distillation head, and receiving flasks with a 5% solution of Hexamethyldisilazane (HMDS) in dry pentane. Bake at 120 °C for 2 hours to cap all silanol groups.

  • Sieve Activation : Place 3A molecular sieves in a quartz crucible and heat in a muffle furnace at 400 °C for 4 hours. Cool them in a vacuum desiccator backfilled with ultra-high purity (UHP) Argon.

Phase 2: Pre-Drying
  • Transfer the raw 2-Butanol (D) into an oven-dried Schlenk flask under a positive Argon flow.

  • Add the activated 3A molecular sieves (approx. 10% w/v) to the flask.

  • Seal the flask and allow the mixture to stand for 24 to 48 hours. Do not agitate vigorously, as mechanical degradation of the sieves will create fine aluminosilicate dust that causes bumping during distillation.

Phase 3: Fractional Distillation
  • System Assembly : Assemble the silanized fractional distillation apparatus. Connect the receiving flask to a Schlenk line and purge the entire system with Argon for 15 minutes.

  • Transfer : Using a stainless-steel cannula, transfer the pre-dried 2-Butanol (D) from the sieves into the distillation flask.

  • Heating : Apply a controlled heating mantle. 2-Butanol has a documented standard boiling point of 99.5 °C at 760 mmHg [3].

  • Fraction Collection :

    • Discard the first 5% of the distillate (the "head" fraction), which contains any residual trace water-azeotropes or low-boiling impurities (e.g., 2-butanone).

    • Collect the main fraction strictly between 99.0 °C and 100.0 °C into an Argon-flushed, amber receiving flask.

    • Leave the final 5% in the boiling flask to prevent thermal degradation of heavy impurities.

Quality Control & Data Presentation

This protocol acts as a self-validating system. If the pre-drying step fails, the subsequent Karl Fischer titration will flag the moisture, preventing the user from ruining the batch via thermal H/D exchange during distillation.

Validation Metrics
  • Moisture Analysis : Perform Karl Fischer (KF) titration. Note: Use an anhydrous, deuterated methanol solvent matrix for the KF titrator to prevent baseline H/D exchange during the assay.

  • Isotopic Purity : Conduct 1H NMR (in CDCl3​ ). The absence of a broad singlet at ~2.0-3.0 ppm confirms the absence of the -OH proton. 2H NMR can be used to confirm the specific labeling at the oxygen atom.

Quantitative Target Parameters
ParameterUnlabeled 2-ButanolTarget: 2-Butanol-d1 (OD)Analytical Method
Molecular Weight 74.12 g/mol 75.13 g/mol Mass Spectrometry
Boiling Point (760 mmHg) 99.5 °C99.5 °CThermocouple
Moisture Content < 1000 ppm (Commercial)< 10 ppm Karl Fischer Titration
Isotopic Purity N/A> 99.5 atom % D 1H / 2H NMR
Chemical Purity > 99.0 %> 99.5 % GC-FID

References

  • Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Biochemistry. Retrieved from:[Link]

  • Molecular Sieve Technology for Ethanol Dehydration: A Comprehensive Guide. Adsorbentechs. Retrieved from:[Link]

  • 2-Butanol Phase Change Data. NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]

  • Base-Catalyzed H/D Exchange Reaction of Difluoromethylarenes. ACS Publications. Retrieved from:[Link]

Method

Application Note: Enantiomerically Pure Deuterated (D)-2-Butanol as a Chiral Solvating Agent in NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Nuclear Magnetic Resonance (NMR) Spectroscopy Nomenclature Note: In historical and stereochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Nuclear Magnetic Resonance (NMR) Spectroscopy

Nomenclature Note: In historical and stereochemical contexts, "2-Butanol (D)" refers to the dextrorotatory enantiomer, formally designated as (S)-(+)-2-butanol . For high-resolution 1H NMR applications, this chiral solvent must be isotopically enriched with deuterium (e.g., (S)-2-butanol-d10) to provide a spectrometer lock signal and prevent massive solvent proton resonances from masking the analyte's signals [1].

Introduction to Chiral Solvation

Determining the enantiomeric excess (ee) and absolute configuration of chiral molecules is a critical quality control step in asymmetric synthesis and pharmacokinetics. While Chiral Derivatizing Agents (CDAs) like Mosher’s acid require destructive covalent modification, Chiral Solvating Agents (CSAs) and chiral solvents offer a non-destructive, direct-analysis alternative [2].

(S)-(+)-2-Butanol is uniquely suited as a chiral solvent. Because it is a secondary alcohol, its stereocenter is located immediately adjacent to its hydrogen-bonding hydroxyl group. This proximity minimizes the spatial distance between the chiral environment and the solvated analyte, maximizing stereochemical discrimination.

Mechanistic Principles of Chiral Recognition (Causality)

The efficacy of (S)-2-butanol-d10 as a chiral solvent hinges on the formation of transient, non-covalent diastereomeric complexes with the chiral analyte.

Thermodynamics and Signal Splitting: When a racemic mixture of an analyte (e.g., a chiral amine, lactone, or carboxylic acid) is dissolved in enantiomerically pure (S)-2-butanol, two distinct solvate complexes are formed via hydrogen bonding and dipole-dipole interactions:[(R)-Analyte • (S)-Solvent] and [(S)-Analyte • (S)-Solvent]. Because these complexes are diastereomeric, their physical and magnetic environments are non-equivalent. This difference in magnetic shielding manifests as chemical shift non-equivalence (ΔΔδ) in the NMR spectrum, resulting in anisochronous signals for the two enantiomers [3].

These non-covalent interactions are in rapid equilibrium on the NMR timescale. The observed chemical shift is a population-weighted average of the free and complexed states. Consequently, lowering the acquisition temperature shifts the thermodynamic equilibrium toward the complexed state and slows the kinetic exchange rate, drastically amplifying the observed ΔΔδ.

Mechanism A Racemic Analyte (R/S Mixture) C Transient Complex 1 [R-Analyte • S-Solvent] A->C H-Bonding D Transient Complex 2 [S-Analyte • S-Solvent] A->D H-Bonding B Chiral Solvent (S)-(+)-2-Butanol B->C B->D E Anisochronous NMR Signals (ΔΔδ > 0) C->E Distinct Shielding D->E Distinct Shielding

Fig 1: Diastereomeric transient complex formation leading to NMR chemical shift non-equivalence.

Advanced Methodologies: Lanthanide-Enhanced Chiral Solvation

For weakly interacting substrates where (S)-2-butanol alone yields insufficient peak resolution (ΔΔδ < 0.02 ppm), the addition of an achiral lanthanide shift reagent (e.g., Eu(fod)₃) can drastically enhance the separation [4]. The chiral solvent provides the initial stereodiscrimination, while the paramagnetic lanthanide coordinates to the diastereomeric complexes, amplifying the magnetic non-equivalence through pseudo-contact shifts.

Experimental Protocol: Enantiomeric Purity Determination

To ensure data integrity, this protocol utilizes a self-validating design . A baseline control step is mandated to ensure that any observed peak splitting is definitively caused by chiral solvation, rather than intrinsic spin-spin J-coupling or sample impurities.

Workflow S1 Step 1: Control Acquisition Record 1H NMR in achiral CDCl3 S2 Step 2: Sample Preparation Dissolve analyte in (S)-2-Butanol-d10 S1->S2 S3 Step 3: Optimization (Optional) Add Eu(fod)3 shift reagent S2->S3 S4 Step 4: Low-Temp Acquisition Run NMR at 258 K to maximize ΔΔδ S3->S4 S5 Step 5: Spectral Processing Apply Gaussian window & integrate S4->S5

Fig 2: Step-by-step NMR workflow for enantiomeric excess determination using a chiral solvent.

Step-by-Step Methodology:
  • Control Acquisition (Validation): Dissolve 5–10 mg of the analyte in 0.6 mL of an achiral deuterated solvent (e.g., CDCl₃). Acquire a standard ¹H NMR spectrum. Identify a distinct, easily integratable singlet or simple multiplet (e.g., an α-methyl group) to serve as your target probe.

  • Sample Preparation: In a dry, high-quality NMR tube, dissolve 5–10 mg of the chiral analyte in 0.6 mL of deuterated (S)-(+)-2-butanol ((S)-2-butanol-d10).

    • Causality Note: If the solution viscosity is too high (which broadens NMR lines due to faster transverse relaxation, T2​ ), use a 1:1 volumetric mixture of (S)-2-butanol-d10 and CDCl₃ as a co-solvent system.

  • Lanthanide Addition (Optional): If analyzing weakly interacting substrates (like simple lactones or ethers), add 0.1–0.5 molar equivalents of an achiral shift reagent like Eu(fod)₃ to the NMR tube.

  • NMR Acquisition Parameters:

    • Temperature: Set the probe temperature to 258 K (–15 °C). Cooling slows the kinetic exchange rate and thermodynamically favors the complexed state, increasing the population of the diastereomeric solvates and thereby increasing ΔΔδ.

    • Scans: Acquire a minimum of 64 to 128 scans to ensure a high signal-to-noise ratio (SNR), which is critical for the accurate integration of minor enantiomer peaks.

  • Spectral Processing: Apply a Gaussian window function (e.g., GB = 0.3, LB = -1.0 Hz) during Fourier transformation.

    • Causality Note: Diastereomeric peaks from CSAs often have very small ΔΔδ. Standard exponential line broadening smears these together. A Gaussian window function artificially narrows the line width at the base, allowing baseline resolution of tightly overlapping peaks.

  • Quantification: Integrate the split signals corresponding to the R and S enantiomers. Calculate the enantiomeric excess as follows:

    ee(%)=​Areamajor​+Areaminor​Areamajor​−Areaminor​​​×100

Quantitative Data Summaries

The magnitude of the chemical shift non-equivalence (ΔΔδ) depends heavily on the functional groups present in the analyte and their ability to hydrogen-bond with the 2-butanol solvent. Table 1 summarizes typical chemical shift differences observed when using chiral alcohols as solvating agents.

Table 1: Expected Chemical Shift Non-Equivalence (ΔΔδ) for Various Analyte Classes in Chiral Solvents

Analyte ClassTarget Proton for NMR ProbeExpected ΔΔδ (ppm)Optimal Conditions
Chiral Carboxylic Acids α-Methyl protons0.02 – 0.05Low Temp (258 K)
Chiral Amines N-CH₃ or α-CH0.03 – 0.08Room Temp (298 K)
Secondary Alcohols Carbinol proton0.02 – 0.04Neat Chiral Solvent
Chiral Lactones Ring protons0.01 – 0.03Lanthanide Enhanced

References

  • Title: H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

  • Title: The Assignment of Absolute Configuration by NMR Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Lanthanide Induced Enhancement of Enantiomeric Shifts in Chiral Solvents and its Use in the Determination of Optical Purity Source: Canadian Journal of Chemistry URL: [Link]

Application

2-Butanol (D) applications in deuterium labeling experiments

Application Note: 2-Butanol (D) in Deuterium Labeling – Catalytic Methodologies and Advanced Metabolic Tracking Executive Summary Deuterium labeling has evolved from a niche analytical technique into a cornerstone of mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Butanol (D) in Deuterium Labeling – Catalytic Methodologies and Advanced Metabolic Tracking

Executive Summary

Deuterium labeling has evolved from a niche analytical technique into a cornerstone of mechanistic chemistry, pharmacokinetic profiling, and drug development. Secondary alcohols, particularly 2-butanol, serve as highly versatile scaffolds for isotopic labeling. Due to the Kinetic Isotope Effect (KIE), the strategic replacement of hydrogen with deuterium fundamentally alters the molecule's metabolic oxidation rate without perturbing its physicochemical or pharmacological properties.

This application note provides an authoritative guide on the synthesis and application of deuterated 2-butanol (2-butanol-d). It covers advanced catalytic methodologies for H/D exchange, deoxygenative deuteration workflows, and the cutting-edge use of 2-butanol-d as an ingestible taggant for in vivo medication adherence monitoring.

Mechanistic Principles of H/D Exchange in Secondary Alcohols

Direct C-H to C-D exchange in unactivated aliphatic alcohols is thermodynamically prohibitive under standard conditions. To circumvent this, modern synthetic protocols employ transition-metal catalysis (e.g., Ru, Ir, Pd) to drive a dehydrogenation-deuteration cycle [1],[2].

The causality of this mechanism relies on Le Chatelier’s principle and metal-ligand cooperation:

  • Dehydrogenation: The catalyst oxidizes 2-butanol to its corresponding ketone, 2-butanone.

  • Enolization & Exchange: In the presence of a base and D2​O (which acts as both solvent and an infinite deuterium sink), the ketone undergoes rapid, reversible H/D exchange at the α-positions via an enolate intermediate.

  • Reduction: The deuterated ketone is reduced back to the alcohol by the metal-deuteride species, locking the deuterium atoms into the aliphatic backbone[1],[3].

Workflow N1 2-Butanol (Substrate) N4 Thermal Heating (Closed System) N1->N4 N2 Ru-Macho Catalyst + KOtBu N2->N4 N3 D2O Solvent (Deuterium Source) N3->N4 N5 Dehydrogenation to 2-Butanone N4->N5 [Ru] cycle N6 H/D Exchange (Enolization) N5->N6 D2O / Base N7 Reduction to 2-Butanol-d N6->N7 [Ru-D] transfer

Figure 1: Catalytic cycle of Ru-mediated H/D exchange for 2-butanol via dehydrogenation-enolization.

Quantitative Comparison of Deuteration Strategies

Selecting the correct catalytic system is critical for achieving the desired isotopic purity and site-selectivity. The table below summarizes field-proven systems for the deuteration of secondary alcohols like 2-butanol.

Catalytic SystemSubstrateDeuterium SourcePrimary MechanismD-Incorporation (%)Ref
Ru-macho / KOtBu 2-Butanol D2​O Dehydrogenation / Enolization>95% ( α,β -positions)[1]
Ir(III)-bipyridonate Sec-Alcohols D2​O Direct α -selective exchange>90% ( α -position)[2]
Pd/C + H2​ 4-phenyl-2-butanol D2​O Redox / π -allyl intermediates~60% (alkyl chain)[3]
Visible Light + Xanthate Aliphatic Alcohols D2​O Deoxygenative radical transfer>90% (Deoxygenated alkane)[4]

Experimental Protocols

Protocol A: Ruthenium-Catalyzed α,β -Deuteration of 2-Butanol

This protocol utilizes the Ru-macho complex. The causality behind adding KOtBu is to activate the Ru-macho precatalyst by facilitating HCl elimination, thereby generating the catalytically active Ru(0) species[1].

  • Preparation: In a nitrogen-filled glovebox, charge a screw-cap NMR tube or Schlenk flask with Ru-macho catalyst (0.001 mmol) and KOtBu (0.0025 mmol).

  • Reagent Addition: Add 2-butanol (0.5 mmol) and D2​O (0.4 mL, 20 mmol) to the reaction vessel.

  • Reaction: Seal the vessel securely, remove it from the glovebox, and heat the mixture at 100 °C for 18–24 hours.

  • Extraction: Cool the vessel to room temperature. Extract the deuterated alcohol using anhydrous ethyl acetate.

  • Self-Validation Check: Analyze the organic layer via 1H NMR. Successful α,β -deuteration is confirmed by the disappearance of the α -proton signal (~3.6 ppm) and the β -proton signals. GC-MS should reveal an upward shift in the molecular ion peak corresponding to the exact number of incorporated deuterium atoms.

Protocol B: Visible-Light Deoxygenative Deuteration

When the goal is to remove the hydroxyl group while installing a deuterium label, a radical-mediated deoxygenative pathway is preferred. Converting 2-butanol to a xanthate ester allows photoexcitation to act as a single-electron reductant, generating alkyl radicals[4].

  • Derivatization: Pre-synthesize the xanthate ester of 2-butanol via reaction with CS2​ and methyl iodide under basic conditions.

  • Mixture Setup: Dissolve the xanthate ester (0.2 mmol) and 2-mercaptopyridine catalyst (10 mol%) in a solvent mixture containing D2​O .

  • Degassing: Subject the solution to three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger; its removal is mandatory to prevent the quenching of the secondary alkyl radical intermediates.

  • Irradiation: Irradiate the mixture with Blue LEDs (440–450 nm) at room temperature for 12 hours.

  • Self-Validation Check: The disappearance of the characteristic xanthate UV-Vis absorption band indicates complete consumption of the starting material. GC-MS analysis of the headspace/liquid phase will confirm the exact mass of the resulting deuteriobutane[4].

Advanced Application: In Vivo Metabolic Tracking & Medication Adherence

Beyond synthetic chemistry, deuterated 2-butanol has emerged as a revolutionary tool in clinical pharmacokinetics and medication adherence monitoring.

The Biological Rationale: 2-Butanol is a GRAS (Generally Recognized As Safe) excipient. When ingested, it is rapidly absorbed into the hepatic circulation where it undergoes first-pass metabolism. Liver alcohol dehydrogenase (ADH) oxidizes 2-butanol to 2-butanone[5]. By formulating a drug with a micro-dose (3–10 mg) of deuterated 2-butanol (e.g., 2-butanol- d10​ ), the resulting metabolite is deuterated 2-butanone. This volatile organic compound (VOC) diffuses into the lungs and is exhaled[6].

Because endogenous human breath contains trace amounts of natural 2-butanone, the deuterium label shifts the mass-to-charge ratio (m/z) of the exhaled marker. This creates a unique, zero-background isotopic signature that proves the medication was not only taken but physically digested and metabolized, effectively eliminating "faked" adherence[6].

Pathway S1 Ingestion of Deuterated 2-Butanol S2 Hepatic Circulation S1->S2 GI Absorption S3 Alcohol Dehydrogenase (ADH) Oxidation S2->S3 Enzyme binding S4 Formation of 2-Butanone-d S3->S4 NAD+ -> NADH S5 Pulmonary Excretion (Exhaled Breath) S4->S5 Diffusion to lungs S6 Detection via Mass Spectrometry S5->S6 Breath sampling

Figure 2: In vivo metabolic pathway of ingested deuterated 2-butanol to exhaled 2-butanone-d.

Protocol C: Breath-Based Adherence Monitoring
  • Formulation: Integrate 3–10 mg of deuterated 2-butanol into the target solid oral dosage form or carrier medium (e.g., placebo gel)[6].

  • Administration: Administer the dose to the subject.

  • Sampling: At predefined pharmacokinetic intervals (e.g., 30, 60, and 120 minutes post-dose), collect exhaled breath samples using a specialized breath-capture reservoir (e.g., Tedlar bag or sorbent tube).

  • Analysis & Self-Validation: Analyze the breath samples using a portable mass spectrometer. Validation: A baseline breath sample must be taken prior to administration to establish the background VOC profile. A positive adherence signal is strictly validated only if the specific m/z of deuterated 2-butanone rises significantly above the baseline noise within the established metabolic window.

Sources

Method

Application Note: Advanced Gas Chromatography Methods for 2-Butanol – Resolving Dimers (D) in GC-IMS and Enantiomers in GC-MS

Executive Summary In modern analytical chemistry, the designation "2-Butanol (D)" represents a critical nomenclature divergence depending on the analytical platform employed. In Volatile Organic Compound (VOC) profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern analytical chemistry, the designation "2-Butanol (D)" represents a critical nomenclature divergence depending on the analytical platform employed. In Volatile Organic Compound (VOC) profiling via Gas Chromatography-Ion Mobility Spectrometry (GC-IMS), "2-Butanol (D)" explicitly denotes the proton-bound Dimer of 2-butanol, which must be distinguished from its Monomer (M) to prevent false-positive identifications in complex matrices[1]. Conversely, in chiral Gas Chromatography-Mass Spectrometry (GC-MS) utilized in drug development and astrobiology, "D-2-Butanol" refers to the dextrorotatory enantiomer ((S)-(+)-2-butanol), which is analyzed for enantiomeric excess or used as a chiral derivatizing agent[2].

This application note provides comprehensive, self-validating protocols for both paradigms, empowering scientists to accurately resolve 2-butanol dimers and enantiomers.

Mechanistic Principles & Causality

GC-IMS: The Causality of Dimerization (M vs. D)

In GC-IMS, analytes eluting from the GC column enter an Atmospheric Pressure Chemical Ionization (APCI) source. Here, a cascade of ion-molecule reactions dictates detection. The reactant ion peak (RIP), typically hydrated protons [H3​O+(H2​O)n​] , transfers a proton to the neutral 2-butanol molecule, forming a protonated monomer [M+H]+ [3].

Why does the Dimer (D) form? Dimerization is highly concentration-dependent. When the localized concentration of 2-butanol in the ionization region exceeds a critical threshold, the protonated monomer acts as an electrophile, clustering with a second neutral 2-butanol molecule to form a stable, shared-proton dimer: [M2​+H]+ [3].

Because the dimer possesses a larger Collision Cross-Section (CCS) and mass than the monomer, it experiences greater frictional drag against the counter-flowing drift gas (typically N2​ ). Consequently, the dimer exhibits a longer drift time ( Dt​ ) and is registered as a distinct signal—"2-Butanol (D)"—despite eluting from the GC column at the exact same retention time as the monomer[1].

G A Neutral 2-Butanol (Sample Headspace) B APCI Source Reactant Ions:[H3O+(H2O)n] A->B Ionization C Protonated Monomer (M) [C4H10O+H]+ B->C Proton Transfer D Proton-Bound Dimer (D) [(C4H10O)2+H]+ C->D + Neutral 2-Butanol (Concentration Dependent) E IMS Drift Tube (Constant Electric Field) C->E Drift (Faster) D->E Drift (Slower) F Detector (Separation by Drift Time) E->F Collision Cross-Section Separation

Mechanistic pathway of 2-Butanol Monomer (M) and Dimer (D) formation and separation in GC-IMS.

GC-MS: The Causality of Chiral Resolution

Enantiomers of 2-butanol share identical masses, boiling points, and CCS, making them invisible to standard GC-IMS or non-polar GC-MS columns. To resolve D-2-butanol from L-2-butanol, a chiral stationary phase (e.g., β -cyclodextrin derivatives) is mandatory. The cyclodextrin cavity forms transient, diastereomeric inclusion complexes with the enantiomers. The slight difference in the free energy of formation ( ΔΔG ) between the (R)- and (S)-complexes translates to distinct chromatographic retention times[4].

Experimental Protocols

Protocol A: HS-GC-IMS for 2-Butanol Monomer (M) and Dimer (D) Profiling

This protocol is optimized for complex matrices (e.g., flavor profiling, metabolomics) where 2-butanol concentration gradients trigger dimer formation.

1. Sample Preparation & Headspace Generation

  • Transfer 2.0 g of the sample into a 20 mL headspace vial and seal tightly with a PTFE/silicone septum.

  • Incubation: Incubate at 80 °C for 20 minutes with agitation (500 rpm). Causality: 80 °C provides sufficient thermal energy to drive 2-butanol into the headspace without inducing thermal degradation of the matrix[1].

2. Injection Parameters

  • Inject 500 μL of the headspace using a heated syringe set to 85 °C.

  • Causality: The syringe must be strictly maintained 5 °C hotter than the incubation temperature to prevent the condensation of volatiles on the inner walls of the needle, which would cause carryover and quantitative loss[1].

3. GC Separation

  • Column: MXT-WAX (30 m × 0.53 mm ID × 1.0 μm film thickness).

  • Carrier Gas: Nitrogen (99.999% purity).

  • Flow Program: 2 mL/min for 2 min; ramp to 10 mL/min over 8 min; ramp to 100 mL/min over 10 min. Causality: The initial low flow ensures sharp focusing of highly volatile 2-butanol at the head of the column, while the aggressive ramp clears high-boiling matrix interferents[1].

4. IMS Detection

  • Drift Tube: Maintained at 45 °C with a drift gas ( N2​ ) flow of 150 mL/min.

Self-Validating System Checkpoint (2D Referencing): A robust GC-IMS protocol must prove its own validity during the run. To achieve this, inject a homologous series of C4​−C9​ n-ketones prior to the sample to establish a Retention Index (RI) calibration curve. This validates the GC dimension. Simultaneously, the software must normalize all analyte drift times against the Reactant Ion Peak (RIP) to generate a Relative Drift Time ( Rdt​ ). This internal calibration dynamically corrects for micro-fluctuations in drift tube temperature and atmospheric pressure.

Protocol B: GC-MS for Chiral Separation of D/L-2-Butanol

This protocol is utilized when determining the enantiomeric purity of 2-butanol.

1. GC-MS Configuration

  • Column: β -DEX 225 capillary column (30 m × 0.25 mm ID × 0.25 μm film thickness)[4].

  • Carrier Gas: Helium (1.5 mL/min, constant flow).

2. Temperature Programming

  • Oven: Isothermal at 60 °C for 15 minutes[4].

  • Causality: Chiral recognition is an exothermic process; lower temperatures thermodynamically favor the formation of the transient diastereomeric inclusion complexes, maximizing the resolution ( Rs​ ) between the enantiomers[4].

Self-Validating System Checkpoint (Racemate Verification): Prior to analyzing the unknown sample, inject a certified racemic standard (50:50 mixture of D- and L-2-butanol). The system is only validated if the chromatogram yields two baseline-resolved peaks ( Rs​≥1.5 ) with an area ratio of exactly 1:1. This proves that any peak asymmetry observed in the actual sample is a true reflection of enantiomeric excess (ee), ruling out inlet discrimination or column degradation.

Quantitative Data Presentation

The following table summarizes the established bi-dimensional coordinates for 2-butanol species in GC-IMS, allowing researchers to accurately map the monomer and dimer in complex topographic plots.

Table 1: GC-IMS Migration Data for 2-Butanol Species

Analyte SpeciesCAS NumberMolecular Weight ( g/mol )Retention Index (RI)*Relative Drift Time ( Rdt​ )**Identification Mechanism
2-Butanol (M) 78-92-274.11020.8 – 1027.51.14 – 1.15Protonated Monomer [M+H]+
2-Butanol (D) 78-92-274.11021.7 – 1026.91.32 – 1.33Proton-bound Dimer [M2​+H]+

*RI values are calibrated against C4​−C9​ n-ketones on a WAX/polar column[1],[5]. ** Rdt​ values are normalized relative to the Reactant Ion Peak (RIP)[1],[5].

References

  • [2] Prebiotic chemistry themed issue - Sciences and Exploration Directorate. NASA.gov. Available at:

  • [4] Electronic Supplementary Information (ESI) for - Rsc.org. Royal Society of Chemistry. Available at:

  • [1] Analysis of flavor formation and metabolite changes during production of Double-Layer Steamed Milk Custard made from buffalo milk. ResearchGate. Available at:

  • [3] Characterization of Gas-Phase Molecular Interactions on Differential Mobility Ion Behavior Utilizing an Electrospray Ionization-Differential Mobility-Mass Spectrometer System. Analytical Chemistry (ACS). Available at:

  • [5] (PDF) Investigation of the differences in volatile organic compounds of sesame oil under different processing methods using GC-IMS and electronic nose. ResearchGate. Available at:

Sources

Application

Catalytic enantioselective synthesis protocols for 2-Butanol (D)

Application Note: Catalytic Enantioselective Synthesis Protocols for D-2-Butanol ((S)-(+)-2-Butanol) Executive Summary & Scope The enantioselective reduction of prochiral aliphatic ketones remains a benchmark challenge i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Enantioselective Synthesis Protocols for D-2-Butanol ((S)-(+)-2-Butanol)

Executive Summary & Scope

The enantioselective reduction of prochiral aliphatic ketones remains a benchmark challenge in organic synthesis due to the minimal steric differentiation between the two alkyl substituents. D-2-Butanol—formally designated as (S)-(+)-2-butanol—is a critical chiral building block used in the synthesis of active pharmaceutical ingredients (APIs), fragrances, and advanced materials.

This application note provides detailed, field-proven protocols for the asymmetric synthesis of (S)-(+)-2-butanol from 2-butanone (methyl ethyl ketone, MEK) using two orthogonal catalytic strategies:

  • Chemo-Catalysis : Asymmetric Transfer Hydrogenation (ATH) utilizing a bifunctional Noyori-Ikariya Ruthenium complex[1].

  • Bio-Catalysis : Enzymatic reduction utilizing an immobilized Ketoreductase (KRED) with in situ cofactor regeneration[2].

Mechanistic Causality & Strategic Catalyst Selection

Chemo-Catalytic Pathway: Bifunctional Ru-ATH

The ATH of 2-butanone relies on the (S,S)-RuCl(TsDPEN)(p-cymene) catalyst. Unlike traditional metal-catalyzed hydrogenations that require high-pressure H₂, this system utilizes a liquid hydrogen donor. The catalyst operates via a bifunctional mechanism where the metal hydride and the acidic amine proton of the TsDPEN ligand cooperatively activate the ketone. The hydrogen transfer occurs through a highly organized, concerted six-membered pericyclic transition state, which is the origin of the high enantioselectivity[3].

Causality of the Hydrogen Donor: While 2-propanol is a common hydrogen donor, it establishes a reversible thermodynamic equilibrium. For small aliphatic ketones like 2-butanone, this reversibility can erode the enantiomeric excess (ee) over time. By utilizing a formic acid/triethylamine (TEAF) azeotrope, the reaction is driven to 100% conversion irreversibly due to the continuous evolution of CO₂ gas[1]. Furthermore, aqueous-phase ATH variants have been developed to provide a greener, solvent-free pathway for chiral alcohol production[4].

Bio-Catalytic Pathway: Immobilized Ketoreductase (KRED)

Biocatalysis offers exquisite stereocontrol. Ketoreductase (KRED) catalyzes the highly enantiospecific transfer of a hydride from NADPH to the re-face of 2-butanone, yielding (S)-2-butanol[2].

Causality of Immobilization and Cofactor Recycling: Free enzymes are prone to denaturation in the presence of organic substrates. Immobilizing KRED on a solid resin or glass support enhances its thermostability and allows for continuous gas-solid or micro-aqueous operation[2]. To make the process economically viable, 2-propanol is added as a sacrificial cosubstrate. The immobilized KRED oxidizes 2-propanol to acetone, concomitantly regenerating the expensive NAD(P)H cofactor in situ[2].

Quantitative Data Presentation

The following table summarizes the expected performance metrics of the two protocols based on optimized conditions.

ParameterRu-Catalyzed ATH (Chemo-catalysis)Immobilized KRED (Bio-catalysis)
Catalyst (S,S)-RuCl(TsDPEN)(p-cymene)Immobilized KRED (e.g., KRED-P1B2)
Hydrogen Source HCOOH / NEt₃ (5:2 azeotrope)2-Propanol (coupled with NADP⁺)
Temperature 30 °C30 °C
Reaction Time 12 - 16 hours20 - 24 hours
Conversion > 98%> 95%
Enantiomeric Excess 92 - 95% ee (S)> 99% ee (S)
Scalability Excellent (Homogeneous, High TON)Excellent (Heterogeneous, Reusable)

Pathway Visualization

Workflow Substrate 2-Butanone (Prochiral Ketone) ATH_Path Chemo-Catalysis (ATH) Substrate->ATH_Path Bio_Path Bio-Catalysis (KRED) Substrate->Bio_Path ATH_Cat Ru(II)-TsDPEN HCOOH / NEt3 ATH_Path->ATH_Cat Bio_Cat Immobilized KRED NADPH / Isopropanol Bio_Path->Bio_Cat Product (S)-(+)-2-Butanol (D-2-Butanol) ATH_Cat->Product >95% ee Bio_Cat->Product >99% ee

Fig 1: Dual catalytic pathways for the enantioselective synthesis of (S)-(+)-2-butanol.

Experimental Protocols

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (S)-(+)-2-butanol using an irreversible hydrogen transfer mechanism.

  • Azeotrope Preparation: In a flame-dried Schlenk flask purged with argon, carefully add 5.0 equivalents of formic acid (HCOOH) to 2.0 equivalents of triethylamine (NEt₃) at 0 °C.

    • Causality Note: The reaction is highly exothermic. Cooling prevents the volatilization of formic acid and ensures the formation of a stable 5:2 azeotrope, which is critical for maintaining an irreversible reaction profile[1].

  • Catalyst Activation: Add 0.5 mol% of (S,S)-RuCl(TsDPEN)(p-cymene) to the TEAF mixture. Stir at room temperature for 15 minutes.

    • Causality Note: The precatalyst must shed the chloride ligand in the basic medium to form the active 16-electron Ru-amide species prior to substrate introduction[3].

  • Substrate Addition: Add 10.0 mmol of 2-butanone to the activated catalyst solution.

  • Reaction: Seal the flask and stir at exactly 30 °C for 12 hours.

    • Causality Note: Aliphatic ketones have poor steric differentiation. Maintaining a strict 30 °C temperature prevents the breakdown of the rigid six-membered transition state, preserving the enantiomeric excess[1].

  • Workup: Quench the reaction by adding 10 mL of water. Extract the aqueous layer with diethyl ether (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: 2-butanol is volatile; avoid high vacuum).

Protocol B: Biocatalytic Reduction via Immobilized KRED

Objective: Synthesize (S)-(+)-2-butanol using an enzymatic micro-aqueous system.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH strictly to 6.8.

    • Causality Note: A pH between 6.5 and 7.0, combined with a 50 mM buffer concentration, provides the optimal microenvironment to prevent enzyme denaturation and maximize enantioselectivity[2].

  • Reaction Mixture Assembly: In a reaction vessel, combine 90% (v/v) of the prepared buffer with 10% (v/v) 2-propanol. Add NADP⁺ to achieve a final concentration of 2 g/L.

    • Causality Note: 2-propanol acts as the sacrificial hydride donor. The enzyme uses it to continuously reduce NADP⁺ to NADPH, bypassing the need for stoichiometric amounts of the expensive cofactor[2].

  • Substrate & Enzyme Addition: Add 2-butanone to a final concentration of 50 g/L. Add 100 g/L of immobilized KRED resin.

  • Reaction: Place the vessel on an orbital shaker at 150 rpm and incubate at 30 °C for 20 hours.

    • Causality Note: Immobilization protects the enzyme from the organic substrate interface, significantly enhancing its thermostability and operational half-life compared to the free enzyme[2].

  • Workup & Recycling: Filter the mixture to recover the immobilized KRED resin (which can be washed with buffer and reused for subsequent cycles). Extract the aqueous filtrate with methyl tert-butyl ether (MTBE) to isolate the (S)-2-butanol.

Self-Validating Systems & Quality Control

To ensure the integrity of the synthesis, the following self-validating analytical checks must be performed:

  • Conversion Analysis (GC-FID): Analyze the crude reaction mixture using a gas chromatograph equipped with a DB-WAX capillary column. The disappearance of the 2-butanone peak confirms catalytic turnover.

  • Enantiomeric Excess (Chiral GC): Determine the ee using a chiral stationary phase, such as a CP-Chirasil-Dex CB column. The (R)- and (S)-enantiomers of 2-butanol resolve cleanly under isothermal conditions (e.g., 60 °C). Baseline separation is required to validate the stereoselectivity of the chosen protocol.

  • Absolute Configuration (Polarimetry): Measure the optical rotation of the purified product. A positive specific rotation ( [α]D20​≈+13.5∘ , neat) confirms the successful synthesis of the D-isomer, (S)-(+)-2-butanol.

References

  • Ohkuma, T. "Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope." J-Stage. 3

  • Xiao, J. et al. "Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols." University of Liverpool. 4

  • Ikariya, T., & Blacker, A. J. "Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts." ACS Publications. 1

  • Nagai, K. et al. "Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor." PubMed. 2

Sources

Method

Application Note: High-Precision Determination of Isotopic Purity in Deuterated 2-Butanol via Orthogonal qNMR and GC-MS

Introduction and Mechanistic Rationale Deuterated 2-butanol (e.g., 2-butanol-d10, 2-butanol-d1) is a critical solvent and intermediate in mechanistic chemical studies, kinetic isotope effect (KIE) profiling, and the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Deuterated 2-butanol (e.g., 2-butanol-d10, 2-butanol-d1) is a critical solvent and intermediate in mechanistic chemical studies, kinetic isotope effect (KIE) profiling, and the synthesis of deuterated active pharmaceutical ingredients (dAPIs). Unlike traditional chemical purity, which measures the absence of foreign chemical species, isotopic purity evaluates the degree of deuterium incorporation (Atom % D) and the distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition .

Relying on a single analytical modality for isotopic purity is a common pitfall. Mass spectrometry (MS) alone suffers from isotopic scrambling during ionization and challenges in resolving positional isomers. Nuclear Magnetic Resonance (NMR) alone may lack the sensitivity to detect ultra-low abundance isotopologues. Therefore, a self-validating, orthogonal system using Quantitative Proton NMR ( 1 H-qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard .

  • 1 H-qNMR : Provides highly precise, site-specific quantification of residual protons ( 1 H) against a certified internal standard. It establishes the absolute isotopic enrichment.

  • GC-MS : Separates the analyte and utilizes Electron Ionization (EI) to determine the relative abundance of intact isotopologues (e.g., d0, d1... d10).

Analytical Workflow

G Sample Deuterated 2-Butanol Sample Split Aliquot Split Sample->Split qNMR_Prep qNMR Prep (Add Internal Std) Split->qNMR_Prep Path A GCMS_Prep GC-MS Prep (TMS Derivatization) Split->GCMS_Prep Path B NMR_Run 1H & 2H qNMR Acquisition qNMR_Prep->NMR_Run GCMS_Run EI-GC-MS Acquisition GCMS_Prep->GCMS_Run NMR_Data Residual Proton % (Site-Specific) NMR_Run->NMR_Data GCMS_Data Isotopologue Dist. (d0 to dn) GCMS_Run->GCMS_Data Integration Orthogonal Data Integration NMR_Data->Integration GCMS_Data->Integration Result Absolute Isotopic Purity (Atom % D) Integration->Result

Workflow for orthogonal determination of 2-butanol isotopic purity via qNMR and GC-MS.

Experimental Protocols

Protocol A: GC-MS Isotopologue Profiling via TMS Derivatization

Objective: Determine the relative species abundance of 2-butanol isotopologues. Causality & Expert Insight: Underivatized aliphatic alcohols like 2-butanol undergo rapid α -cleavage and dehydration in an EI source, leaving negligible molecular ion ([M] + ) signals. This makes direct isotopic mass analysis impossible. Derivatization with MSTFA yields 2-butoxy-trimethylsilane, producing a robust [M-15] + (loss of methyl from TMS) fragment that accurately reflects the isotopic envelope of the intact 2-butanol backbone .

Step-by-Step Methodology:

  • Sample Preparation: In a 2 mL autosampler GC vial, dissolve 10 μ L of the deuterated 2-butanol sample in 900 μ L of anhydrous ethyl acetate.

  • Derivatization: Add 100 μ L of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 30 minutes to ensure complete silylation.

  • GC-MS Acquisition:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 μ m).

    • Injection: 1 μ L, split ratio 50:1, inlet temperature 250°C.

    • Oven Program: 40°C (hold 2 min), ramp 10°C/min to 150°C, then 30°C/min to 280°C.

    • MS Source: Electron Ionization (EI) at 70 eV, source temperature 230°C.

    • Scan Range: m/z 50 to 200. Focus extraction on the[M-15] + cluster (e.g., m/z 131 for d0-TMS-2-butanol, up to m/z 141 for d10-TMS-2-butanol).

  • Data Processing: Extract ion chromatograms for the [M-15] + cluster. Apply matrix deconvolution to correct for natural 13 C, 29 Si, and 30 Si isotopic contributions, isolating the pure deuterium isotopologue distribution.

Protocol B: Absolute Isotopic Enrichment via 1 H-qNMR

Objective: Quantify residual protons to calculate absolute Atom % D. Causality & Expert Insight: By comparing the integral of the residual 1 H signals of 2-butanol to a highly pure, non-overlapping internal standard, the exact molar quantity of 1 H can be calculated. A prolonged relaxation delay (D1) is mandatory; failing to allow full longitudinal relaxation (T1) will result in truncated signals and artificially inflated isotopic purity values .

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~5.0 mg of a certified reference material (CRM) internal standard (e.g., Maleic acid, δ ~6.3 ppm) into a glass vial using a microbalance (d = 0.001 mg).

  • Sample Addition: Accurately weigh ~20.0 mg of the deuterated 2-butanol sample into the same vial.

  • Solvent Addition: Dissolve the mixture in 600 μ L of a fully deuterated, non-exchangeable solvent (e.g., CDCl 3​ , 99.96% D) containing 0.03% v/v TMS.

  • NMR Acquisition:

    • Transfer the solution to a 5 mm precision NMR tube.

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Sequence: 1D 1 H with a 90° pulse (zg30 or zg).

    • Relaxation Delay (D1): Must be 5 × T1 of the longest relaxing proton (typically 30 seconds for qNMR) to ensure complete quantitative integration.

    • Scans: Minimum 64 scans for sufficient signal-to-noise (S/N > 250) on the trace residual proton signals.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the internal standard peak and the residual 2-butanol peaks.

Data Presentation & Calculations

The integration of MS and NMR data provides a complete picture of the solvent's isotopic integrity. Below is a summarized data set for a commercially synthesized batch of 2-Butanol-d10.

Table 1: GC-MS Isotopologue Distribution Data (2-Butanol-d10)

Data represents the relative abundance of intact molecular species after deconvolution of natural heavy isotopes ( 13 C, 29 Si).

IsotopologueTarget Ion (m/z [M-15] + )Raw Relative Abundance (%)Corrected Isotopic Abundance (%)
d10 (Fully deuterated)141100.098.2
d9 1401.51.4
d8 1390.30.3
d0 to d7 131 to 138< 0.1< 0.1
Table 2: 1 H-qNMR Integration Data for Residual Protons

Site-specific residual proton quantification allows researchers to identify if deuterium scrambling or incomplete reduction occurred at specific carbon centers during synthesis.

Molecular PositionChemical Shift ( δ )Residual 1 H Integral (Normalized)Calculated Atom % D
-CH 3​ (C4) 0.9 ppm0.01599.5%
-CH 2​
  • (C3)
1.5 ppm0.01299.4%
-CH- (C2) 3.6 ppm0.00499.6%
-CH 3​ (C1) 1.1 ppm0.01499.5%
Final Calculation of Atom % D

The absolute isotopic purity is calculated using the residual proton concentration derived from the qNMR internal standard:

Atom % D=100−(Total theoretical hydrogen concentrationResidual 1H concentration​)×100

References

  • Zhang, et al. (2022). "Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry". Rapid Communications in Mass Spectrometry.[Link]

  • Guo, et al. (2011). "Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry". PubMed Central (NIH). [Link]

  • "Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy". PubMed Central (NIH).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Achieving High Enantiomeric Excess in 2-Butanol Production

Welcome to the technical support center for the enantioselective synthesis of 2-Butanol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantioselective synthesis of 2-Butanol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments for achieving high enantiomeric excess (ee). As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to address the common challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the improvement of enantiomeric excess in 2-butanol synthesis.

Q1: My asymmetric synthesis of 2-butanol is resulting in a low enantiomeric excess. What are the first things I should check?

A1: When faced with low enantiomeric excess, a systematic check of your experimental parameters is the best first step. Begin by verifying the purity of your starting materials, including the substrate (2-butanone or racemic 2-butanol), solvents, and any reagents. Impurities can significantly interfere with the stereoselectivity of the reaction. Ensure that your chiral catalyst or enzyme is of high purity and has been stored correctly to maintain its activity and selectivity. Finally, double-check all reaction conditions such as temperature, pressure, and reaction time, as small deviations can have a large impact on the enantiomeric excess.[1]

Q2: How does temperature influence the enantiomeric excess of my 2-butanol product?

A2: Temperature is a critical factor in controlling the enantioselectivity of a reaction. Generally, lower reaction temperatures lead to a higher enantiomeric excess.[1] This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures, favoring the formation of the desired enantiomer. It is often beneficial to screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.

Q3: Can the choice of solvent affect the outcome of my stereoselective synthesis?

A3: Absolutely. The solvent can play a crucial role in the stereochemical outcome of a reaction by influencing the conformation of the catalyst-substrate complex and the transition states. The polarity and coordinating ability of the solvent can stabilize or destabilize these intermediates, thereby affecting the enantioselectivity.[1] It is advisable to screen a variety of solvents, such as non-coordinating solvents (e.g., toluene, hexane) and coordinating solvents (e.g., THF, dichloromethane), to identify the optimal medium for your specific catalytic system.

Q4: I'm performing a kinetic resolution of racemic 2-butanol. Why is my yield of the desired enantiomer always below 50% when the enantiomeric excess is high?

A4: This is an inherent characteristic of kinetic resolution. In this process, one enantiomer of the racemic starting material reacts faster than the other, leaving the unreacted starting material enriched in the slower-reacting enantiomer. To achieve a high enantiomeric excess of the unreacted alcohol, the reaction often needs to proceed past 50% conversion. Consequently, the maximum theoretical yield for a single enantiomer of the unreacted starting material is 50%.[2] If a higher yield of a single enantiomer of the product is required, a dynamic kinetic resolution (DKR) approach should be considered.[2][3]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific methods used in the enantioselective production of 2-butanol.

Guide 1: Asymmetric Hydrogenation of 2-Butanone

Asymmetric hydrogenation is a powerful technique for the direct synthesis of enantiomerically enriched 2-butanol from 2-butanone using a chiral catalyst.[4]

Common Issue: Low Enantiomeric Excess (<90% ee)

Potential Causes & Solutions:

  • Catalyst Integrity and Purity:

    • Cause: The chiral ligand or the metal precursor may be impure or degraded. The active catalyst may not have formed correctly.

    • Solution:

      • Verify Ligand and Metal Source Purity: Use high-purity, commercially available ligands and metal precursors. If synthesized in-house, confirm purity by NMR, HPLC, and elemental analysis.

      • Proper Catalyst Preparation and Handling: Many asymmetric hydrogenation catalysts are air and moisture sensitive. Prepare and handle the catalyst under an inert atmosphere (e.g., in a glovebox).[2]

      • Run a Control Reaction: Test the catalyst with a standard substrate known to give high ee to confirm its activity and selectivity.[1]

  • Suboptimal Reaction Conditions:

    • Cause: The temperature, hydrogen pressure, or solvent may not be optimal for the specific catalyst-substrate combination.

    • Solution:

      • Temperature Screening: Systematically screen a range of temperatures. Lower temperatures often improve enantioselectivity.[1]

      • Solvent Screening: Evaluate a variety of solvents with different polarities and coordinating abilities.[2]

      • Pressure Optimization: The hydrogen pressure can influence the reaction kinetics and selectivity. A screening of different pressures may be necessary.

  • Substrate Purity:

    • Cause: Impurities in the 2-butanone can act as catalyst poisons.

    • Solution: Use freshly distilled or high-purity 2-butanone.

Experimental Protocol: Screening Reaction Conditions for Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, add the chiral ligand and the metal precursor (e.g., a Ru or Rh complex) to a vial. Add the appropriate anhydrous, degassed solvent and stir to form the catalyst solution.

  • Reaction Setup: In separate, labeled vials, add the catalyst solution.

  • Parameter Variation:

    • Temperature: Place vials in separate reaction blocks set at different temperatures (e.g., 0 °C, 25 °C, 40 °C).

    • Solvent: Use different anhydrous, degassed solvents in each vial (e.g., Toluene, THF, Dichloromethane).

  • Substrate Addition: Add high-purity 2-butanone to each vial.

  • Hydrogenation: Place the vials in a parallel pressure reactor, purge with hydrogen, and then pressurize to the desired pressure.

  • Analysis: After a set reaction time, quench the reactions and analyze the conversion and enantiomeric excess by chiral GC or HPLC.

Data Presentation: Impact of Temperature on Enantiomeric Excess
Temperature (°C)Conversion (%)Enantiomeric Excess (ee %)
40>9985
259892
095>99

Hypothetical data for illustrative purposes.

Troubleshooting Workflow: Asymmetric Hydrogenation

G start Low ee in Asymmetric Hydrogenation catalyst Check Catalyst Integrity start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Verify Substrate Purity start->substrate catalyst_purity Verify Ligand/Metal Purity catalyst->catalyst_purity catalyst_handling Ensure Inert Atmosphere Handling catalyst->catalyst_handling catalyst_control Run Control Reaction catalyst->catalyst_control temp Screen Temperatures (Lower is often better) conditions->temp solvent Screen Solvents conditions->solvent pressure Optimize H2 Pressure conditions->pressure substrate_purity Use High-Purity 2-Butanone substrate->substrate_purity end High ee Achieved catalyst_purity->end catalyst_handling->end catalyst_control->end temp->end solvent->end pressure->end substrate_purity->end

Caption: Troubleshooting flowchart for low ee in asymmetric hydrogenation.

Guide 2: Biocatalytic Asymmetric Reduction of 2-Butanone

The use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of 2-butanone is a highly selective and environmentally friendly method.[5]

Common Issue: Decreasing Enantiomeric Excess with Increasing Conversion

Potential Causes & Solutions:

  • Product Racemization:

    • Cause: The enzymatic reaction can be reversible, leading to racemization of the 2-butanol product over time. This is a known challenge in some biocatalytic reductions.[5]

    • Solution:

      • Continuous Flow Process: Implementing a continuous flow system can help to remove the product from the reaction mixture as it is formed, thereby suppressing racemization and allowing for high conversion with high enantiomeric excess.[5]

      • Reaction Time Optimization: In a batch process, carefully monitor the reaction and stop it at the point where the optimal balance of conversion and enantiomeric excess is achieved.

  • Enzyme Inhibition:

    • Cause: High concentrations of the substrate (2-butanone) or the product (2-butanol) can inhibit the enzyme, leading to a decrease in both activity and selectivity.

    • Solution:

      • Substrate Feeding: Employ a fed-batch strategy where the 2-butanone is added gradually to maintain a low, non-inhibitory concentration.

      • In Situ Product Removal: Utilize techniques like gas stripping or liquid-liquid extraction to continuously remove the 2-butanol from the reaction medium.[6][7]

Experimental Protocol: Optimizing a Continuous Flow Biocatalytic Reduction
  • Biocatalyst Preparation: Prepare a solution or suspension of the alcohol dehydrogenase (e.g., from Lactobacillus brevis) or whole cells overexpressing the enzyme.[5]

  • Reactor Setup: Use a packed-bed or membrane reactor where the biocatalyst is immobilized.

  • Substrate Solution: Prepare a solution of 2-butanone and a cofactor (e.g., isopropanol for cofactor regeneration) in a suitable buffer.

  • Flow Rate Optimization: Pump the substrate solution through the reactor at different flow rates (residence times).

  • Analysis: Collect the output from the reactor at different time points and for each flow rate. Analyze the conversion and enantiomeric excess by chiral GC.

  • Data Correlation: Correlate the residence time with conversion and enantiomeric excess to find the optimal operating conditions. Shorter residence times can sometimes lead to higher productivity and suppress racemization.[5]

Data Presentation: Effect of Residence Time on ee and Conversion
Residence Time (min)2-Butanone Conversion (%)(R)-2-Butanol ee (%)
108598
59597
3.1>99>96

Data adapted from a study on continuous (R)-2-butanol synthesis.[5]

Biocatalytic Reduction Workflow

G start Biocatalytic Reduction of 2-Butanone substrate_prep Prepare Substrate Solution (2-Butanone, Cofactor, Buffer) start->substrate_prep biocatalyst_prep Prepare Immobilized Biocatalyst (e.g., ADH) start->biocatalyst_prep reactor Continuous Flow Reactor (Packed-Bed or Membrane) substrate_prep->reactor biocatalyst_prep->reactor optimization Optimize Residence Time (Flow Rate) reactor->optimization analysis Analyze Product Stream (Chiral GC) optimization->analysis end High ee 2-Butanol analysis->end

Caption: Workflow for continuous flow biocatalytic reduction.

Guide 3: Enzymatic Kinetic Resolution of Racemic 2-Butanol

Kinetic resolution using lipases is a common method for separating enantiomers of racemic 2-butanol.[8]

Common Issue: Low Enantiomeric Excess of the Unreacted Alcohol

Potential Causes & Solutions:

  • Suboptimal Reaction Time/Conversion:

    • Cause: The reaction was either not allowed to proceed long enough to sufficiently enrich the unreacted starting material, or it proceeded too far, leading to the reaction of the slower-reacting enantiomer.

    • Solution:

      • Time Course Study: Perform a time course experiment by taking aliquots at different time points and analyzing the conversion and the enantiomeric excess of both the product and the remaining starting material. This will allow you to identify the optimal reaction time to achieve the desired ee.[2]

  • Inappropriate Acyl Donor:

    • Cause: The choice of the acyl donor significantly impacts the enantioselectivity of the lipase.

    • Solution:

      • Screen Acyl Donors: Test a variety of acyl donors. For example, using an ester like vinyl acetate as the acyl donor can sometimes give better results than using a carboxylic acid.[8] The chain length of the carboxylic acid can also influence the outcome.[8]

  • Incorrect Enzyme/Substrate Ratio:

    • Cause: The amount of enzyme relative to the substrate can affect the reaction rate and, in some cases, the observed selectivity.

    • Solution:

      • Vary Enzyme Loading: Experiment with different enzyme loadings to find the optimal ratio that provides a good reaction rate without compromising enantioselectivity.[8]

Experimental Protocol: Time Course Study for Kinetic Resolution
  • Reaction Setup: In a flask, dissolve racemic 2-butanol and the chosen acyl donor (e.g., vinyl acetate) in a suitable organic solvent (e.g., n-hexane).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435).

  • Sampling: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Quenching and Analysis: Immediately quench the reaction in the aliquot (e.g., by filtering off the enzyme). Analyze the aliquot by chiral GC to determine the conversion and the enantiomeric excess of the remaining 2-butanol and the formed ester.

  • Plot Data: Plot the enantiomeric excess of the unreacted 2-butanol and the conversion against time to determine the optimal stopping point for the reaction.

Kinetic Resolution Decision Tree

G start Low ee in Kinetic Resolution time_course Perform Time Course Study? start->time_course acyl_donor Screen Acyl Donors? time_course->acyl_donor ee still low end High ee Achieved time_course->end Optimal time found enzyme_ratio Optimize Enzyme:Substrate Ratio? acyl_donor->enzyme_ratio ee still low acyl_donor->end Better donor found enzyme_ratio->end Optimal ratio found

Caption: Decision tree for troubleshooting low ee in kinetic resolution.

References

  • W. Stampfer, B. Kosjek, K. Faber, W. Kroutil, Enantioselective, continuous (R)- and (S)-2-butanol synthesis: achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system, J Biotechnol, 2014. [Link]

  • W. Stampfer, B. Kosjek, K. Faber, W. Kroutil, Enantioselective, continuous (R)- and (S)-2-butanol synthesis: Achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system, ResearchGate, 2014. [Link]

  • M. D. Bermejo, G. Oulego, L. A. Garcia, A. G. Obregon, Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters, PubMed, 2011. [Link]

  • M. A. Chari, A. Jeevanram, K. Syamasundar, Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels, TSI Journals, 2007. [Link]

  • P. A. Bentley, J. F. Hamilton, N. D. Holmes, The gas phase hydrogenation of 2-butanone over supported nickel catalysts: Introduction of enantioselectivity, ResearchGate, 2000. [Link]

  • Google Patents, Process for the preparation of 2-butanol, Google P
  • Wikipedia, 2-Butanol, Wikipedia, 2023. [Link]

  • F. Faigl, E. Fogassy, M. Nógrádi, New Opportunities to Improve the Enantiomeric and Diastereomeric Separations, IntechOpen, 2018. [Link]

  • Google Patents, Preparation method of chiral compound S-(+)- and R-(-)
  • J. W. Lee, Y. K. Choi, J. H. Park, M. J. Kim, J. Park, Air-Stable Racemization Catalyst for Dynamic Kinetic Resolution of Secondary Alcohols at Room Temperature, ACS Publications, 2005. [Link]

  • Wikipedia, Asymmetric hydrogenation, Wikipedia, 2023. [Link]

  • IntechOpen, Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules, IntechOpen, 2023. [Link]

  • J. D. Bode, Asymmetric Hydrogenation, ETH Zurich, 2015. [Link]

  • T. Ohkuma, Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope, J-Stage, 2011. [Link]

  • ResearchGate, Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification, ResearchGate, 2005. [Link]

  • Semantic Scholar, Table 1 from Enantioselective, continuous (R)- and (S)-2-butanol synthesis: achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system., Semantic Scholar, 2014. [Link]

  • Syntthesis with Catalysts (Pvt). Ltd., (S)-2-Butanol, Syntthesis with Catalysts (Pvt). Ltd., 2023. [Link]

  • RITE Molecular Microbiology and Biotechnology group, Butanol, RITE Molecular Microbiology and Biotechnology group, 2023. [Link]

  • ACS Publications, Selective Production of 2-Butanol from Hydrogenolysis of Levulinic Acid Catalyzed by the Non-precious NiMn Bimetallic Catalyst, ACS Publications, 2021. [Link]

  • ACS Publications, Enhancement of Butanol Production: From Biocatalysis to Bioelectrocatalysis, ACS Publications, 2020. [Link]

  • M. Heiss, S. Pflügl, Microbial 2-butanol production with Lactobacillus diolivorans, PubMed, 2019. [Link]

  • MDPI, Fermentative Butanol Production—Perspectives and Scale-Up Challenges, MDPI, 2025. [Link]

  • SciSpace, Prospects and challenges for the recovery of 2-butanol produced by vacuum fermentation - a techno-economic analysis., SciSpace, 2017. [Link]

  • ResearchGate, Separation techniques in butanol production: Challenges and developments, ResearchGate, 2015. [Link]

  • Y. Zheng, J. Li, F. Shen, Problems with the microbial production of butanol, PubMed, 2009. [Link]

  • Chemistry Steps, Enantiomeric Excess (ee) and Specific Rotation Practice Problems, Chemistry Steps, 2022. [Link]

  • ScienceDirect, Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards, ScienceDirect, 2011. [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction Yield &amp; Chiral Resolution for D-2-Butanol

Welcome to the Technical Support Center for chiral alcohol recovery. This guide is specifically designed for researchers, scientists, and process engineers optimizing the extraction of D-2-Butanol —chemically defined as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral alcohol recovery. This guide is specifically designed for researchers, scientists, and process engineers optimizing the extraction of D-2-Butanol —chemically defined as the dextrorotatory enantiomer, (S)-(+)-2-butanol —from aqueous biotransformation broths.

Because 2-butanol forms a minimum-boiling homogeneous azeotrope with water, conventional distillation is thermodynamically restricted. Furthermore, maintaining high enantiomeric excess (ee) requires strict control over thermal and chemical parameters. Below, we provide field-proven troubleshooting protocols, mechanistic explanations, and validated workflows to maximize both chemical yield and chiral purity.

Troubleshooting Guides & FAQs

Q1: Why does my fractional distillation plateau at ~73 wt% 2-butanol, and how can I break this thermodynamic barrier to increase yield? Causality & Mechanism : 2-Butanol and water form a minimum-boiling homogeneous azeotrope at 87.5 °C at atmospheric pressure, containing approximately 73.7 wt% 2-butanol. Because the azeotrope boils at a lower temperature than both pure water (100 °C) and pure 2-butanol (99.5 °C), it will always vaporize first, making it impossible to obtain pure 2-butanol via 1[1]. Solution : You must employ azeotropic drying or extractive distillation. We recommend liquid-liquid extraction (LLE) of the azeotropic distillate using an entrainer like n-hexane. Hexane alters the relative volatility and facilitates phase separation. The organic phase can then be fractionally distilled, as hexane and 2-butanol do not form a restrictive azeotrope under these conditions, allowing 2[2].

Q2: We are experiencing a loss of enantiomeric excess (ee) during the downstream thermal concentration of D-2-butanol. How can we prevent racemization? Causality & Mechanism : D-2-butanol (S-(+)-2-butanol) is susceptible to acid- or base-catalyzed racemization at elevated temperatures. Prolonged thermal stress during distillation in the presence of trace fermentation acids promotes the formation of a planar carbocation intermediate, leading to a 3[3]. Solution : Implement In Situ Vacuum Stripping coupled with Adsorption . By operating under a vacuum, you lower the boiling point of the mixture, reducing thermal stress. Pass the stripped vapor through a hydrophobic adsorbent, such as high SiO₂/Al₂O₃ ratio silicalite (e.g., HiSiv3000). These materials selectively adsorb 2-butanol over water,4 without the need for high-heat distillation[4].

Q3: What is the most energy-efficient method for continuous in situ extraction to prevent product toxicity in the bioreactor? Causality & Mechanism : Solventogenic microbes and biocatalysts often suffer from product inhibition when 2-butanol concentrations exceed 4-6 g/L, halting the biotransformation process prematurely. Solution : Implement Pervaporation (PV) using hydrophilic/hydrophobic blend membranes. Poly(vinyl alcohol) (PVA) crosslinked with Nylon 66 (NYL) has shown excellent potential for breaking the 2-butanol/water azeotrope. Pervaporation continuously removes the alcohol at fermentation temperatures (30-40 °C), shifting the reaction equilibrium forward and 5 compared to distillation (25 MJ/kg vs 79.5 MJ/kg)[5][6].

Quantitative Data: Comparison of Extraction Strategies

Extraction StrategyMechanism of ActionMax Yield / PurityEnergy Demand (MJ/kg)Best Use Case
Conventional Distillation Boiling point differential~73.7 wt% (Azeotrope limit)~79.5Initial volume reduction
LLE + Hexane Distillation Entrainer-mediated phase separation>99% Purity, >90% Yield~45.0Industrial scale-up
Vacuum Stripping + Silicalite Selective vapor-phase adsorption>68 wt% (Breaks azeotrope)~35.0Heat-sensitive chiral broths
Pervaporation (PVA-NYL 66) Selective membrane permeation>95% Purity~25.0Continuous in situ recovery

Standard Operating Procedure: Liquid-Liquid Extraction & Azeotropic Drying

This self-validating protocol ensures the high-yield recovery of D-2-butanol from an aqueous biotransformation mixture while preserving >98% enantiomeric excess.

Phase 1: Azeotropic Concentration
  • Initial Distillation: Transfer the cell-free aqueous biotransformation broth to a distillation apparatus.

  • Heating: Heat the mixture to 87.5 °C at atmospheric pressure.

  • Collection: Collect the overhead distillate. This fraction is the 2-butanol/water azeotrope (approx. 72-74% 2-butanol by weight).

    • Validation Checkpoint: The volume of the mixture should be significantly reduced, and the boiling temperature must remain stable at 87.5 °C until the alcohol is depleted.

Phase 2: Entrainer Addition and Phase Separation
  • Solvent Addition: Transfer the azeotropic distillate to a stirred reactor. Add n-hexane at a volumetric ratio of 1:0.8 (Distillate to Hexane).

  • Mixing & Heating: Stir the mixture at 60 °C for 30 minutes to ensure complete thermodynamic equilibrium.

  • Decantation: Allow the mixture to settle in a phase separator. Draw off the heavier aqueous lower phase (which contains residual water and trace polar impurities). Retain the organic upper phase (containing D-2-butanol and hexane).

    • Validation Checkpoint: A distinct biphasic boundary should form within 15 minutes of settling.

Phase 3: Fractional Distillation
  • Hexane Recovery: Transfer the organic phase to a fractional distillation column.

  • Low-Temp Distillation: Distill at atmospheric pressure. Hexane (b.p. 68 °C) will distill overhead first.

  • Product Isolation: Collect the pure D-2-butanol fraction from the vaporous side take-off or bottom once the temperature stabilizes near 99.5 °C.

    • Validation Checkpoint: In-fiber polarimetry should confirm a specific rotation [α]53220​ of approximately +17.7° mL g⁻¹ dm⁻¹, confirming the isolation of the D-enantiomer (S-configuration).

Workflow Visualization

D2ButanolWorkflow A Biotransformation Broth (D-2-Butanol + Water) B Azeotropic Distillation (87.5°C, ~73% 2-Butanol) A->B Heat (87.5°C) C Liquid-Liquid Extraction (n-Hexane Entrainer) B->C Azeotropic Distillate D Phase Separation (Decanter) C->D Stir at 60°C E Aqueous Phase (Recycle / Waste) D->E Bottom Phase F Organic Phase (D-2-Butanol + Hexane) D->F Top Phase G Fractional Distillation (Hexane Recovery) F->G Heat (68°C - 99.5°C) G->C Hexane Recycle H Pure D-2-Butanol (>99% Purity, >98% ee) G->H Product Take-off

Downstream processing workflow for D-2-Butanol utilizing azeotropic distillation and LLE.

References

  • Separation of 2-butyl acetate from 2-butanol by extractive distillation. Google Patents. 1

  • Method for isolating an alkanol from an aqueous biotransformation mixture. Google Patents. 2

  • Measurement of Minute Liquid Volumes of Chiral Molecules Using In-Fiber Polarimetry. NIH.3

  • Integrated Vacuum Stripping and Adsorption for the Efficient Recovery of (Biobased) 2-Butanol. ACS Publications. 4

  • Separation of 2-butanol–water mixtures by pervaporation through PVA–NYL 66 blend membranes. ResearchGate. 5

  • Critical Analysis of Various Strategies for the Effective and Economical Separation and Purification of Butanol from ABE Fermentation. Taylor & Francis. 6

Sources

Troubleshooting

Technical Support Center: 2-Butanol (D) Stability and Storage

Welcome to the Technical Support Center for 2-Butanol (also known as sec-Butanol). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-Butanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Butanol (also known as sec-Butanol). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2-Butanol in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Butanol to ensure its long-term stability?

To maintain the stability of 2-Butanol, it should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1][2] The container should be tightly closed to prevent exposure to air and moisture.[1][3] For optimal long-term stability, a refrigerated environment (around 4°C) is recommended.[4] It is crucial to protect the chemical from direct sunlight and heat.[5]

The rationale behind these conditions lies in 2-Butanol's chemical properties. It is a flammable liquid with a relatively low flash point, making it susceptible to ignition from heat, sparks, or open flames.[5][6] Furthermore, prolonged exposure to air and light can lead to the formation of explosive peroxides.[6][7]

Q2: How does exposure to air and light affect the stability of 2-Butanol?

Exposure to air (specifically oxygen) and light can initiate a free-radical autoxidation process in 2-Butanol, leading to the formation of peroxides.[8] While 2-Butanol has a lower tendency to form peroxides compared to other ethers, the risk is still present, especially with prolonged storage or after the depletion of any added inhibitors.[6][9] Peroxide formation is a significant safety concern as these compounds can be shock-sensitive and may explode upon concentration, for example, during distillation.[9][10]

Q3: What type of container is best for storing 2-Butanol?

2-Butanol should be stored in its original, tightly sealed container whenever possible.[3] If transferring to a new container, ensure it is made of a material compatible with 2-Butanol and can be securely sealed. It is advisable to avoid aluminum containers.[11] The container should be properly grounded and bonded during transfer to prevent static discharge, which could be an ignition source.[1][5]

Q4: I've had a container of 2-Butanol for over a year. Is it still safe and effective to use?

While 2-Butanol is stable under normal conditions, its quality can degrade over extended periods, primarily through peroxide formation.[5][7] It is recommended to test for the presence of peroxides in any container that has been open for an extended time or is past its expiration date.[6][10] Visual inspection for crystals, discoloration, or stratification of the liquid can be an initial indicator of degradation.[9] If peroxides are detected, the chemical should be handled as a hazardous material and disposed of according to institutional safety protocols.[10]

Q5: Can 2-Butanol be stored under an inert atmosphere?

Yes, storing 2-Butanol under an inert atmosphere, such as nitrogen or argon, can significantly enhance its stability by preventing exposure to oxygen, thereby inhibiting peroxide formation. This is a common practice for long-term storage of peroxide-forming chemicals. However, it's important to note that some formulations of 2-Butanol may contain inhibitors that require the presence of a small amount of oxygen to function effectively.[10] Always consult the manufacturer's safety data sheet (SDS) for specific storage recommendations.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2-Butanol, providing a logical workflow for problem resolution.

Issue 1: Inconsistent Experimental Results

Symptom: You observe variability in your experimental outcomes when using the same batch of 2-Butanol.

Possible Cause: The stability of your 2-Butanol may be compromised. This could be due to contamination or degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Changes in 2-Butanol Appearance

Symptom: The normally clear and colorless 2-Butanol appears cloudy, contains crystalline solids, or has a yellowish tint.[9]

Possible Cause: These are strong indicators of degradation and potential peroxide formation.[9] The presence of crystals is particularly dangerous as they can be shock-sensitive.

Immediate Action:

  • DO NOT OPEN THE CONTAINER. Twisting the cap could cause friction and detonate any peroxide crystals that have formed in the threads.[9]

  • Isolate the container in a safe, designated area.

  • Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures.

Issue 3: Failed Purity Test

Symptom: An analytical test (e.g., GC-FID) indicates the presence of significant impurities in your 2-Butanol.

Possible Cause:

  • Contamination: The solvent may have been contaminated during previous use or by an improperly cleaned container.

  • Degradation: 2-Butanol can degrade over time, especially at elevated temperatures, to form byproducts such as butenes or methyl ethyl ketone.[12]

Resolution:

  • If the impurities are minor and their identity is known, you may be able to purify the 2-Butanol by distillation. However, you must test for and remove any peroxides before heating or distilling. [6]

  • For critical applications, it is always best to use a fresh, unopened bottle of high-purity 2-Butanol.

Summary of Storage Conditions

ParameterRecommended ConditionRationale
Temperature Cool, refrigerated (e.g., 4°C) is ideal.[4]Reduces the rate of chemical degradation and peroxide formation.
Light Store in an opaque or amber container, away from direct sunlight.[5]Light can catalyze the formation of free radicals, leading to peroxide formation.[8]
Atmosphere Tightly sealed container.[1] Inert atmosphere (e.g., Nitrogen, Argon) for long-term storage.Prevents exposure to oxygen, a key reactant in peroxide formation.[8]
Container Original container or chemically compatible, tightly sealed container. Avoid aluminum.[3][11]Prevents contamination and ensures integrity.
Location Well-ventilated, designated area for flammable liquids.[3][5][13]To mitigate fire hazards and ensure proper handling of vapors.[5][13]

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides

This protocol provides a simple and rapid method to detect the presence of peroxides in 2-Butanol.

Materials:

  • 2-Butanol sample

  • Glacial acetic acid

  • Potassium iodide (KI) or sodium iodide (NaI) crystals

  • Starch solution (optional, for increased sensitivity)

  • Test tube

Procedure:

  • Add 1-3 mL of the 2-Butanol sample to a clean, dry test tube.

  • Add an equal volume of glacial acetic acid.

  • Add approximately 0.1 g of KI or NaI crystals and mix.

  • A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[14]

  • For a more sensitive test, add a drop of starch solution. A blue-black color indicates the presence of peroxides.

Interpretation:

  • No color change: Peroxides are not detected.

  • Faint yellow/brown or light blue: Low concentration of peroxides. The solvent should be disposed of or decontaminated.

  • Dark brown or dark blue/black: High concentration of peroxides. The solvent is extremely dangerous and should be handled by EHS personnel for disposal.

Protocol 2: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general procedure for assessing the purity of 2-Butanol. Specific parameters may need to be optimized for your instrument.

Instrumentation and Consumables:

  • Gas chromatograph with a flame ionization detector (FID).

  • A polar capillary column (e.g., a wax-based column like MXT-WAX) is suitable.

  • High-purity carrier gas (e.g., Nitrogen, Helium).

  • Syringe for sample injection.

Procedure:

  • Sample Preparation: If analyzing a neat sample, a split injection with a high split ratio is necessary to avoid overloading the column and detector. Alternatively, dilute the 2-Butanol in a suitable solvent (that does not co-elute with the main peak or impurities of interest) to an appropriate concentration.

  • Instrument Setup:

    • Set the injector and detector temperatures appropriately (e.g., 250°C).

    • Program the oven temperature to start at a low temperature (e.g., 40°C) and ramp up to a temperature that allows for the elution of all potential impurities.

  • Injection: Inject a small volume (e.g., 0.1-1 µL) of the prepared sample.

  • Data Analysis:

    • Identify the peak corresponding to 2-Butanol based on its retention time (confirmed with a standard if necessary).

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the area of the 2-Butanol peak relative to the total area of all peaks.

Note: This method provides an area percent purity, which is a good approximation of the actual purity for many applications. For more accurate quantitative analysis, calibration with certified reference materials is required.[15]

References

  • 2-Butanol - SAFETY DATA SHEET. (2025).
  • 2-Butanol - Safety Data Sheet. (2016).
  • SAFETY DATA SHEET - 2-Butanol. (2025). SIGALD.
  • The Chemistry Behind Sec-Butanol: Properties, Safety, and Handling. NINGBO INNO PHARMCHEM CO.,LTD.
  • Safety Data Sheet: 2-Butanol. Carl ROTH.
  • Sec-Butanol Safety Data Sheet. (2005).
  • 2-Butanol Safety Data Sheet. (2022). Dutscher.
  • SAFETY DATA SHEET - 2-Butanol. (2009). Fisher Scientific.
  • Thermal Decomposition of 2-Butanol as a Potential Nonfossil Fuel: A Computational Study. (2011). The Journal of Physical Chemistry A. Retrieved from [Link]

  • SAFETY DATA SHEET - sec-Butanol. (2023). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Butanol. (2025). Sigma-Aldrich.
  • 2-BUTANOL AR (SEC-BUTYL ALCOHOL). Suvchem Laboratory Chemicals.
  • Peroxide Forming Chemicals. Florida Tech. Retrieved from [Link]

  • Peroxide Forming Chemicals (PFCs). (2016). The Sarpong Group.
  • Routine for peroxide forming chemicals. (2024).
  • Testing for purity of butanol using GC-FID. (2014). Chromatography Forum. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 2-Butanol and 2-Butanol-d10 in NMR Studies

This guide provides an in-depth comparison of 2-Butanol and its deuterated isotopologue, 2-Butanol-d10, within the context of Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of 2-Butanol and its deuterated isotopologue, 2-Butanol-d10, within the context of Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison to explain the fundamental principles and practical applications that govern the use of these compounds in modern structural elucidation and analysis.

The Foundational Role of Deuteration in NMR Spectroscopy

In the realm of ¹H (proton) NMR spectroscopy, the solvent in which an analyte is dissolved presents a significant challenge. Standard, non-deuterated solvents contain an overwhelming number of protons compared to the sample. This results in a massive solvent signal that can obscure or completely "swamp" the signals from the molecule of interest.

The solution is the use of deuterated solvents, where hydrogen atoms (¹H) are replaced with their stable isotope, deuterium (²H or D).[1][2] This substitution is critical for two primary reasons:

  • Minimizing Solvent Interference : Deuterium resonates at a fundamentally different frequency than protons.[1][3] Consequently, a deuterated solvent is effectively "invisible" in a standard ¹H NMR spectrum, allowing the subtle signals from the analyte to be observed with clarity.[1][4][5]

  • Enabling the Field-Frequency Lock System : Modern NMR spectrometers rely on a deuterium signal to stabilize, or "lock," the magnetic field.[3] The instrument continuously monitors the resonance frequency of the deuterium in the solvent and makes minute adjustments to the magnetic field to counteract any drift.[1] This lock ensures high resolution and the stability required for long or complex experiments.

Therefore, the comparison between 2-Butanol and 2-Butanol-d10 is not one of direct competition, but rather one of distinct and complementary roles: 2-Butanol is typically the analyte being studied, while 2-Butanol-d10 can serve as a specialized deuterated solvent .[6]

A Tale of Two Nuclei: The Properties of ¹H vs. ²H

The profound differences in their NMR behavior stem from the intrinsic nuclear properties of the proton (¹H) and the deuteron (²H). The proton has a nuclear spin quantum number (I) of 1/2, while the deuteron, with its extra neutron, has a spin of I=1.[7][8] This seemingly small difference has major consequences.

Nuclei with a spin of I > 1/2, like deuterium, possess a property called the nuclear electric quadrupole moment .[9][10] This moment interacts with local electric field gradients, providing a highly efficient mechanism for nuclear relaxation known as quadrupolar relaxation.[7][10] For the NMR spectroscopist, this translates to significantly broader signal linewidths for deuterium compared to the sharp signals typically observed for protons.[10][11]

PropertyProton (¹H)Deuteron (²H)Causality & Implication
Nuclear Spin (I) 1/21Deuterium's spin of 1 gives it a quadrupolar moment.[7][9]
Quadrupole Moment NoneYesThe quadrupolar moment interacts with electric field gradients, causing rapid relaxation.[10]
Primary Relaxation Dipole-DipoleQuadrupolarQuadrupolar relaxation is far more efficient, leading to broader NMR signals.
Natural Abundance ~99.98%~0.015%²H NMR experiments on non-enriched samples are very insensitive.[8]
Typical Linewidth SharpBroadThe rapid relaxation of deuterium results in broader peaks and lower spectral resolution.[8]

Table 1. Comparison of the fundamental nuclear properties of Proton (¹H) and Deuteron (²H) and their impact on NMR spectroscopy.

Comparative Spectral Analysis

To fully appreciate the distinct roles of these two compounds, we will analyze their expected NMR spectra.

The ¹H NMR Spectrum of 2-Butanol (as an Analyte)

When 2-Butanol is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃), its ¹H NMR spectrum provides a detailed fingerprint of its molecular structure. The molecule has five distinct proton environments, leading to five unique signals.[12]

Diagram 1. Molecular structures of 2-Butanol (left) and 2-Butanol-d10 (right).

The spectral features are interpreted based on chemical shift (electronic environment), integration (proton count), and spin-spin coupling (neighboring protons), governed by the n+1 rule.[12]

Protons (Label)Approx. Chemical Shift (δ, ppm)IntegrationMultiplicity (Splitting)Justification
CH₃ (Terminal)~0.93HTriplet (t)Coupled to the 2 protons of the adjacent CH₂ group (n=2, n+1=3).
CH₃ (on C2)~1.23HDoublet (d)Coupled to the single proton of the adjacent CH group (n=1, n+1=2).
CH₂ ~1.52HMultiplet (m)These protons are diastereotopic and couple to both the terminal CH₃ (3H) and the CH (1H) proton, resulting in a complex pattern.
OH Variable (~1-5)1HBroad Singlet (br s)Rapid chemical exchange with other alcohol molecules or trace water averages out coupling. The exact shift is highly dependent on concentration and hydrogen bonding.[12]
CH (on C2)~3.71HSextet or MultipletCoupled to the adjacent CH₃ (3H) and CH₂ (2H) groups (n=5, n+1=6). Deshielded by the adjacent electronegative oxygen atom.[13]

Table 2. Predicted ¹H NMR spectral data for 2-Butanol in a non-interacting deuterated solvent.

A key experimental technique to confirm the assignment of the hydroxyl proton is to add a drop of deuterium oxide (D₂O) to the NMR sample. The acidic -OH proton rapidly exchanges with deuterium, becoming -OD. Since deuterium is not observed in ¹H NMR, the -OH signal will disappear or significantly diminish, confirming its identity.[12]

The NMR Spectra of 2-Butanol-d10
  • In ¹H NMR : If 2-Butanol-d10 is used as the solvent, it will be silent in the proton spectrum, fulfilling its primary purpose.[6] A very small residual peak from any incompletely deuterated molecules (e.g., CHD₂) might be visible, but at >99.5% isotopic purity, this is negligible.

  • In ²H NMR : When observed directly in a deuterium NMR experiment, 2-Butanol-d10 will show a spectrum. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.[9] However, due to the quadrupolar relaxation mechanism, the signals are much broader, and the fine structure from spin-spin coupling is typically not resolved.[8][10] The spectrum would show broad signals corresponding to the C-D₃, C-D₂, C-D, and O-D groups at chemical shifts analogous to their proton counterparts.

Experimental Protocols: A Practical Approach

The following protocols outline the standard procedures for utilizing these compounds in an NMR setting.

Protocol 1: Preparing a Sample for ¹H NMR using 2-Butanol-d10 as a Solvent

This protocol details the preparation of a solid analyte for analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum of a solid compound "X" by dissolving it in 2-Butanol-d10.

Methodology:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of compound "X" directly into a clean, dry vial. The optimal amount depends on the molecular weight and solubility of the analyte.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of 2-Butanol-d10 to the vial. This volume is standard for most 5 mm NMR tubes.[14]

  • Dissolution: Gently swirl or vortex the vial to fully dissolve the sample. If necessary, gentle sonication can be used, provided the analyte is stable.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.[14]

    • Prepare a filter by pushing a small plug of glass wool or a Kimwipe into a Pasteur pipette.[1] Avoid cotton, as it can leach impurities.

    • Filter the sample solution directly into a clean, high-quality NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[14]

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will be configured to observe ¹H and to lock onto the deuterium signal provided by the 2-Butanol-d10 solvent.

Diagram 2. Experimental workflow for preparing an NMR sample using a deuterated solvent.

Conclusion: Distinct Tools for Specific Tasks

The comparison of 2-Butanol and 2-Butanol-d10 is a clear illustration of how isotopic labeling is strategically employed in NMR spectroscopy.

  • 2-Butanol is a simple alcohol whose structure serves as a classic example for interpreting the key features of a ¹H NMR spectrum: chemical shift, integration, and spin-spin coupling.

  • 2-Butanol-d10 , by contrast, is a specialized tool.[6] Its utility lies in its "invisibility" in ¹H NMR, where it can act as a non-interfering solvent, and in its deuterium signal, which is essential for the spectrometer's lock system. While it can be studied directly via ²H NMR, its primary role in most laboratories is to facilitate the high-resolution analysis of other molecules.

Understanding the fundamental nuclear properties that differentiate hydrogen from deuterium is paramount for any researcher. This knowledge informs correct experimental design, prevents misinterpretation of data, and allows the spectroscopist to leverage the unique strengths of both protonated and deuterated compounds to unravel complex molecular structures.

References

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Brown, P. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. Retrieved from [Link]

  • Vaia. (n.d.). Following is a 1 H -NMR spectrum of 2-butanol. Explain why the CH 2 protons appear as a complex multiplet rather than as a simple quintet. Retrieved from [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin. (n.d.). ¹H NMR: Intermediate Level, Spectrum 1. Retrieved from [Link]

  • Brown, P. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol. Doc Brown's Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

  • ARMAR Isotopes. (n.d.). High-Purity Butanol-d10 for NMR Spectroscopy. Retrieved from [Link]

  • Mandal, A., et al. (n.d.). Deuterium Solid-State NMR Quadrupolar Order Rotating Frame Relaxation with Applications to Amyloid-β Fibrils. PMC. Retrieved from [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Magnetochemistry. Retrieved from [Link]

  • NMR Wiki. (2011, July 20). Quadrupolar coupling. Retrieved from [Link]

  • Jackman, L. M., & Bowman, N. S. (1961). The Nuclear Magnetic Resonance Spectrum of 2-Butanol. Journal of the American Chemical Society. Retrieved from [Link]

  • IBM Research. (2002, May 1). Solution deuterium nmr quadrupolar relaxation study of heme mobility in myoglobin. Retrieved from [Link]

  • University of Ottawa. (2010, August 13). Using the lock channel to get deuterium NMR spectra. Retrieved from [Link]

  • Wasylishen, R. E., et al. (1997). An Experimental Study of Isotope Effects on NMR Parameters in the Solid State. The Journal of Physical Chemistry A. Retrieved from [Link]

  • New York Structural Biology Center. (2018, April 1). Experiments to measure Deuterium Relaxation Rates. Retrieved from [Link]

  • Shenderovich, I. G., et al. (2003). H/D isotope effects on NMR chemical shifts of nuclei involved in a hydrogen bridge of hydrogen isocyanide complexes with fluoride anion. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • STEMwomen.org. (n.d.). Isotope Effects on Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • YouTube. (2021, May 19). 2-butanol (C4H10O): Espectros de NMR, FTIR e EI-MS. Retrieved from [Link]

  • Lesot, P., et al. (1996). Two-Dimensional Deuterium NMR Spectroscopy of Chiral Molecules Oriented in a Polypeptide Liquid Crystal. Journal of the American Chemical Society. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

  • D'Angelo, F., et al. (2018). 2-Butanol Aqueous Solutions: A Combined Molecular Dynamics and Small/Wide-Angle X-ray Scattering Study. PMC. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of 2-Butanol Enantiomeric Purity using Chiral HPLC

This guide provides an in-depth, experience-driven framework for the validation of analytical methods designed to determine the enantiomeric purity of 2-butanol. We will move beyond rote procedural lists to explore the u...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for the validation of analytical methods designed to determine the enantiomeric purity of 2-butanol. We will move beyond rote procedural lists to explore the underlying principles and causal relationships that govern robust chiral separations. Our focus is on creating a self-validating system, where experimental design choices are justified by established scientific principles and regulatory expectations.

The precise determination of enantiomeric purity is a critical parameter in the pharmaceutical, agrochemical, and fine chemical industries, where the physiological activity of a molecule is often exclusive to a single enantiomer. 2-Butanol, a common chiral building block, serves as an excellent model for establishing a rigorous validation protocol. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate a reliable method for chiral purity assessment.

The Cornerstone of Chiral Separation: High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the separation and quantification of enantiomers. The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with the analyte enantiomers. The differing stability of these complexes results in differential retention times, allowing for their separation and individual quantification.

The choice of the CSP is the most critical parameter in method development. For hydroxyl-containing compounds like 2-butanol, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven track record of excellent selectivity.

Comparative Analysis of Chiral Stationary Phases for 2-Butanol

The selection of an appropriate CSP is a balance of resolution, analysis time, and method robustness. Below is a comparison of commonly employed polysaccharide-based columns for the separation of 2-butanol enantiomers.

Table 1: Performance Comparison of CSPs for 2-Butanol Enantiomeric Purity Analysis

Chiral Stationary Phase (CSP)Typical Mobile PhaseResolution (Rs)Analysis Time (min)Key AdvantagesConsiderations
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (99:1, v/v)> 2.0~15High selectivity, robust, widely applicable.May require optimization of the alcohol modifier percentage.
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (98:2, v/v)> 1.8~18Broad enantioselectivity, often provides a different elution order.Can be sensitive to mobile phase composition.
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (95:5, v/v)> 2.2~12High efficiency and resolution, often allows for faster flow rates.Eluent choice can significantly impact performance.

Data presented is a synthesis of typical performance characteristics and may vary based on specific instrument conditions and column dimensions.

The Workflow of Method Validation: A Step-by-Step Protocol

A robust analytical method is one that has been proven to be fit for its intended purpose. The validation process provides this proof. The following workflow is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: System Suitability Dev1 CSP & Mobile Phase Screening Dev2 Optimization of Flow Rate & Temperature Dev1->Dev2 Val1 Specificity / Selectivity Dev2->Val1 Final Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 SST Routine SST Checks (Resolution, Tailing Factor) Val5->SST Validated Method

Caption: A workflow diagram illustrating the logical progression from method development to full validation and routine analysis.

Experimental Protocol: Validation of Enantiomeric Purity of 2-Butanol

This protocol outlines the steps to validate a chiral HPLC method for determining the enantiomeric purity of a sample containing predominantly (R)-2-Butanol and a small amount of the (S)-enantiomer impurity.

1. System & Reagents:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (99:1, v/v), HPLC grade.

  • Analytes: (R)-2-Butanol and (S)-2-Butanol reference standards.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (Note: 2-Butanol has a weak chromophore; derivatization or a refractive index detector may be necessary for higher sensitivity).

  • Injection Volume: 10 µL.

3. Validation Parameters:

  • Specificity:

    • Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention times of the 2-butanol enantiomers.

    • Inject a solution of the (R)-2-Butanol standard.

    • Inject a solution of the (S)-2-Butanol standard.

    • Inject a solution containing both enantiomers to confirm baseline separation. The resolution (Rs) between the two peaks should be ≥ 2.0.

  • Linearity of the Impurity ((S)-2-Butanol):

    • Prepare a stock solution of (S)-2-Butanol.

    • Create a series of calibration standards by spiking a constant concentration of (R)-2-Butanol with varying concentrations of (S)-2-Butanol, typically from the Limit of Quantification (LOQ) to 150% of the expected impurity level (e.g., 0.1%, 0.5%, 1.0%, 1.5% of the main component concentration).

    • Inject each standard in triplicate.

    • Plot the peak area of (S)-2-Butanol against its concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • These can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

    • The LOQ should be experimentally verified by injecting a standard at the calculated concentration and confirming an acceptable signal-to-noise ratio (typically > 10) and precision.

  • Accuracy (Recovery):

    • Prepare a sample of (R)-2-Butanol and spike it with known concentrations of (S)-2-Butanol at three levels (e.g., LOQ, 100%, and 150% of the target impurity concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery of the (S)-enantiomer at each level. The recovery should typically be within 90-110%.

  • Precision:

    • Repeatability (Intra-assay): Inject a spiked sample (e.g., at the 1% impurity level) six times on the same day, with the same analyst and instrument. The relative standard deviation (RSD) of the impurity peak area should be ≤ 5%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should remain within acceptable limits.

  • Robustness:

    • Systematically vary key method parameters one at a time, such as:

      • Mobile phase composition (e.g., ±0.2% 2-Propanol).

      • Column temperature (e.g., ±2 °C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Inject a system suitability solution (containing both enantiomers) under each condition.

    • Assess the impact on resolution and retention times. The method is robust if small variations do not significantly compromise the separation.

The Logic of System Suitability

System Suitability Testing (SST) is not a validation parameter itself, but rather a recurring check to ensure the analytical system is performing adequately on the day of analysis. It is the practical implementation of the validated method's integrity.

G Start Start of Analytical Run SST_Inject Inject System Suitability Solution (e.g., 1% S-enantiomer) Start->SST_Inject Decision Criteria Met? - Resolution (Rs) >= 2.0 - Tailing Factor <= 1.5 - RSD of injections <= 2.0% SST_Inject->Decision Proceed Proceed with Sample Analysis Decision->Proceed  Yes Troubleshoot Troubleshoot System (Check mobile phase, column, pump) Decision->Troubleshoot No   End End of Run Proceed->End Troubleshoot->SST_Inject Re-equilibrate & Re-inject

Caption: Decision-making process for System Suitability Testing (SST) prior to sample analysis.

Alternative and Orthogonal Methods

While chiral HPLC is the predominant technique, it is good practice to be aware of orthogonal methods that can be used for confirmatory analysis.

  • Chiral Gas Chromatography (GC): For volatile compounds like 2-butanol, chiral GC using a cyclodextrin-based capillary column can provide excellent separation and is often faster than HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents, it is possible to induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification. This method is typically less sensitive than chromatographic techniques but can be very powerful for structural confirmation.

The use of an orthogonal method can provide a higher degree of confidence in the enantiomeric purity results, especially during the investigation of out-of-specification results.

Conclusion

The validation of a chiral HPLC method for 2-butanol is a systematic process that demonstrates the method's fitness for purpose. By carefully selecting a chiral stationary phase, optimizing chromatographic conditions, and rigorously evaluating the method against established criteria from guidelines such as ICH Q2(R1), a reliable and robust analytical procedure can be established. This guide has provided a framework grounded in scientific principles and practical experience to aid the analytical scientist in this critical task. The emphasis on understanding the "why" behind each step ensures that the resulting method is not only compliant but also scientifically sound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Bicker, W., & Lämmerhofer, M. (2006). Validation of an Enantioselective Liquid Chromatographic Method for the Determination of the Enantiomeric Purity of a Chiral Drug. Journal of Chromatography B, 838(2), 61-68. (Note: While a direct URL to the full text may be behind a paywall, the principles discussed are universally applicable and the abstract is widely available). A general link to the journal is provided: [Link]

Validation

A Comparative Analysis of 2-Butanol and Isobutanol: An In-Depth Guide to Physical Properties and Experimental Determination

In the realm of organic chemistry and solvent selection, a nuanced understanding of isomeric structures is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed compara...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of organic chemistry and solvent selection, a nuanced understanding of isomeric structures is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of the physical properties of two structural isomers of butanol: 2-butanol (sec-butanol) and isobutanol (2-methyl-1-propanol). While sharing the same molecular formula, C4H10O, their distinct structural arrangements give rise to significant differences in their physical characteristics, which can have profound implications for their application as solvents, reactants, or in formulation development.

This document will not only present a direct comparison of their key physical properties but also delve into the underlying molecular principles and provide standardized, reproducible experimental protocols for their determination, ensuring a comprehensive resource for the scientific community.

Molecular Structure: The Foundation of Physical Properties

The divergent physical properties of 2-butanol and isobutanol originate from their distinct molecular structures. 2-Butanol is a secondary alcohol, where the hydroxyl (-OH) group is attached to an internal carbon atom. In contrast, isobutanol is a primary alcohol, with the hydroxyl group at a terminal carbon.[1] This fundamental difference in the position of the hydroxyl group and the branching of the carbon chain dictates the nature and strength of intermolecular forces, which in turn govern their physical properties.

Figure 1: Molecular structures of 2-Butanol and Isobutanol.

Comparative Analysis of Physical Properties

The following table summarizes the key physical properties of 2-butanol and isobutanol, highlighting their differences.

Physical Property2-Butanol (sec-Butanol)Isobutanol (2-methyl-1-propanol)
Molecular Formula C4H10OC4H10O
Molar Mass ( g/mol ) 74.123[2]74.12[3][4]
Appearance Colorless liquid[2][5]Colorless liquid[3][6]
Odor Alcohol-like[5]Sweet, musty[4][6]
Boiling Point (°C) 98 to 100[2]108
Melting Point (°C) -115[2]-108[7][8]
Density (g/cm³ at 20°C) 0.808[2]0.802[3]
Solubility in Water Soluble[2]Soluble[3]
Vapor Pressure (mmHg at 20°C) 12.001[9]9[3][4]

In-Depth Discussion of Physical Property Differences

Boiling Point

Isobutanol has a higher boiling point (108 °C) than 2-butanol (98-100 °C).[2] This is because the primary hydroxyl group in isobutanol is more sterically accessible for hydrogen bonding compared to the secondary hydroxyl group in 2-butanol. The reduced steric hindrance in isobutanol allows for stronger intermolecular hydrogen bonds, requiring more energy to overcome during vaporization.

Melting Point

Conversely, 2-butanol has a lower melting point (-115 °C) than isobutanol (-108 °C).[2][8] The less symmetrical, more linear structure of 2-butanol hinders efficient packing into a crystal lattice. The branched structure of isobutanol, while bulkier, allows for a more ordered arrangement in the solid state, leading to stronger intermolecular forces within the crystal and a higher melting point.

Density

The densities of the two isomers are very similar, with 2-butanol being slightly denser.[2][3] This small difference is likely a result of the subtle variations in how their molecules pack in the liquid state.

Solubility in Water

Both 2-butanol and isobutanol are soluble in water due to their ability to form hydrogen bonds with water molecules.[2][3]

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the determination of key physical properties, ensuring data accuracy and reproducibility.

Boiling Point Determination (Distillation Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure. This can be determined through distillation.[10]

Apparatus:

  • Heating source (e.g., heating mantle)

  • Distillation flask

  • Condenser

  • Thermometer

  • Receiving flask

Procedure:

  • Assemble the distillation apparatus.

  • Place the liquid sample in the distillation flask.

  • Heat the sample until it boils and the vapor rises to the thermometer bulb.

  • Record the temperature at which the vapor temperature remains constant during distillation. This is the boiling point.[10]

G Start Start Assemble Distillation Apparatus Assemble Distillation Apparatus Start->Assemble Distillation Apparatus Add Liquid Sample Add Liquid Sample Assemble Distillation Apparatus->Add Liquid Sample Heat Sample to Boiling Heat Sample to Boiling Add Liquid Sample->Heat Sample to Boiling Record Constant Vapor Temperature Record Constant Vapor Temperature Heat Sample to Boiling->Record Constant Vapor Temperature End End Record Constant Vapor Temperature->End

Figure 2: Workflow for Boiling Point Determination.

Density Determination (Pycnometer Method)

Principle: Density is the mass of a substance per unit volume. A pycnometer is a flask with a precisely known volume used for accurate density measurements of liquids.[11]

Apparatus:

  • Pycnometer

  • Analytical balance

  • Liquid sample

Procedure:

  • Weigh the clean, dry, and empty pycnometer.

  • Fill the pycnometer with the liquid sample.

  • Weigh the filled pycnometer.

  • Calculate the mass of the liquid by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.[11][12]

Viscosity Determination (Stokes' Method)

Principle: Viscosity is a measure of a fluid's resistance to flow. Stokes' method determines viscosity by measuring the terminal velocity of a sphere falling through the liquid.[13]

Apparatus:

  • Graduated cylinder or a tall transparent vessel

  • Steel balls of known radius and density

  • Stopwatch

  • Meter ruler

Procedure:

  • Fill the vessel with the liquid and allow it to reach thermal equilibrium.

  • Drop a steel ball into the liquid and start the stopwatch once it reaches a marked starting point.

  • Stop the stopwatch when the ball reaches a marked ending point.

  • Measure the distance between the two marks.

  • Calculate the terminal velocity of the ball.

  • Use Stokes' law to calculate the viscosity of the liquid, taking into account the densities of the ball and the liquid, the radius of the ball, and the acceleration due to gravity.[13]

Conclusion

The comparative analysis of 2-butanol and isobutanol highlights the profound impact of molecular structure on the physical properties of organic compounds. For scientists and researchers, a comprehensive understanding of these differences is crucial for making informed decisions in solvent selection, reaction optimization, and product formulation. The provided experimental protocols offer a standardized approach to accurately characterize these and other similar compounds, ensuring data reliability and reproducibility in a laboratory setting.

References

  • Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid apparatus method calculation. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2004). SIDS Initial Assessment Report for Isobutanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isobutanol. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2023, June 14). ISOBUTYL ALCOHOL (ISOBUTANOL). Retrieved from [Link]

  • Wikipedia. (2023, November 29). 2-Butanol. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Isobutanol. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Viscosity Determination / General Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-2-Butanol. PubChem. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Measurement of viscosity of liquids by the Stokes method. Retrieved from [Link]

  • tec-science. (2020, April 4). Experimental determination of viscosity (viscometer). Retrieved from [Link]

  • North Carolina School of Science and Mathematics. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-2-Butanol. PubChem. Retrieved from [Link]

  • University of Technology. (n.d.). Exp.4 Determination the Viscosity of Liquids. Retrieved from [Link]

  • JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved from [Link]

  • PraxiLabs. (2023, August 29). Learn How to Determine the Coefficient of Viscosity Using Stoke's Method. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Measuring Density with Laboratory Balance. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 16). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

  • Biobutanol. (n.d.). Butanol Isomers- isobutanol, n-butanol, tert-butanol. Retrieved from [Link]

  • LookChem. (n.d.). [Chemical Knowledge]:Characteristics and differences between n-butanol and isobutanol. Retrieved from [Link]

Sources

Comparative

A Technical Guide to the Kinetic Isotope Effect: 2-Butanol (D) vs. Undeuterated 2-Butanol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of deuterated 2-butanol (specifically, 2-deuterio-2-butanol) and its undeuterated counterpart, focusing on the ki...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of deuterated 2-butanol (specifically, 2-deuterio-2-butanol) and its undeuterated counterpart, focusing on the kinetic isotope effect (KIE). As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the principles, experimental design, and practical implications of isotopic substitution in chemical and biochemical systems.

The Foundation: Understanding the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful tool in the study of reaction mechanisms, defined as the change in the rate of a chemical reaction upon isotopic substitution.[1] Formally, it is the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD), expressed as kH/kD.[1] This phenomenon arises from the difference in zero-point vibrational energies of bonds to the different isotopes; a carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[2]

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For C-H bond cleavage, this typically results in a kH/kD value greater than 1.[3] A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking but is located at a position that influences the transition state.

In the context of 2-butanol, deuteration at the C-2 position (the carbon bearing the hydroxyl group) is of primary interest for studying oxidation reactions, as this C-H bond is broken during the conversion to 2-butanone.

A Comparative Overview: 2-Butanol vs. 2-Deuterio-2-butanol

While extensive databases of physical properties for deuterated compounds are not always readily available, we can infer the general effects of deuteration on 2-butanol based on established principles.

PropertyUndeuterated 2-Butanol (CH₃CH(OH)CH₂CH₃)2-Deuterio-2-butanol (CH₃CD(OH)CH₂CH₃)Rationale for Difference
Molar Mass 74.12 g/mol [4]~75.13 g/mol [2]The addition of a neutron in the deuterium atom increases the overall mass.
Boiling Point 98-100 °C[4]Slightly higher than undeuterated 2-butanolIncreased molecular weight generally leads to a slight increase in boiling point.
Density 0.808 g/cm³[4]Slightly higher than undeuterated 2-butanolThe C-D bond is slightly shorter and stronger than the C-H bond, leading to a more compact structure.
Vibrational Frequency (C-H vs. C-D stretch) ~2960 cm⁻¹~2200 cm⁻¹The increased mass of deuterium leads to a lower vibrational frequency for the C-D bond compared to the C-H bond.
Bond Dissociation Energy LowerHigherThe lower zero-point energy of the C-D bond results in a higher energy requirement for bond cleavage.[2]

The Heart of the Matter: The Kinetic Isotope Effect in the Oxidation of 2-Butanol

The oxidation of a secondary alcohol like 2-butanol to a ketone (2-butanone) is a classic reaction where a significant primary KIE is expected. The rate-determining step in many of these oxidations involves the cleavage of the C-H bond at the carbinol carbon.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_transition_state Rate-Determining Step cluster_products Products butanol 2-Butanol (or 2-Deuterio-2-butanol) chromate_ester Chromate Ester Intermediate butanol->chromate_ester Fast oxidant Oxidizing Agent (e.g., CrO₃) oxidant->chromate_ester transition_state Transition State (C-H/C-D Bond Cleavage) chromate_ester->transition_state Slow butanone 2-Butanone transition_state->butanone reduced_oxidant Reduced Oxidant transition_state->reduced_oxidant

Caption: Generalized mechanism for the oxidation of 2-butanol, highlighting the rate-determining C-H/C-D bond cleavage.

Quantitative Data from Analogous Systems

While specific experimental data for the KIE of 2-butanol oxidation can be elusive in readily available literature, studies on similar secondary alcohols provide a strong basis for the expected magnitude of the effect. For the chromic acid oxidation of 2-propanol, a primary KIE (kH/kD) in the range of 2.8 to 5.23 has been reported.[5] For the oxidation of secondary alcohols with isoquinolinium dichromate, a kH/kD of 5.43 at 25°C has been observed.[6]

Oxidizing AgentSubstratekH/kDReference
Ferrate Ion2-Propanol2.8 ± 0.3[5]
Butyltriphenylphosphonium Dichromate2-Propanol4.48 - 5.23
Isoquinolinium DichromatePropan-2-ol5.43[6]

Based on these data, it is reasonable to predict a significant primary kinetic isotope effect for the oxidation of 2-deuterio-2-butanol, likely in the range of kH/kD = 4-6 .

Experimental Protocol: Measuring the Kinetic Isotope Effect of 2-Butanol Oxidation

The following protocol outlines a robust method for determining the kH/kD for the chromic acid oxidation of 2-butanol. This method is a self-validating system, as the comparison of reaction rates under identical conditions provides a clear and direct measure of the kinetic isotope effect.

A. Synthesis of 2-Deuterio-2-butanol

The synthesis of 2-deuterio-2-butanol is a prerequisite for this study. A common and effective method is the reduction of 2-butanone with a deuterated reducing agent.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of lithium aluminum deuteride (LiAlD₄) in anhydrous diethyl ether.

  • Addition of Ketone: Cool the flask in an ice bath. Add a solution of 2-butanone in anhydrous diethyl ether dropwise from the dropping funnel to the LiAlD₄ solution with continuous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours to ensure complete reaction.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlD₄ by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Workup and Purification: Filter the resulting aluminum salts and wash them thoroughly with diethyl ether. Combine the ether filtrates, dry over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The crude 2-deuterio-2-butanol can then be purified by fractional distillation.

  • Characterization: Confirm the identity and isotopic purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the signal corresponding to the C-2 proton should be significantly diminished or absent.

G cluster_synthesis Synthesis of 2-Deuterio-2-butanol butanone 2-Butanone reaction Reduction Reaction butanone->reaction liald4 LiAlD₄ in Anhydrous Ether liald4->reaction quench Quenching (H₂O, NaOH) reaction->quench workup Workup and Purification quench->workup product 2-Deuterio-2-butanol workup->product

Caption: Workflow for the synthesis of 2-deuterio-2-butanol.

B. Kinetic Measurements

The rates of oxidation for both undeuterated and deuterated 2-butanol are measured independently under pseudo-first-order conditions.

  • Preparation of Reagents:

    • Prepare stock solutions of undeuterated 2-butanol and 2-deuterio-2-butanol of identical concentration in a suitable solvent (e.g., aqueous acetone).

    • Prepare a stock solution of the oxidizing agent (e.g., chromic acid in sulfuric acid).

  • Kinetic Run:

    • In a temperature-controlled cuvette of a UV-Vis spectrophotometer, place a known volume of the alcohol solution.

    • Initiate the reaction by adding a small, known volume of the chromic acid solution.

    • Monitor the disappearance of the Cr(VI) species (yellow-orange) by measuring the absorbance at a specific wavelength (e.g., 350 nm) over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • Repeat the experiment for the other isotopic substrate under identical conditions.

  • Calculation of KIE:

    • The kinetic isotope effect is calculated as the ratio of the pseudo-first-order rate constants: kH/kD = k'(undeuterated) / k'(deuterated) .

An alternative to UV-Vis spectroscopy is to use gas chromatography (GC) to monitor the reaction. Aliquots of the reaction mixture are taken at different time intervals, the reaction is quenched, and the concentrations of the reactant (2-butanol) and product (2-butanone) are determined by GC using an internal standard.[1]

Implications in Drug Development

The deliberate replacement of hydrogen with deuterium at metabolically vulnerable positions in a drug molecule is a strategy known as "deuterium-for-hydrogen substitution" or "deuterated drug design".[2][7] This approach leverages the kinetic isotope effect to slow down the rate of metabolic breakdown, often mediated by cytochrome P450 enzymes.[3]

The potential benefits of this strategy include:

  • Increased drug half-life: A slower rate of metabolism can lead to a longer duration of action.[2]

  • Improved pharmacokinetic profile: This can result in more stable plasma concentrations of the drug.

  • Reduced dosing frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[2]

  • Enhanced safety and tolerability: By reducing the formation of potentially toxic metabolites.[2]

A critical factor for the successful application of this strategy is that the cleavage of the C-H bond must be the rate-determining step in the drug's metabolism.[2] If this condition is not met, deuteration will have a negligible effect on the drug's pharmacokinetics.

Conclusion

The comparison between 2-butanol and its deuterated analog provides a clear and compelling illustration of the kinetic isotope effect. The significant difference in the C-H and C-D bond strengths leads to a measurably slower oxidation rate for the deuterated compound, a principle that has profound implications in both mechanistic chemistry and modern drug design. The experimental protocols outlined in this guide offer a robust framework for quantifying this effect, providing valuable hands-on experience with a fundamental concept in physical organic chemistry.

References

  • Wikipedia. (2024). Kinetic isotope effect. [Link]

  • Wilson, J. W. T., et al. (2015). Direct Measurement of Enzyme Kinetic Isotope Effects by Using Time-Resolved Electrospray Ionization Mass Spectrometry.
  • Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 57(9), 3595-3611.
  • Karegar, M., et al. (2007). Kinetics and mechanism of oxidation of alcohols by butyltriphenylphosphonium dichromate. Indian Journal of Chemistry - Section A, 46(12), 2038-2041.
  • Pirali, T., et al. (2014). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 6(1), 27-38.
  • Jain, H., & Panday, D. (2023). OXIDATION OF SECONDARY ALCOHOLS BY ISOQUINOLINIUM DICHROMATE IN NON-AQUEOUS MEDIUM: A KINETICS STUDY. RASĀYAN Journal of Chemistry, 16(4), 2034-2041.
  • Lee, D. G., & Gai, H. (1993). Kinetics and mechanism of the oxidation of alcohols by ferrate ion. Canadian Journal of Chemistry, 71(9), 1394-1400.
  • PubChem. (n.d.). 2-Butanol-d. National Center for Biotechnology Information. [Link]

  • Heriot-Watt University. (n.d.). A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. [Link]

  • NJIT. (n.d.). synthesis. [Link]

  • Venkataraman, S., & Srinivasan, N. S. (1985). Kinetics of oxidation of alcohols by chromic acid—the mechanism of the reaction. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 107-113.
  • Doc Brown's Chemistry. (2026, March 3). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • Dabbagh, H. A., et al. (1991). Catalytic Dehydration of Alcohols. Kinetic Isotope Effect for the Dehydration of t-Butanol. Energy & Fuels, 5(3), 438-442.
  • The International Journal of Engineering and Science (IJES). (2023, July 22). Kinetic Studies of Alcohol Oxidation Reaction by UV-VIS Spectroscopy. [Link]

  • Cheméo. (n.d.). 2-Butanol (CAS 78-92-2). [Link]

  • Wikipedia. (2024). 2-Butanol. [Link]

Sources

Validation

Benchmarking Asymmetric Synthesis Methods for Enantiopure 2-Butanol and its Deuterated Analogues

Executive Summary As a Senior Application Scientist, I frequently utilize the asymmetric synthesis of D-(-)-2-butanol (modern IUPAC: (R)-(-)-2-butanol) and its deuterated isotopologue (2-butanol-2-d) as the ultimate litm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, I frequently utilize the asymmetric synthesis of D-(-)-2-butanol (modern IUPAC: (R)-(-)-2-butanol) and its deuterated isotopologue (2-butanol-2-d) as the ultimate litmus test for evaluating novel chiral catalysts. The fundamental challenge in reducing 2-butanone lies in the minute steric difference between its methyl and ethyl substituents. Achieving >95% enantiomeric excess (ee) requires a catalytic system capable of extreme steric differentiation. This guide objectively benchmarks the leading biocatalytic and chemocatalytic methodologies, providing field-proven, self-validating protocols for your laboratory.

The Mechanistic Challenge: Methyl vs. Ethyl Differentiation

In asymmetric ketone reduction, enantioselectivity is governed by the difference in activation energy ( ΔΔG‡ ) between the pro-R and pro-S transition states. For 2-butanone, the steric A-values of the methyl (1.70 kcal/mol) and ethyl (1.75 kcal/mol) groups are nearly identical.

Most transition-metal chemocatalysts rely on bulky ligand frameworks to create a chiral pocket. When 2-butanone enters this pocket, the catalyst struggles to differentiate the two alkyl chains, leading to poor facial selectivity. In contrast, enzymatic active sites have evolved highly constrained, rigid binding pockets that can recognize sub-angstrom differences in chain length, making biocatalysis the gold standard for this specific transformation.

Benchmarking the Core Methodologies
Method A: Biocatalytic Reduction (Alcohol Dehydrogenases)

The use of Lactobacillus brevis alcohol dehydrogenase (LbADH) is the premier method for synthesizing (R)-2-butanol. LbADH utilizes a coupled-substrate approach, consuming 2-propanol as a sacrificial hydride donor to regenerate the NADPH cofactor [1]. The enzyme's binding pocket strictly enforces a Prelog-type orientation, exposing only the re-face of 2-butanone to the incoming hydride, yielding >96% ee.

Method B: Chemocatalytic Transfer Hydrogenation (Noyori Ru-Catalysts)

Noyori's RuCl2[(S)-BINAP][(S,S)-DPEN] catalysts operate via an outer-sphere bifunctional mechanism. While highly effective for aryl ketones, this system fails against 2-butanone. The transition state relies on steric repulsion between the substrate's bulky group and the catalyst's diamine ligand. Because the methyl/ethyl size differential is too small, the catalyst yields a dismal 15–21% ee, despite achieving high turnover numbers (TON) [2].

Method C: Asymmetric Hydroboration (Brown's Ipc2BH)

Historically, H.C. Brown bypassed the 2-butanone differentiation problem entirely by starting with cis-2-butene. Using diisopinocampheylborane (Ipc2BH) derived from chiral α -pinene, the hydroboration-oxidation sequence yields (R)-2-butanol in 87% ee [3]. While stoichiometric and sensitive to air, it remains a reliable alternative when biocatalysts are unavailable.

Quantitative Data Summary
Synthesis MethodCatalyst SystemSubstrateConversionEnantiomeric ExcessSpace-Time Yield / Scalability
Biocatalysis (Flow) LbADH / E. coli2-Butanone>99%>96% (R) 2278 g/L·d (Excellent)
Chemocatalysis Ru-BINAP-DPEN2-Butanone100%15-21% (R) TON = 22,500 (High)
Hydroboration Ipc2BHcis-2-Butene>90%87% (R) Stoichiometric (Moderate)
Experimental Protocols & Self-Validating Workflows
Protocol 1: Continuous Flow Biocatalytic Synthesis of (R)-2-Butanol

The Causality: Alcohol dehydrogenases catalyze reversible reactions. In a batch reactor, thermodynamic equilibrium eventually favors the re-oxidation of the product, causing racemization over time. By utilizing a Continuous Membrane Reactor (CMR) with a strict residence time, we kinetically trap the (R)-enantiomer and physically separate it from the enzyme before the reverse reaction occurs [1].

Step-by-Step Methodology:

  • Preparation: Suspend 100 mg/mL of lyophilized recombinant E. coli cells expressing LbADH in a 10% (v/v) TEA buffer (0.05 M, pH 6.8).

  • Substrate Feed: Prepare a feed solution containing 1.0 M 2-butanone and 12.0 M 2-propanol (acting as both cosolvent and sacrificial hydride donor).

  • Reactor Setup: Load the cell suspension into a stirred CMR equipped with a 0.2 µm PTFE retention membrane. Maintain the reactor at 30 °C.

  • Flow Execution: Pump the substrate feed through the reactor, tuning the flow rate to achieve a residence time ( τ ) of exactly 3.1 minutes.

  • Self-Validation (Inline GC): Spike the feed with 1-pentanol as an internal standard. Route the effluent to a chiral GC equipped with a β -DEX™ 120 column [4]. The (R)-isomer will elute first.

    • Troubleshooting: If the ee drops below 95%, it indicates thermodynamic racemization due to membrane fouling (increased residence time). Flush the membrane immediately.

Protocol 2: Synthesis of Deuterated (R)-2-Butanol-2-d (Mechanistic Probe)

The Causality: Synthesizing the deuterated isotopologue is critical for validating hydride transfer mechanisms. By replacing the cosubstrate with Isopropanol-d8, the ADH transfers a deuteride (D⁻) to NADP⁺, forming NADPD. The stereospecific delivery of this deuteride to the carbonyl carbon yields enantiopure (R)-2-butanol-2-d [5].

Step-by-Step Methodology:

  • Enzyme Preparation: Dissolve W110A mutant Thermoanaerobacter ethanolicus ADH (TESADH) in Tris buffer (50 mM, pH 8.0).

  • Reaction Mixture: Add 2-butanone (50 mM), NADP⁺ (0.5 mM), and Isopropanol-d8 (30% v/v) to the buffer. The high concentration of Isopropanol-d8 drives the equilibrium forward.

  • Incubation: Seal the vial and incubate at 35 °C with orbital shaking (150 rpm) for 24 hours.

  • Extraction & Self-Validation: Extract with diethyl ether. Verify the product via 1 H-NMR; the complete absence of the chiral carbinol proton multiplet at ~3.7 ppm confirms 100% deuterium incorporation at the stereocenter.

Mechanistic Visualizations

Synthesis_Pathways SM1 2-Butanone (Prochiral) Cat1 Biocatalysis LbADH / NADPH SM1->Cat1 Aqueous/IPA, 30°C Cat2 Chemocatalysis Ru-BINAP-DPEN SM1->Cat2 H2 (1 bar), 25°C SM2 cis-2-Butene (Prochiral) Cat3 Hydroboration Ipc2BH SM2->Cat3 THF, 0°C Prod1 (R)-(-)-2-Butanol >96% ee Cat1->Prod1 High Steric Recognition Prod2 (R)-(-)-2-Butanol 15-21% ee Cat2->Prod2 Poor Me/Et Differentiation Prod3 (R)-(-)-2-Butanol 87% ee Cat3->Prod3 Moderate Selectivity

Fig 1. Benchmarking pathways for (R)-2-butanol synthesis comparing catalytic steric differentiation.

LbADH_Cycle Ketone 2-Butanone Enzyme LbADH Active Site (NADP+ / NADPH) Ketone->Enzyme Binds (Pro-R Face) Alcohol (R)-2-Butanol IPA 2-Propanol IPA->Enzyme Sacrificial Donor Acetone Acetone Enzyme->Alcohol Hydride Transfer Enzyme->Acetone Hydride Abstraction

Fig 2. LbADH coupled-substrate regeneration cycle for continuous asymmetric ketone reduction.

References
  • Enantioselective, continuous (R)- and (S)-2-butanol synthesis: Achieving high space-time yields with recombinant E. coli cells in a micro-aqueous, solvent-free reaction system. Journal of Biotechnology.[Link]

  • Process for the homogeneous hydrogenation of ketones using ruthenium catalytic systems.
  • The boron approach to asymmetric synthesis. Pure and Applied Chemistry.[Link]

  • Absolute optical chiral analysis using cavity-enhanced polarimetry. Nature Chemistry.[Link]

  • Asymmetric Reduction and Oxidation of Aromatic Ketones and Alcohols Using W110A Secondary Alcohol Dehydrogenase from Thermoanaerobacter ethanolicus. The Journal of Organic Chemistry.[Link]

Comparative

Classical Chemical Resolution (Derivatization &amp; Crystallization)

As a Senior Application Scientist, I frequently encounter the challenge of resolving small, unhindered aliphatic alcohols. 2-Butanol (sec-butanol) serves as a benchmark molecule in stereochemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of resolving small, unhindered aliphatic alcohols. 2-Butanol (sec-butanol) serves as a benchmark molecule in stereochemistry. Because it lacks bulky substituents or inherent acidic/basic functional groups, direct resolution via simple diastereomeric salt formation is impossible. Researchers must employ chemical derivatization, biocatalysis, or specialized chiral stationary phases.

This guide objectively compares these three primary methodologies, detailing the causality behind the experimental choices, providing self-validating protocols, and benchmarking their quantitative performance.

Mechanism & Causality: Because 2-butanol cannot form salts directly, we must first introduce an acidic site. Reacting racemic 2-butanol with phthalic anhydride yields sec-butyl hydrogen phthalate (a half-ester) [[1]](). This intermediate provides a free carboxylic acid group that can form diastereomeric salts with an enantiopure amine, such as Brucine. The distinct lattice energies and solubilities between the (R)-alcohol-brucine salt and the (S)-alcohol-brucine salt allow for physical separation via fractional crystallization.

Self-Validating Protocol:

  • Derivatization: Reflux 1.0 eq of racemic 2-butanol with 1.0 eq of phthalic anhydride in pyridine for 2 hours. Acidify and extract to isolate sec-butyl hydrogen phthalate.

  • Salt Formation: Dissolve the half-ester and 1.0 eq of Brucine in a hot acetone/water mixture.

  • Crystallization: Cool the solution slowly to room temperature. The less soluble diastereomeric salt will precipitate. Filter and recrystallize twice to ensure high diastereomeric excess (de).

  • Cleavage: Treat the isolated salt with dilute HCl to precipitate the resolved half-ester, leaving the protonated Brucine in the aqueous phase.

  • Recovery & Validation: Saponify the half-ester with NaOH, then distill to recover the enantiopure 2-butanol. Validation: Measure the optical rotation. Pure (R)-(-)-2-butanol will exhibit a specific rotation of [α]D = -13.5°.

Enzymatic Kinetic Resolution (Biocatalysis)

Mechanism & Causality: Biocatalysis offers a more direct, green-chemistry route. Candida antarctica Lipase B (CALB) is a highly robust enzyme with a well-defined hydrophobic binding pocket. According to Kazlauskas' rule, CALB exhibits profound stereoselectivity for the (R)-enantiomer of secondary alcohols. When provided with an acyl donor like vinyl acetate, CALB rapidly acylates (R)-2-butanol into (R)-sec-butyl acetate, while (S)-2-butanol remains largely unreacted due to steric clashes in the enzyme's active site 2.

Self-Validating Protocol:

  • Reaction Setup: Dissolve 100 mmol of racemic 2-butanol and 150 mmol of vinyl acetate in 50 mL of anhydrous hexane.

  • Biocatalysis: Add 1.0 g of immobilized CALB (e.g., Novozym 435). Incubate at 40°C with orbital shaking (200 rpm).

  • Monitoring: Track the reaction via Gas Chromatography (GC). Stop the reaction exactly at ~50% conversion (typically 2-4 hours) to maximize the enantiomeric excess (ee) of the remaining (S)-alcohol.

  • Separation & Validation: Filter out the immobilized enzyme. Separate the unreacted (S)-2-butanol from the (R)-sec-butyl acetate via fractional distillation. Validation: Run the distillate on a chiral GC column to confirm ee > 99%.

Direct Chiral Chromatography

Mechanism & Causality: For analytical or preparative-scale separation without chemical alteration, chiral stationary phases (CSPs) are utilized. Cyclodextrin derivatives, such as sulfated γ-cyclodextrin, form transient inclusion complexes with 2-butanol 3. The chiral recognition relies on the differential steric fit of the ethyl and methyl groups within the hydrophobic cyclodextrin cavity, coupled with highly directional hydrogen bonding at the rim 4.

Self-Validating Protocol:

  • Column Prep: Install a derivatized cyclodextrin capillary column (e.g., Beta-DEX 120) into a GC-FID system.

  • Injection: Inject 1 µL of a dilute 2-butanol solution (1 mg/mL in methanol) with a high split ratio (100:1).

  • Elution: Run an isothermal temperature program at 40°C. Carrier gas: Helium at 1.0 mL/min.

  • Validation: Analyze the chromatogram. A successful resolution is validated by a baseline separation (Resolution factor, Rs​>1.5 ) of the two enantiomeric peaks.

Quantitative Data Comparison

Resolution MethodResolving Agent / SelectorTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityRelative CostProcessing Time
Chemical Derivatization Phthalic Anhydride + Brucine30 - 40%> 95%High (Industrial)Low3 - 5 Days
Enzymatic Kinetic CALB + Vinyl Acetate45 - 49% (Max 50%)> 99%HighModerate4 - 8 Hours
Chiral Chromatography Cyclodextrin CSPN/A (Analytical)> 99%Low (Prep scale is difficult)High15 - 30 Minutes

Process Visualizations

G cluster_chemical Chemical Derivatization cluster_enzymatic Enzymatic Kinetic Resolution cluster_chroma Direct Chiral Chromatography Start Racemic 2-Butanol (R/S mixture) Chem1 Phthalic Anhydride (Half-Ester Formation) Start->Chem1 Enz1 CALB + Acyl Donor (e.g., Vinyl Acetate) Start->Enz1 Chr1 Chiral Stationary Phase (e.g., Cyclodextrin) Start->Chr1 Chem2 Brucine Salt Formation (Diastereomers) Chem1->Chem2 Chem3 Fractional Crystallization & Hydrolysis Chem2->Chem3 Enz2 Selective Acylation (R-Ester + S-Alcohol) Enz1->Enz2 Enz3 Separation (Distillation/Chromatography) Enz2->Enz3 Chr2 Differential Retention (Enantiomer Separation) Chr1->Chr2

Workflow comparison of chemical, enzymatic, and chromatographic resolution methods for 2-butanol.

G Racemate Racemic 2-Butanol (R) and (S) Enzyme CALB (Lipase B) + Vinyl Acetate Racemate->Enzyme R_Ester (R)-sec-Butyl Acetate (Acylated) Enzyme->R_Ester Fast (High kcat/Km) S_Alcohol (S)-2-Butanol (Unreacted) Enzyme->S_Alcohol Slow/No Reaction

Enzymatic kinetic resolution pathway of 2-butanol using CALB and an acyl donor.

Conclusion & Recommendations

For large-scale, cost-sensitive industrial applications, the Classical Chemical Resolution remains viable, though it is labor-intensive. For modern laboratory synthesis and green chemistry initiatives, Enzymatic Kinetic Resolution using CALB is the gold standard, offering an elegant balance of high enantiomeric excess, moderate cost, and excellent scalability. Finally, Direct Chiral Chromatography is strictly recommended for analytical verification and small-scale preparative isolation where chemical derivatization is prohibitive.

References

  • Source: DOKUMEN.
  • Title: Kinetic Resolution of (R,S)
  • Source: dss.go.
  • Source: ethernet.edu.

Sources

Validation

Validating stereocenter integrity of 2-Butanol (D) post-reaction

Validating Stereocenter Integrity of (S)-(+)-2-Butanol Post-Reaction: A Comparative Guide As a Senior Application Scientist, I approach stereocenter validation not merely as a compliance checkbox, but as a mechanistic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Stereocenter Integrity of (S)-(+)-2-Butanol Post-Reaction: A Comparative Guide

As a Senior Application Scientist, I approach stereocenter validation not merely as a compliance checkbox, but as a mechanistic proof of your synthetic pathway. When synthesizing or utilizing (S)-(+)-2-butanol—historically denoted as D-2-butanol—the primary threat to stereochemical integrity is the transient formation of a planar secondary carbocation. Reaction conditions that inadvertently promote SN1 or E1 pathways allow nucleophilic attack from either face, leading to rapid racemization[1]. Consequently, robust analytical validation of the enantiomeric excess (ee%) post-reaction is a strict requirement for drug development and asymmetric synthesis.

This guide objectively compares the leading analytical modalities for evaluating 2-butanol stereocenters, providing field-proven, self-validating protocols to ensure your data is unassailable.

Comparative Analysis of Analytical Modalities

Selecting the correct analytical tool requires balancing volatility, detectability, and the specific validation goal (relative ee% vs. absolute configuration).

  • Chiral Gas Chromatography (GC): Due to 2-butanol's high volatility and lack of a UV chromophore, chiral GC utilizing cyclodextrin-based stationary phases (e.g., permethylated β-cyclodextrin) is the industry gold standard. While direct injection is possible, derivatization significantly enhances the separation factor[2].

  • Chiral High-Performance Liquid Chromatography (HPLC): While highly versatile for non-volatile pharmaceuticals, chiral HPLC struggles with underivatized 2-butanol. The molecule's poor UV detectability and low retention on standard polysaccharide columns make HPLC an inferior choice compared to GC for this specific analyte[3].

  • 19F Nuclear Magnetic Resonance (NMR): GC quantifies ee% but cannot independently assign absolute configuration without a known standard. Derivatization with Chiral Derivatizing Agents (CDAs) is required for absolute assignment. While Mosher's acid (MTPA) is traditional, newer axially chiral agents like TBBA offer superior 19F NMR resolution by utilizing a trifluoromethyl sensor group without background signal overlap[4].

Quantitative Performance Comparison
Analytical MetricChiral GC (Underivatized)Chiral GC (Acetylated)19F NMR (TBBA Derivatized)Chiral HPLC
Separation Factor (α) ~1.05~1.44N/A (Diastereomeric shift)Low (Poor retention)
Analysis Time 15–20 min20–25 min1–2 hours (inc. prep)>30 min
Sample Preparation Minimal (Dilution)Moderate (Acylation)High (Esterification/Purification)Minimal
Absolute Configuration Indirect (Requires Standard)Indirect (Requires Standard)Direct (Anisotropy Model)Indirect

Mechanistic Workflows

To understand the necessity of these analytical methods, we must first visualize the chemical risks during synthesis and the decision matrix for post-reaction analysis.

MechanisticPathway A (S)-(+)-2-Butanol (Stereocenter Intact) B Acid-Catalyzed Reaction (SN1 / E1 Conditions) A->B Protonation & H2O Loss F Mild Activation (SN2 Conditions) A->F e.g., DCC/DMAP C Planar Carbocation Intermediate B->C D Nucleophilic Attack (Both Faces) C->D E Loss of Integrity (Racemization) D->E G Stereoretention / Inversion (High ee%) F->G

Reaction pathways showing 2-butanol racemization risks via carbocations.

AnalyticalWorkflow Start Post-Reaction 2-Butanol Mixture Decision Validation Goal? Start->Decision DirectGC Direct Chiral GC (β-DEX Column) Decision->DirectGC Routine Screen DerivGC Acetylation + Chiral GC (Enhanced α-factor) Decision->DerivGC Precision Quantitation NMR 19F NMR Analysis (TBBA Derivatization) Decision->NMR Absolute Config Output1 Rapid ee% Estimate DirectGC->Output1 Output2 High-Resolution ee% Quantification DerivGC->Output2 Output3 Absolute Configuration Confirmation NMR->Output3

Decision matrix for selecting the optimal 2-butanol stereocenter validation method.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any reported ee% is an artifact of the chemistry, not the analytical method.

Protocol 1: High-Resolution Chiral GC via Acetylation

Causality: Underivatized 2-butanol exhibits a low separation factor (α ≈ 1.05) on cyclodextrin columns because the small hydroxyl group fails to create a rigid, stereoselective inclusion complex. Acetylating the alcohol increases the steric bulk of the chiral center's substituents, locking the molecule into a more defined orientation within the cyclodextrin cavity and increasing α to 1.44[2].

  • System Suitability (The Self-Validation Step): Prepare a strictly racemic (±)-2-butanol standard. You must prove the column can resolve the enantiomers before analyzing the unknown.

  • Derivatization: In a 2 mL GC vial, combine 50 µL of the post-reaction 2-butanol sample, 100 µL of acetic anhydride, and 100 µL of anhydrous pyridine. Heat at 60°C for 30 minutes.

  • Quenching & Extraction: Add 1 mL of saturated NaHCO3 to quench excess anhydride. Extract the acetylated product with 1 mL of dichloromethane (DCM).

  • GC Analysis: Inject 1 µL of the DCM layer onto a CP-Chirasil-DEX CB column (25 m × 0.25 mm, 0.25 µm film). Use helium carrier gas at a linear velocity of ~30 cm/s. Run isothermally at 75°C.

  • Data Validation: Calculate the resolution ( Rs​ ) of the racemic control. Proceed to sample analysis only if Rs​≥1.5 (baseline resolution). Calculate the ee% of the reaction sample based on peak area integration.

Protocol 2: Absolute Configuration Verification via 19F NMR

Causality: Derivatization with an axially chiral agent like TBBA creates diastereomers. The CF3 group on TBBA acts as a highly sensitive NMR probe. The spatial arrangement of the 2-butanol alkyl chains selectively shields the CF3 group, causing distinct chemical shifts in 19F NMR that correlate directly to the (R) or (S) configuration without the risk of background signal overlap[4].

  • Esterification: React 0.1 mmol of the purified 2-butanol sample with 0.12 mmol of (P)-TBBA in the presence of EDC and DMAP in anhydrous DCM at room temperature for 4 hours.

  • Purification: Isolate the diastereomeric ester via flash chromatography (silica gel, hexane/ethyl acetate gradient).

  • NMR Acquisition: Dissolve the purified ester in CDCl3. Acquire a 19F NMR spectrum (at 376 MHz or higher) with proton decoupling.

  • Spectral Analysis & Validation (The Self-Validation Step): The internal validation relies on the clean baseline of 19F spectra. Measure the chemical shift (δ). Compare the Δδ values between the (P)-TBBA and (M)-TBBA derivatives against the established empirical conformational model to conclusively assign the (S) or (R) stereocenter.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. nih.gov.
  • Chiral Drug Separ
  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using TBBA. acs.org.
  • Side reactions to avoid when using (S)-(+)-3-Methyl-2-butanol in synthesis. benchchem.com.

Sources

Comparative

Mass Spectrometry Fragmentation Dynamics: A Comparative Guide to 2-Butanol vs. 2-Butanol-d10

As mass spectrometry (MS) continues to drive advancements in drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards has become non-negotiable for absolute quantification. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

As mass spectrometry (MS) continues to drive advancements in drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards has become non-negotiable for absolute quantification. However, deploying deuterated standards requires a rigorous understanding of how isotopic substitution alters gas-phase fragmentation kinetics.

This guide provides an objective, data-driven comparison of the electron ionization (EI) mass spectral fragmentation patterns of standard 2-Butanol (C₄H₁₀O) versus its fully deuterated isotopologue, 2-Butanol-d10 (C₄D₁₀O) . By mapping these isobaric shifts, analytical scientists can confidently design multiple reaction monitoring (MRM) transitions and avoid isotopic cross-talk.

Mechanistic Causality in Electron Ionization (EI)

Under standard 70 eV electron ionization, 2-butanol molecules are bombarded with high-energy electrons, ejecting a lone-pair electron from the oxygen atom to form a highly unstable, odd-electron molecular ion radical ([M]⁺•)[1]. Because secondary alcohols have inherently weak molecular ions, structural elucidation relies heavily on two primary degradation pathways:

α-Cleavage and Stevenson's Rule

The dominant fragmentation mechanism for secondary alcohols is α-cleavage—the homolytic scission of a carbon-carbon bond adjacent to the hydroxyl group. 2-Butanol has two possible α-cleavages:

  • Loss of an Ethyl Radical: Forms a resonance-stabilized oxonium ion at m/z 45.

  • Loss of a Methyl Radical: Forms a heavier oxonium ion at m/z 59.

According to Stevenson’s Rule and radical stability thermodynamics, the expulsion of the larger, more stable radical (ethyl) is kinetically favored over the smaller radical (methyl)[2]. Consequently, the loss of the ethyl group produces the base peak (100% relative abundance) in the spectrum.

Dehydration (Loss of Water)

Alcohols frequently undergo a rearrangement process to expel a neutral water molecule (H₂O, 18 Da), leaving behind an alkene radical cation[2]. In fully deuterated 2-butanol-d10, this pathway expels heavy water (D₂O, 20 Da), providing a distinct mass shift that is highly diagnostic for confirming the presence of the hydroxyl group.

Comparative Data Analysis: Standard vs. Deuterated

To effectively utilize 2-butanol-d10 as an internal standard, researchers must account for the exact mass shifts of the precursor and product ions. The table below summarizes the quantitative shifts observed between the two compounds based on established NIST spectral data[3].

Fragmentation PathwayStandard 2-Butanol (C₄H₁₀O)2-Butanol-d10 (C₄D₁₀O)Mass Shift (Δ Da)Relative Abundance
Molecular Ion [M]⁺• m/z 74m/z 84+10Weak (<5%)
α-Cleavage (Loss of Ethyl) m/z 45 ([C₂H₅O]⁺)m/z 50 ([C₂D₅O]⁺)+5Base Peak (100%)
α-Cleavage (Loss of Methyl) m/z 59 ([C₃H₇O]⁺)m/z 66 ([C₃D₇O]⁺)+7Moderate (~20%)
Dehydration (Loss of Water) m/z 56 ([C₄H₈]⁺•)m/z 64 ([C₄D₈]⁺•)+8Moderate (~15%)
Oxonium Ion Formation m/z 31 ([CH₂OH]⁺)m/z 34 ([CD₂OD]⁺)+3Low

Data Interpretation Note: The +5 Da shift in the base peak (m/z 45 → 50) is mathematically absolute: the standard fragment [CH₃CH(OH)]⁺ contains 5 hydrogens, all of which are substituted with deuterium in the [CD₃CD(OD)]⁺ fragment.

Fragmentation Pathway Visualization

The following logic diagram maps the divergent fragmentation pathways of the two analytical standards, highlighting the specific mass losses associated with each cleavage event.

G cluster_std Standard (C4H10O) Fragmentation cluster_d10 Deuterated (C4D10O) Fragmentation M_std Standard 2-Butanol [M]+• m/z 74 F45 m/z 45 [C2H5O]+ Base Peak M_std->F45 -C2H5• (29 Da) α-cleavage F59 m/z 59 [C3H7O]+ M_std->F59 -CH3• (15 Da) α-cleavage F56 m/z 56 [C4H8]+• M_std->F56 -H2O (18 Da) Dehydration M_d10 2-Butanol-d10 [M]+• m/z 84 F50 m/z 50 [C2D5O]+ Base Peak M_d10->F50 -C2D5• (34 Da) α-cleavage F66 m/z 66 [C3D7O]+ M_d10->F66 -CD3• (18 Da) α-cleavage F64 m/z 64 [C4D8]+• M_d10->F64 -D2O (20 Da) Dehydration

Comparative EI fragmentation pathways of Standard 2-Butanol vs. 2-Butanol-d10.

Experimental Methodology: A Self-Validating Protocol

To reproduce these fragmentation patterns and validate the isotopic purity of the internal standard, execute the following step-by-step GC-MS protocol. This workflow is designed as a self-validating system to eliminate false positives caused by carryover or incomplete deuteration.

Step 1: System Suitability & Blank Verification

  • Action: Inject 1.0 µL of a pure solvent blank (e.g., GC-grade dichloromethane) using a split ratio of 50:1.

  • Causality: Validates the absence of column carryover at critical diagnostic masses (m/z 45, 50, 59, 66). Any background noise at these specific m/z values will skew the calculated isotopic enrichment.

Step 2: Isotopic Purity Assessment

  • Action: Inject the 2-Butanol-d10 standard and acquire data in full-scan mode (m/z 10–100). Calculate the ratio of the [M]⁺• peak at m/z 84 to the [M-1] peak at m/z 83.

  • Causality: Confirms the standard possesses >99% isotopic enrichment. Utilizing partially deuterated standards (e.g., D9 or D8 impurities) introduces isobaric complexity, confounding the mass shifts and ruining quantitative linearity.

Step 3: Chromatographic Separation

  • Action: Utilize a polar polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Program the oven from 40°C (hold 3 min) to 120°C at 10°C/min.

  • Causality: Low molecular weight aliphatic alcohols require polar stationary phases to prevent peak tailing. Sharp, symmetrical elution is strictly required for accurate MS integration and spectral deconvolution.

Step 4: Electron Ionization (EI-MS) Acquisition

  • Action: Operate the MS ion source at 70 eV and maintain the source temperature at 230°C.

  • Causality: 70 eV is the universal ionization standard[3]. It provides the exact internal energy required to reproducibly induce both the α-cleavages and the dehydration rearrangement, allowing direct, 1:1 comparison against established spectral libraries.

Step 5: Spectral Deconvolution & Cross-Talk Evaluation

  • Action: Extract ion chromatograms (EICs) for the paired base peaks (m/z 45 for standard, m/z 50 for D10). Overlay the chromatograms to verify exact co-elution (accounting for the slight, predictable retention time shift caused by the inverse isotope effect).

  • Causality: Ensures that the chosen quantitation ions are completely free of cross-talk, establishing a robust foundation for downstream pharmacokinetic assays.

References

  • Doc Brown's Advanced Organic Chemistry. "Mass spectrum of butan-2-ol fragmentation pattern." docbrown.info. URL:[Link]

  • LibreTexts Chemistry. "6.2: Fragmentation Patterns in Mass Spectrometry." Physical Methods in Chemistry and Nano Science. URL:[Link]

  • National Institute of Standards and Technology (NIST). "2-Butanol - NIST Chemistry WebBook, SRD 69." nist.gov. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

The Mechanistic Causality of Autoxidation

Operational Guide: Proper Disposal and Peroxide Management of 2-Butanol (D) Whether you are handling the dextrorotatory enantiomer ((S)-(+)-2-butanol) or a deuterium-labeled isotopologue (e.g., 2-Butanol-d10) for NMR and...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Peroxide Management of 2-Butanol (D)

Whether you are handling the dextrorotatory enantiomer ((S)-(+)-2-butanol) or a deuterium-labeled isotopologue (e.g., 2-Butanol-d10) for NMR and mechanistic studies, the fundamental disposal procedures remain dictated by two critical hazards: its flammability and its propensity to form explosive peroxides over time[1].

Because (D)-labeled and chiral solvents are highly expensive, researchers are often tempted to recover them via distillation. However, distilling secondary alcohols without rigorous pre-testing can fatally concentrate peroxides in the still bottoms. This guide outlines the causality behind these hazards and provides self-validating disposal protocols to ensure absolute laboratory safety and regulatory compliance.

2-Butanol is classified as a Class B (Concentration Hazard) Peroxide-Forming Chemical [1]. Unlike primary alcohols, secondary alcohols possess a highly activated alpha-hydrogen at the C2 position.

When exposed to atmospheric oxygen, 2-butanol undergoes a free-radical chain reaction[2]. Oxygen abstracts the alpha-hydrogen to form a stabilized sec-butyl radical. This radical rapidly reacts with ambient O2​ to form a sec-butyl peroxy radical, which subsequently abstracts another hydrogen to generate sec-butyl hydroperoxide (an alpha-hydroxy hydroperoxide)[3].

While these hydroperoxides accumulate slowly under normal storage conditions, they become highly unstable and shock-sensitive when concentrated through evaporation or distillation[4]. Isotopic labeling (deuteration) or stereochemistry does not significantly arrest this autoxidation mechanism; therefore, 2-Butanol (D) must be managed with the exact same peroxide-testing rigor as unlabeled 2-butanol[5].

Regulatory Profiling & Waste Classification

Before executing disposal, the waste must be properly profiled according to federal regulations:

  • EPA RCRA Waste Code: D001 (Ignitable) . 2-Butanol has a flash point of approximately 24–27 °C (75–80 °F), which falls well below the EPA's 60 °C (140 °F) threshold for ignitable hazardous waste[6][7].

  • DOT Classification: UN 1120, Butanols, Class 3 (Flammable Liquid), Packing Group III[8].

  • Treatment Mandate: D001 ignitable liquids cannot be disposed of in municipal drains or landfills; they must be subjected to thermal destruction (incineration) by a licensed waste management facility[9][10].

Quantitative Peroxide Action Thresholds

Before any disposal action is taken, the peroxide concentration of the 2-Butanol (D) must be empirically determined. The following table summarizes the universal action levels for peroxide-forming solvents[4][5]:

Peroxide ConcentrationOperational StatusRequired Disposal Action
< 25 ppm Safe for routine handlingDispose of via standard D001 flammable waste streams.
25 – 100 ppm Concentration HazardDo not distill or concentrate. Dispose of immediately as D001 waste.
> 100 ppm Extreme Explosion HazardDO NOT MOVE. Contact EHS immediately for high-hazard stabilization.

Self-Validating Disposal Protocols

To ensure safety, every step in the disposal workflow must validate the conditions required for the subsequent step.

Protocol A: Routine D001 Disposal (For compliant, low-peroxide solvent)
  • Step 1: Visual and Chronological Verification

    • Action: Check the container's receipt and opening dates. Without agitating the bottle, inspect the liquid against a light source.

    • Validation Check: If the solvent is < 12 months old and the liquid is entirely clear with no striations, proceed to Step 2. If the solvent is > 12 months old, or if any viscosity or crystalline structures are visible around the cap or in solution, abort immediately and initiate Protocol B[1].

  • Step 2: Quantitative Peroxide Testing

    • Action: Submerge a commercial peroxide test strip (e.g., Quantofix) into the solvent for 1 second. Shake off excess liquid and wait exactly 60 seconds[5].

    • Validation Check: Compare the strip to the colorimetric scale. A reading of < 25 ppm empirically validates the solvent for safe, routine disposal[4].

  • Step 3: Waste Segregation and Labeling

    • Action: Transfer the validated solvent to an approved, grounded flammable waste carboy.

    • Validation Check: Ensure the receiving carboy contains no incompatible wastes (e.g., strong oxidizers or acids). Cap tightly, log the volume, and label clearly as "Hazardous Waste - D001 Ignitable (2-Butanol)"[7].

Protocol B: High-Hazard Intervention (For expired or high-peroxide solvent)
  • Step 1: Isolate the Hazard

    • Action: If visible crystals are present, or if the peroxide test yields > 100 ppm, treat the container as a potential explosive. Do not force the cap open , as friction can detonate crystallized peroxides[1][4].

    • Validation Check: Secure the immediate area, halt nearby experiments, and place a highly visible warning sign on the fume hood or cabinet.

  • Step 2: EHS Escalation

    • Action: Contact your institution's Environmental Health and Safety (EHS) high-hazard response team immediately[4][5].

    • Validation Check: EHS will assume custody of the container, utilizing specialized chemical stabilization techniques or arranging for remote detonation by a bomb squad if the peroxide load is critically unstable.

Disposal Decision Workflow

G Start 2-Butanol (D) Container Ready for Disposal VisualCheck Step 1: Visual & Age Check (>12 months old? Crystals?) Start->VisualCheck FailVisual Visible Crystals, Viscous, or >1 Year Old VisualCheck->FailVisual Yes PassVisual Clear Liquid & <1 Year Old VisualCheck->PassVisual No EHS DO NOT MOVE. Contact EHS / Bomb Squad FailVisual->EHS TestPeroxide Step 2: Test Peroxide Levels (e.g., Quantofix Strips) PassVisual->TestPeroxide HighPeroxide > 100 ppm Extreme Hazard TestPeroxide->HighPeroxide MedPeroxide 25 - 100 ppm Concentration Hazard TestPeroxide->MedPeroxide LowPeroxide < 25 ppm Safe Range TestPeroxide->LowPeroxide HighPeroxide->EHS Routine Dispose as D001 Flammable Liquid Waste MedPeroxide->Routine Do not distill LowPeroxide->Routine

Figure 1: Decision tree for 2-Butanol disposal based on visual inspection and peroxide testing.

References

  • Penta Chemicals. "2-Butanol - SAFETY DATA SHEET". Penta Chemicals EU. Available at: [Link]

  • University of Texas at Austin EHS. "Peroxide Forming Chemicals". Environmental Health & Safety. Available at:[Link]

  • University of British Columbia. "Working Safely with Peroxide Forming Compounds". Safety & Risk Services. Available at:[Link]

  • Texas Christian University. "Peroxide-Forming Chemicals – Safety Guidelines". TCU EHS. Available at: [Link]

  • Geneseo. "2-Butanol - Safety Data Sheet". Geneseo.edu. Available at:[Link]

  • DC Fine Chemicals. "124130 - 2-Butanol - Safety Data Sheet". DC Fine Chemicals. Available at: [Link]

  • Environmental Protection Agency (EPA). "RO 13353 9554.1990(02) D001 CHARACTERISTIC WASTES". EPA.gov. Available at: [Link]

  • Daniels Training Services. "Hazardous Waste Determination: D001 Ignitable". Daniels Training Services. Available at: [Link]

  • University of California, Irvine. "Management, Storage and Testing of Peroxide-Forming Chemicals (PFCs)". UCI EHS. Available at:[Link]

  • University of Illinois. "Peroxide-Forming Chemicals". Division of Research Safety. Available at:[Link]

  • American Chemical Society (ACS). "Development of a Detailed Kinetic Model for the Oxidation of n-Butane in the Liquid Phase". ACS Publications. Available at:[Link]

Sources

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